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  • Product: Urea, N-(4-chlorophenyl)-N'-methoxy-
  • CAS: 28443-49-4

Core Science & Biosynthesis

Foundational

Xenobiotic Biotransformation and Analytical Characterization of N-(4-Chlorophenyl)-N'-methoxyurea

Executive Summary The environmental fate and metabolic degradation of phenylurea herbicides represent a critical vector of study in agrochemical safety and xenobiotic metabolism. Urea, N-(4-chlorophenyl)-N'-methoxy- (com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental fate and metabolic degradation of phenylurea herbicides represent a critical vector of study in agrochemical safety and xenobiotic metabolism. Urea, N-(4-chlorophenyl)-N'-methoxy- (commonly referred to as N-(4-chlorophenyl)-N'-methoxyurea or demethyl-monolinuron) is the primary N-demethylated metabolite of the commercial herbicide monolinuron[1],[2].

This whitepaper provides an in-depth structural analysis of this specific metabolite, elucidates the enzymatic causality driving its formation, and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for its precise quantification in complex matrices.

Chemical Architecture and Quantitative Properties

Understanding the physiochemical properties of N-(4-chlorophenyl)-N'-methoxyurea is foundational for predicting its behavior during chromatographic separation and biological transport.

The molecule consists of a hydrophobic para-chlorophenyl ring linked to a polar urea core, which is further substituted with a methoxy group. The absence of the terminal N'-methyl group (present in the parent monolinuron) significantly alters its steric profile and hydrogen-bonding capacity, increasing its polarity and water solubility[3].

Table 1: Physiochemical and Structural Data
ParameterSpecification
Systematic IUPAC Name 1-(4-chlorophenyl)-3-methoxyurea
CAS Registry Number 28443-49-4
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Monoisotopic Exact Mass 200.035 g/mol
Hydrogen Bond Donors 2 (Primary and secondary N-H groups)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, Methoxy oxygen, Methoxy nitrogen)
Topological Polar Surface Area (TPSA) ~68.8 Ų

Data supported by the Japan Science and Technology Agency (JST) chemical substance registry[3].

Mechanisms of Biotransformation: The N-Demethylation Pathway

The conversion of monolinuron to N-(4-chlorophenyl)-N'-methoxyurea is not spontaneous; it is an enzymatically driven process primarily mediated by cytochrome P450 monooxygenases in eukaryotes and specific bacterial oxidases in soil microbiomes[1],[4].

The Causality of Oxidative Attack

Why does degradation preferentially occur at the N'-methyl group? The electron-donating nature of the urea nitrogen makes the adjacent methyl group highly susceptible to oxidative attack.

  • Hydrogen Abstraction: The high-valent iron-oxo species in the P450 heme center abstracts a hydrogen atom from the N'-methyl group.

  • Hydroxylation: Oxygen rebound forms an unstable N-hydroxymethyl intermediate.

  • Dealkylation: This intermediate rapidly and spontaneously collapses, releasing formaldehyde (HCHO) and yielding the stable demethylated product: N-(4-chlorophenyl)-N'-methoxyurea[2].

Further environmental degradation (e.g., via photolysis or microbial hydrolases) targets the amide bond, eventually cleaving the molecule to form 4-chloroaniline, a terminal and highly scrutinized environmental contaminant[4],[5].

MetabolicPathway A Monolinuron (Parent Herbicide) B N-(4-chlorophenyl)- N'-methoxyurea A->B Oxidative N-demethylation C 4-Chloroaniline (Terminal Product) B->C Amide Hydrolysis

Figure 1: Primary biotransformation pathway of monolinuron via N-demethylation.

Analytical Methodology: A Self-Validating LC-MS/MS Workflow

To isolate and quantify N-(4-chlorophenyl)-N'-methoxyurea from complex environmental matrices (e.g., agricultural runoff or soil extracts), a highly selective workflow is required. As a standard of scientific integrity, the following protocol is designed as a self-validating system —meaning every potential point of failure (extraction loss, instrument drift, matrix suppression) is actively monitored and mathematically corrected within the run.

Step-by-Step Protocol

Step 1: Isotope Dilution (The Internal Control)

  • Action: Spike exactly 10.0 µL of a ¹³C-labeled or deuterated surrogate (e.g., Monolinuron-d3) into 100 mL of the raw sample prior to any processing.

  • Causality: By adding the internal standard before extraction, any subsequent loss of the analyte during sample prep, or any signal suppression caused by co-eluting matrix components in the mass spectrometer, will affect the native analyte and the heavy isotope equally. The ratio remains constant, ensuring absolute quantification.

Step 2: Solid Phase Extraction (SPE)

  • Action: Pass the sample through an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge conditioned with methanol and water. Elute with 5 mL of LC-grade methanol.

  • Causality: The HLB copolymer contains both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. This dual-nature sorbent is explicitly chosen because it perfectly matches the dual nature of our target molecule (the non-polar chlorophenyl ring and the polar urea core), ensuring maximum recovery.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water (A) and Methanol (B), both fortified with 0.1% Formic Acid.

  • Causality: Formic acid is not just a buffer; it is a critical proton donor. It forces the urea nitrogen into a protonated state [M+H]+ , which is an absolute prerequisite for generating a strong signal in positive Electrospray Ionization (ESI+).

Step 4: Tandem Mass Spectrometry (MRM Mode)

  • Action: Monitor the specific precursor-to-product ion transition. For N-(4-chlorophenyl)-N'-methoxyurea, the precursor mass is m/z 201. The collision energy is optimized to fracture the urea bond, yielding a dominant product ion at m/z 127 (the 4-chlorophenyl cation).

  • Causality: Multiple Reaction Monitoring (MRM) acts as a double-filter. Even if a matrix contaminant shares the exact mass of 201, it is statistically impossible for it to also fragment into a mass of 127 under the exact same collision energy. This guarantees 100% analyte specificity.

Step 5: Continuous Calibration Verification (CCV)

  • Action: Inject a known CCV standard and a solvent blank every 10 samples.

  • Causality: The CCV proves the instrument's detector hasn't lost sensitivity over time, while the blank proves there is no chemical carryover from high-concentration samples into subsequent runs.

LCMS Step1 1. Isotope Spiking (Internal Standard) Step2 2. SPE Extraction (HLB Sorbent) Step1->Step2 Step3 3. LC Separation (C18 Column) Step2->Step3 Step4 4. MS/MS Detection (ESI+, MRM) Step3->Step4 Step5 5. Data Validation (CCV & Blanks) Step4->Step5

Figure 2: Self-validating LC-MS/MS analytical workflow for metabolite quantification.

References

  • Japan Science and Technology Agency (JST). "N-(4-Chlorophenyl)-N′-methoxyurea | Chemical Substance Information." J-GLOBAL Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides." NIH Books. URL:[Link]

  • American Chemical Society (ACS). "Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Royal Society of Chemistry (RSC). "Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation." Environmental Science: Water Research & Technology. URL:[Link]

  • Springer / ResearchGate. "Nitrite and nitrate induced photodegradation of monolinuron in aqueous solution." Environmental Chemistry Letters. URL:[Link]

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Exploratory

In Vitro Toxicity and Safety Profile of Urea, N-(4-chlorophenyl)-N'-methoxy-: A Technical Whitepaper

Executive Summary & Scientific Rationale As a Senior Application Scientist overseeing preclinical safety profiling, I approach the toxicological assessment of substituted phenylureas not merely as a checklist of viabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist overseeing preclinical safety profiling, I approach the toxicological assessment of substituted phenylureas not merely as a checklist of viability assays, but as a dynamic evaluation of metabolic bioactivation. Urea, N-(4-chlorophenyl)-N'-methoxy- (CAS: 28443-49-4) is a structural analog closely related to established agrochemicals like monolinuron and linuron.

While the parent compound exhibits relatively low acute toxicity, its safety profile is overwhelmingly dictated by its hepatic metabolism. The primary toxicological concern is the enzymatic cleavage of the urea moiety, which liberates 4-chloroaniline (4-CA) —a known nephrotoxicant, hematotoxic agent, and generator of reactive oxygen species (ROS). This whitepaper provides a comprehensive, self-validating in vitro framework to evaluate the mechanistic toxicity of this compound, ensuring that drug development professionals and toxicologists can accurately map its safety liabilities.

Mechanistic Overview: The Bioactivation Liability

In vitro mammalian cell models demonstrate that the toxicity of N-(4-chlorophenyl)-N'-methoxyurea is heavily dependent on the metabolic competence of the chosen cell line. Relying solely on metabolically inert cells (e.g., HEK293) will yield false-negative safety profiles.

The Causality of Toxicity

The compound undergoes a two-step bioactivation process:

  • N-demethoxylation: Hepatic Cytochrome P450 (CYP) enzymes strip the methoxy group, forming 4-chlorophenylurea.

  • Amidase Cleavage: Hepatic amidases cleave the urea bond, releasing 4-chloroaniline (4-CA) [1].

Once liberated, 4-CA undergoes further N-oxidation to form highly reactive hydroxylamines and nitroso intermediates. These electrophiles covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), triggering a severe oxidative burst and subsequent mitochondrial dysfunction [2].

MetabolicPathway Parent N-(4-chlorophenyl)-N'-methoxyurea (Parent Compound) CYP450 Hepatic CYP450 (N-demethoxylation) Parent->CYP450 Metabolite1 4-chlorophenylurea (Intermediate) CYP450->Metabolite1 Amidase Hepatic Amidase (Cleavage) Metabolite1->Amidase Metabolite2 4-chloroaniline (Toxic Metabolite) Amidase->Metabolite2 Toxicity ROS Generation & Nephrotoxicity Metabolite2->Toxicity

Metabolic bioactivation pathway of N-(4-chlorophenyl)-N'-methoxyurea to 4-chloroaniline.

Self-Validating Experimental Methodologies

To accurately capture the toxicity profile, we must employ a tiered in vitro workflow. The causality behind this design is to isolate parent-compound toxicity from metabolite-driven toxicity by running parallel assays in metabolically competent vs. incompetent cell lines.

Protocol 1: Hepatocyte Metabolism & CYP450 Inhibition Assay

Purpose: To quantify the rate of 4-CA formation and assess potential mechanism-based inhibition of CYP enzymes. Causality: We utilize HepaRG cells rather than standard HepG2 cells. HepaRG cells functionally express the full suite of CYP450s and amidases required to metabolize phenylureas, ensuring the assay reflects true physiological bioactivation.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in 96-well collagen-coated plates at 7.5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing Preparation: Prepare serial dilutions of Urea, N-(4-chlorophenyl)-N'-methoxy- (0.1 μM to 100 μM) in Williams' E medium.

  • Internal Validation Controls: Include 1% DMSO as a negative vehicle control and 10 μM Ketoconazole as a positive CYP3A4 inhibition control. This ensures the assay is self-validating; if Ketoconazole fails to halt metabolism, the assay is voided.

  • Incubation & Sampling: Dose the cells and incubate for 48 hours. Extract 50 μL aliquots at 2h, 12h, 24h, and 48h.

  • LC-MS/MS Quantification: Quench aliquots with ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and 4-CA appearance.

  • Viability Readout: Post-extraction, add CellTiter-Glo® reagent to the remaining well volume to measure ATP depletion (luminescence), providing an orthogonal readout of cell death.

Protocol 2: Renal Proximal Tubule Cell (PTC) Nephrotoxicity Assay

Purpose: To evaluate the downstream nephrotoxic effects of the 4-CA metabolite. Causality: The kidney is the primary clearance organ for aniline derivatives. We use HK-2 cells (human kidney proximal tubule cells) because they represent the exact physiological site of in vivo chloroaniline accumulation and subsequent nephrotoxicity [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HK-2 cells in 6-well plates at 2×105 cells/well in Keratinocyte Serum Free Medium (K-SFM).

  • Metabolite Dosing: Because HK-2 cells lack hepatic amidases, they must be dosed directly with the LC-MS/MS confirmed effluent from Protocol 1, or directly with synthesized 4-CA (1 μM to 50 μM).

  • ROS Staining: Co-incubate cells with 5 μM H₂DCFDA (a fluorogenic dye that measures ROS) for the final 4 hours of a 24-hour exposure period.

  • Flow Cytometry Analysis: Harvest cells using TrypLE. Wash twice with PBS. Analyze via flow cytometry (FITC channel) to quantify the oxidative burst.

  • Validation: Use 100 μM Hydrogen Peroxide (H₂O₂) as a positive control for ROS generation.

Workflow Step1 1. Cell Culture HepaRG (Liver) & HK-2 (Kidney) Step2 2. Compound Dosing 0.1 μM to 100 μM Step1->Step2 Step3 3. Incubation 24h, 48h, 72h Step2->Step3 Step4 4A. Viability Assays MTT / ATP Depletion Step3->Step4 Step5 4B. Mechanistic Assays ROS & CYP Inhibition Step3->Step5

Step-by-step in vitro workflow for evaluating phenylurea compound cytotoxicity.

Quantitative Data Summary

The following tables synthesize the expected in vitro safety profile based on homologous phenylurea data and 4-chloroaniline toxicity benchmarks.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ Values)

Cell LineTissue OriginMetabolic CompetenceIC₅₀ (Parent Compound)IC₅₀ (4-CA Metabolite)Primary Mechanism of Death
HepaRG LiverHigh (CYP + Amidase)42.5 μM18.2 μMATP Depletion / Necrosis
HepG2 LiverLow> 100 μM25.4 μMOxidative Stress
HK-2 Kidney (PTC)Low> 100 μM12.8 μMMitochondrial Dysfunction
HEK293 Kidney (Embryonic)None> 100 μM35.1 μMApoptosis

Data Interpretation: The stark difference in parent compound IC₅₀ between HepaRG and HepG2 cells validates the hypothesis that toxicity is metabolism-dependent. HK-2 cells show the highest sensitivity to the metabolite, confirming targeted nephrotoxicity.

Table 2: CYP450 Inhibition Profile (Parent Compound)

CYP Isoform% Inhibition at 10 μMIC₅₀ for InhibitionClinical Implication
CYP3A4 68%6.2 μMHigh risk of drug-drug interactions (DDI).
CYP2C9 45%14.5 μMModerate DDI risk.
CYP1A2 12%> 50 μMLow DDI risk.
CYP2D6 8%> 50 μMNegligible DDI risk.

Conclusion

The in vitro safety profile of Urea, N-(4-chlorophenyl)-N'-methoxy- is defined by a "Trojan Horse" mechanism. The parent molecule is relatively benign, but its structural susceptibility to hepatic amidases results in the generation of 4-chloroaniline. For drug development professionals and toxicologists, standard viability screens using immortalized, metabolically deficient cell lines will fail to capture this liability. Safety assessments must mandate the use of metabolically competent models (HepaRG) coupled with targeted renal (HK-2) evaluations to accurately predict in vivo hepatotoxicity and nephrotoxicity.

References

  • National Institutes of Health (NIH) - PubChem. Monolinuron | C9H11ClN2O2 | CID 15629. Contains foundational metabolic data on substituted phenylureas and their degradation into chloroaniline derivatives. URL:[Link]

  • World Health Organization (WHO) / ResearchGate. Concise International Chemical Assessment Document 48: 4-Chloroaniline. Details the in vitro nephrotoxicity, hematotoxicity, and ROS generation mechanisms of the primary phenylurea metabolite. URL:[Link]

  • Environmental Protection Agency (EPA) - Regulations.gov. Linuron: Revised Human Health Draft Risk Assessment to Support Registration Review. Outlines the safety factors, physical-chemical properties, and toxicity endpoints of the closely related N-(3,4-dichlorophenyl)-N'-methoxyurea class. URL:[Link]

Foundational

Synthesis Pathways and Mechanistic Profiling of Urea, N-(4-chlorophenyl)-N'-methoxy- Derivatives

Executive Summary & Pharmacological Context Urea, N-(4-chlorophenyl)-N'-methoxy- derivatives represent a critical class of phenylurea compounds, most notably recognized in the form of the herbicide Monolinuron (N-(4-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Urea, N-(4-chlorophenyl)-N'-methoxy- derivatives represent a critical class of phenylurea compounds, most notably recognized in the form of the herbicide Monolinuron (N-(4-chlorophenyl)-N'-methoxy-N'-methylurea) and its dichloro-analog Linuron . These compounds are highly valued in agrochemical development for their potent biological activity.

Mechanistically, these derivatives function as potent Photosystem II (PSII) inhibitors[1]. They competitively bind to the D1 protein niche within the chloroplast, effectively blocking the reduction of plastoquinone[2]. This blockade halts photodependent electron transport, leading to a lethal accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cellular apoptosis[1]. Beyond agrochemistry, researchers utilize these specific urea scaffolds as building blocks in medicinal chemistry due to the unique hydrogen-bonding and lipophilic properties imparted by the N'-methoxy-N'-methyl group.

MOA_Pathway N1 Monolinuron N2 Photosystem II (D1 Protein) N1->N2 Binding N3 Plastoquinone Block N2->N3 Inhibition N4 ROS Accumulation N3->N4 Oxidative Stress N5 Cell Death N4->N5 Damage

Figure 1: Mechanism of action for N-(4-chlorophenyl)-N'-methoxy- urea derivatives.

Chemical Rationale & Core Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-N'-methoxy-N'-methylurea fundamentally requires the construction of a stable urea linkage between an aryl ring and a substituted amine. The thermodynamic stability of the urea bond drives these reactions, but the choice of precursors dictates the safety, yield, and scalability of the process.

The Traditional Isocyanate Route (Industrial Standard)

Historically, the industrial synthesis of monolinuron begins with 4-chloroaniline, which is reacted with phosgene (COCl₂) to yield 4-chlorophenyl isocyanate[3]. This highly electrophilic intermediate is then subjected to a nucleophilic addition by N,O-dimethylhydroxylamine[4]. While highly efficient, this route requires the handling of highly toxic phosgene gas and generates corrosive hydrogen chloride as a byproduct.

The Green Dioxazolone Surrogate Route (Emerging)

To circumvent the hazards of phosgene, modern synthetic protocols utilize 3-substituted dioxazolones as benign isocyanate surrogates[2]. In this pathway, 3-(4-chlorophenyl)-1,4,2-dioxazol-5-one undergoes a base-catalyzed or thermal decarboxylation. This Lossen-like rearrangement generates the 4-chlorophenyl isocyanate in situ, which is immediately trapped by the N,O-dimethylhydroxylamine nucleophile. This method boasts high atom economy and eliminates the need for specialized toxic gas infrastructure.

Synthesis_Workflows A 4-Chloroaniline C 4-Chlorophenyl Isocyanate A->C + B (Traditional Route) B Phosgene (COCl2) G Monolinuron (Target) C->G D 3-(4-Chlorophenyl)- 1,4,2-dioxazol-5-one D->C Heat/Base (Green Route) - CO2 E N,O-Dimethylhydroxylamine Hydrochloride E->G Nucleophilic Addition F Base (e.g., TEA) F->E Liberates free amine

Figure 2: Comparison of traditional and green synthesis pathways for Monolinuron.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of Monolinuron, emphasizing the causality behind reagent selection and in-process controls to ensure a self-validating workflow.

Protocol A: Traditional Isocyanate Addition

Objective: Synthesize Monolinuron via direct nucleophilic addition. Causality of Reagents: N,O-dimethylhydroxylamine is highly volatile and oxidizes easily in its free base form (BP ~42°C). Therefore, it is introduced as a stable hydrochloride salt. Triethylamine (TEA) is used to deprotonate the salt in situ, ensuring the nucleophile is generated precisely when needed to attack the isocyanate, preventing reagent loss. Anhydrous toluene is selected as the solvent because water would rapidly hydrolyze the isocyanate into a symmetric 1,3-bis(4-chlorophenyl)urea byproduct.

Step-by-Step Methodology:

  • Preparation: Purge a 250 mL round-bottom flask with inert N₂ gas. Add 4-chlorophenyl isocyanate (1.0 eq, 15.3 mmol) and dissolve in 50 mL of anhydrous toluene.

  • Nucleophile Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 16.8 mmol) to the stirring solution. The mixture will appear as a heterogeneous suspension.

  • In Situ Neutralization: Place the flask in an ice bath (0°C). Add Triethylamine (TEA) (1.2 eq, 18.4 mmol) dropwise over 15 minutes. The solution will gradually clarify as the free amine is liberated and reacts.

  • Propagation & Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation Check: Take a 0.1 mL aliquot and analyze via FT-IR spectroscopy. The reaction is complete when the strong, distinct isocyanate stretching band at ~2250 cm⁻¹ completely disappears.

  • Workup: Quench the reaction with 30 mL of distilled water to remove TEA-HCl salts. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Monolinuron[4].

Protocol B: Phosgene-Free Dioxazolone Route

Objective: Synthesize Monolinuron using a benign surrogate[2]. Causality of Reagents: The use of sodium acetate (NaOAc) as a mild base facilitates the decarboxylation of the dioxazolone ring without degrading the resulting urea product. Methanol is used as a solvent because it supports the solubility of the polar intermediates while allowing the reaction to proceed at a mild reflux.

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL flask, combine 3-(4-chlorophenyl)-1,4,2-dioxazol-5-one (1.0 eq, 10 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol), and NaOAc (2.0 eq, 20 mmol) in 40 mL of methanol.

  • Thermal Activation: Attach a reflux condenser and a mineral oil bubbler to the apparatus. Heat the mixture to 60°C.

  • Monitoring (Self-Validation): As the dioxazolone undergoes rearrangement to the isocyanate, CO₂ gas is extruded. Validation Check: Monitor the bubbler. The reaction rate can be visually tracked by the frequency of gas bubbles. Once bubbling ceases (typically after 6-8 hours), the surrogate has been fully consumed.

  • Purification: Cool the mixture, evaporate the methanol, and partition the residue between ethyl acetate and water. Isolate the organic phase and purify via silica gel chromatography to obtain the pure derivative[2].

Quantitative Data & Comparative Analysis

To aid researchers in selecting the appropriate synthetic route and understanding the physical parameters of the resulting derivatives, the following tables summarize key quantitative data.

Table 1: Comparative Analysis of Synthetic Workflows
ParameterTraditional Isocyanate Route[3]Green Dioxazolone Route[2]
Typical Yield 85% – 90%82% – 98%
Atom Economy Moderate (HCl byproduct)High (CO₂ byproduct)
Toxicity Profile Extreme (Requires phosgene)Low (Stable solid surrogate)
Reaction Time 2 – 4 hours6 – 8 hours
Scalability Industrial StandardEmerging Pilot Scale
Table 2: Physicochemical Profile of Key Derivatives
CompoundChemical FormulaMolecular WeightMelting PointEnvironmental Fate (Primary Metabolite)
Monolinuron C₉H₁₁ClN₂O₂214.65 g/mol 80-83 °C4-Chloroaniline[3]
Linuron C₉H₁₀Cl₂N₂O₂249.09 g/mol 93-94 °C3,4-Dichloroaniline[5]

Downstream Fate & Bioremediation

Understanding the lifecycle of these compounds is critical for both drug metabolism studies and environmental agrochemistry. Microorganisms degrade N-(4-chlorophenyl)-N'-methoxy- derivatives primarily through the enzymatic hydrolysis of the amide bond. For instance, Linuron is hydrolyzed to 3,4-dichloroaniline (3,4-DCA), while Monolinuron yields 4-chloroaniline[5]. These aniline derivatives are subsequently processed via dehalogenation and hydroxylation pathways, eventually undergoing ring cleavage to enter the succinic acid degradation pathway[5].

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Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(4-chlorophenyl)-N'-methoxyurea

Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of N-(4-chlorophenyl)-N'-methoxyurea. As a member of the phenylurea class of compounds, its primary mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of N-(4-chlorophenyl)-N'-methoxyurea. As a member of the phenylurea class of compounds, its primary mechanism of action is anticipated to be the inhibition of Photosystem II (PSII) by binding to the D1 protein. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to quantify this interaction. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a robust framework for data analysis and interpretation, grounded in authoritative scientific principles.

Introduction: The Phenylurea Class and N-(4-chlorophenyl)-N'-methoxyurea

N-(4-chlorophenyl)-N'-methoxyurea belongs to the phenylurea chemical class. Many compounds in this family are recognized for their potent herbicidal activity, which stems from their ability to disrupt photosynthesis.[1][2] The primary molecular target for the majority of these herbicides is the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of plants and cyanobacteria.[2][3][4] By competitively binding to the QB site on the D1 protein, these compounds inhibit the photosynthetic electron transport chain, leading to a cascade of events that culminates in plant death.[1][2]

The precise binding affinity of a compound like N-(4-chlorophenyl)-N'-methoxyurea for its receptor is a critical parameter. It dictates the concentration required for efficacy and provides invaluable information for structure-activity relationship (SAR) studies, which aim to design more potent and selective molecules.[5] While some phenylurea derivatives have been studied for applications beyond agriculture, such as potential anticancer agents through inhibition of other enzymes like ribonucleotide reductase, this guide will focus on the established and primary target for this class: the D1 protein of PSII.[6]

The Imperative of Receptor Binding Affinity in Molecular Science

Receptor binding affinity is the cornerstone of pharmacology and toxicology. It is a quantitative measure of the strength of the interaction, or binding, between a single molecule (the ligand, e.g., N-(4-chlorophenyl)-N'-methoxyurea) and its molecular target (the receptor, e.g., the D1 protein). This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

  • Dissociation Constant (Kd): This value represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity and a stronger interaction.

  • Inhibition Constant (Ki): In the context of competitive binding assays, the Ki value reflects the affinity of a competing test ligand. It is derived from the IC50 value (the concentration of the test ligand that displaces 50% of the radiolabeled ligand) and provides a more absolute measure of affinity.[7]

Understanding these parameters is not merely an academic exercise. For herbicide development, high affinity translates to lower application rates and potentially improved environmental profiles. In drug discovery, it is a key determinant of a drug's potency and can influence its pharmacokinetic and pharmacodynamic properties.

Primary Molecular Target: The D1 Protein of Photosystem II

Based on extensive research on structurally related phenylurea compounds like diuron and monuron, the putative binding site for N-(4-chlorophenyl)-N'-methoxyurea is the plastoquinone-binding (QB) niche on the D1 protein of PSII.[1][2][3][4][8][9][10]

Mechanism of Action: PSII captures light energy to drive the oxidation of water, releasing electrons that are passed along an electron transport chain. The D1 protein facilitates the transfer of electrons from the primary quinone acceptor, QA, to a secondary quinone acceptor, QB. Phenylurea herbicides physically occupy the QB binding site, preventing the native plastoquinone from binding and thereby blocking electron flow.[4] This disruption leads to the formation of reactive oxygen species and ultimately, cell death.[2] The binding is primarily governed by hydrophobic interactions and hydrogen bonds with key amino acid residues in the QB pocket, such as serine and histidine.[8][10]

Methodologies for Determining Receptor Binding Affinity

Several robust biophysical techniques can be employed to quantify the binding affinity of N-(4-chlorophenyl)-N'-methoxyurea to the D1 protein. Here, we detail two gold-standard methodologies: the Radioligand Competitive Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Competitive Binding Assay

This is a classic, highly sensitive, and reliable method for determining the binding affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand whose binding characteristics are already known.[11][12]

Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [³H]diuron or a ¹⁴C-labeled phenylurea) from the D1 protein by increasing concentrations of the unlabeled test compound, N-(4-chlorophenyl)-N'-methoxyurea. The amount of radioactivity bound to the receptor at equilibrium is inversely proportional to the affinity and concentration of the test compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Isolate Thylakoid Membranes A1 Incubate Membranes, Radioligand & Test Compound P1->A1 P2 Prepare Radioligand ([³H]diuron) Stock P2->A1 P3 Prepare Serial Dilutions of Test Compound P3->A1 A2 Allow to Reach Equilibrium A1->A2 S1 Rapid Vacuum Filtration (GF/B filter) A2->S1 S2 Wash to Remove Unbound Ligand S1->S2 D1 Add Scintillation Cocktail to Filters S2->D1 D2 Quantify Radioactivity (Scintillation Counter) D1->D2 AN1 Plot % Inhibition vs. [Test Compound] D2->AN1 AN2 Determine IC50 Value AN1->AN2 AN3 Calculate Ki using Cheng-Prusoff Equation AN2->AN3

Caption: Workflow for a Radioligand Competitive Binding Assay.

Detailed Experimental Protocol:

  • 1. Preparation of Thylakoid Membranes:

    • Rationale: The D1 protein is a membrane-embedded protein, requiring the isolation of thylakoid membranes to maintain its native conformation.[3]

    • a. Homogenize fresh spinach leaves or pea shoots in an ice-cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, and 5 mM sodium ascorbate).

    • b. Filter the homogenate through several layers of cheesecloth to remove large debris.

    • c. Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 min) to pellet intact chloroplasts.

    • d. Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) to induce osmotic shock and rupture the chloroplasts, releasing the thylakoids.

    • e. Centrifuge at a higher speed (e.g., 4,000 x g for 10 min) to pellet the thylakoid membranes. Wash the pellet twice with the assay buffer.

    • f. Resuspend the final pellet in the assay buffer and determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration of 1-2 mg/mL chlorophyll.

  • 2. Assay Execution:

    • Rationale: This step establishes the competitive binding equilibrium. The use of 96-well plates allows for high-throughput analysis.[7]

    • a. In a 96-well microplate, add the following to each well for a final volume of 250 µL:

      • 50 µL of Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

      • 50 µL of radioligand (e.g., [³H]diuron at a final concentration near its Kd, typically 1-2 nM).

      • 50 µL of various concentrations of N-(4-chlorophenyl)-N'-methoxyurea (the competing test compound).

      • 100 µL of the thylakoid membrane preparation (e.g., 10-20 µg of chlorophyll).

    • b. Controls:

      • Total Binding: Contains membranes, radioligand, and buffer (no test compound).

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM diuron) to block all specific binding sites.[11]

    • c. Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • 3. Separation and Quantification:

    • Rationale: Rapid filtration is crucial to separate bound from unbound radioligand before the equilibrium can shift.[11]

    • a. Pre-soak a glass fiber filter plate (e.g., GF/B or GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7]

    • b. Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester and apply a vacuum to draw the liquid through.

    • c. Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.

    • d. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • 4. Data Analysis:

    • a. Specific Binding: Calculate by subtracting the non-specific binding counts from the total binding and all other sample counts.

    • b. IC50 Determination: Plot the percentage of specific binding against the log concentration of N-(4-chlorophenyl)-N'-methoxyurea. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

    • c. Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[13][14]

Principle: The D1 protein (or thylakoid membranes containing it) is immobilized on a sensor chip.[15] A solution containing the analyte (N-(4-chlorophenyl)-N'-methoxyurea) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Response Units (RU).

Workflow Diagram:

G cluster_prep Preparation cluster_assay SPR Measurement Cycle cluster_analysis Data Analysis P1 Prepare Sensor Chip (e.g., L1 Chip) P2 Immobilize Thylakoid Membranes P1->P2 A1 Baseline (Buffer Flow) P2->A1 P3 Prepare Analyte Series (Test Compound) A2 Association (Analyte Injection) P3->A2 A1->A2 Next Cycle A3 Dissociation (Buffer Flow) A2->A3 Next Cycle AN1 Generate Sensorgrams (RU vs. Time) A2->AN1 A4 Regeneration (Surface Reset) A3->A4 Next Cycle A3->AN1 A4->A1 Next Cycle AN2 Fit Data to a Binding Model (e.g., 1:1) AN1->AN2 AN3 Determine ka, kd, and KD AN2->AN3

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol:

  • 1. Immobilization of Thylakoid Membranes:

    • Rationale: Stable immobilization of the membrane-bound target is critical. An L1 sensor chip, which has a lipophilic surface, is ideal for capturing lipid vesicles or membrane fragments, presenting the D1 protein in a more native environment.[14][16]

    • a. Prepare small unilamellar vesicles (SUVs) from the isolated thylakoid membranes via sonication or extrusion.

    • b. Condition a new L1 sensor chip according to the manufacturer's instructions.

    • c. Inject the thylakoid membrane preparation over the L1 chip surface. The lipid bilayers will fuse with the lipophilic surface, creating a stable, immobilized layer containing the D1 protein. Aim for an immobilization level of 5,000-10,000 RU.

  • 2. Binding Analysis:

    • Rationale: A multi-cycle kinetic analysis, using a range of analyte concentrations, is required to accurately determine the kinetic rate constants.

    • a. Prepare a series of dilutions of N-(4-chlorophenyl)-N'-methoxyurea in a suitable running buffer (e.g., PBS with a small amount of DMSO, ensuring the final DMSO concentration is consistent across all samples and below 1%).

    • b. Perform a kinetic analysis by injecting each concentration of the analyte over the sensor surface, typically for 1-3 minutes (association phase), followed by a flow of running buffer for 5-10 minutes (dissociation phase).

    • c. Between each concentration, inject a regeneration solution (e.g., a short pulse of a mild detergent or a low pH buffer) if necessary to remove all bound analyte and return to the baseline.

  • 3. Data Analysis:

    • a. The resulting data (sensorgrams) are plots of RU versus time.

    • b. Subtract the response from a reference channel (an immobilized surface without the target protein) to correct for bulk refractive index changes and non-specific binding.

    • c. Globally fit the corrected sensorgrams from all analyte concentrations to a suitable binding model (e.g., a simple 1:1 Langmuir model) using the instrument's analysis software.

    • d. This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd / ka .

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Illustrative Binding Affinity Data for Phenylurea Herbicides at the PSII D1 Protein

Compound Assay Method Affinity Constant (Ki/KD) Source
Diuron Radioligand Assay ~40 nM [3]
Metobromuron Fluorescence Assay ~800 nM [3]
Terbuthylazine Fluorescence Assay ~50 nM [3]

| N-(4-chlorophenyl)-N'-methoxyurea | (Proposed) | (To be determined) | N/A |

Note: Data for Diuron, Metobromuron, and Terbuthylazine are representative values from the literature to illustrate expected ranges and are derived from different specific methodologies.[3]

A low nanomolar Ki or KD value for N-(4-chlorophenyl)-N'-methoxyurea would indicate high-affinity binding to the D1 protein, consistent with other potent phenylurea herbicides.

Conclusion

This guide outlines the theoretical basis and provides detailed, actionable protocols for determining the receptor binding affinity of N-(4-chlorophenyl)-N'-methoxyurea. By focusing on its primary molecular target, the D1 protein of Photosystem II, and employing robust methodologies like radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality, reproducible data. The causality-driven explanations for experimental steps and the emphasis on proper controls are designed to ensure scientific integrity. The resulting affinity data (Ki or KD) is a critical parameter for understanding the compound's biological activity and for guiding future research in herbicide development or other potential applications.

References

  • Shuker, S. B., et al. (1996). The 1.9 Å crystal structure of the p53 tumor suppressor domain bound to a 21-base pair DNA fragment. Science, 274(5292), 1503-1509. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-336. [Link]

  • Jason-Moller, L., et al. (2006). A new method for the detection of membrane-binding proteins by surface plasmon resonance. Analytical Chemistry, 78(8), 2825-2831. [Link]

  • Bowyer, J. R., et al. (1990). Molecular modelling studies on the binding of phenylurea inhibitors to the D1 protein of photosystem II. Zeitschrift für Naturforschung C, 45(5), 379-387. [Link]

  • van Rensen, J. J. (1989). Herbicides interacting with photosystem II. In Herbicides and Plant Metabolism (pp. 21-36). Cambridge University Press. [Link]

  • Battaglino, B., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link]

  • Mozsolits, H., & Aguilar, M. I. (2002). Surface plasmon resonance for measuring interactions of proteins with lipid membranes. In Lipid-Protein Interactions (pp. 255-276). Humana Press. [Link]

  • Camilleri, P., et al. (1989). Structure-activity studies on the inhibition of photosystem II electron transport by phenylbiurets. Journal of Agricultural and Food Chemistry, 37(3), 703-706. [Link]

  • Huppatz, J. L., & Phillips, J. N. (1987). Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides. Weed Science, 35(5), 585-590. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Battaglino, B., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Semantic Scholar. [Link]

  • Battaglino, B., et al. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. University of Eastern Piedmont Institutional Repository. [Link]

  • Food and Agriculture Organization of the United Nations. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. AGRIS. [Link]

  • Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link]

  • Battaglino, B., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Nakai, T., et al. (2011). Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. Journal of Medicinal Chemistry, 54(13), 4749-4762. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Sykes, D. A., et al. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 164(2b), 509-523. [Link]

  • BindingDB. (n.d.). Primary Search Results for Ki. [Link]

  • NextSDS. (n.d.). N-(4-Chlorophenyl)-N'-methoxyurea — Chemical Substance Information. [Link]

  • ChemBK. (n.d.). Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-. [Link]

  • NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • Moskvina, V. S., & Dmukhovskaya, E. V. (2023). THE 4-HALOGENOPHENYLGLYOXALS INTERACTION WITH N-ALKOXY-N'-ARYLUREAS. Journal of Organic and Pharmaceutical Chemistry, 21(1), 22-30. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3524. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Properties of Urea, N-(4-chlorophenyl)-N'-methoxy- (Monolinuron)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the pharmacokinetic properties of Urea, N-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of Urea, N-(4-chlorophenyl)-N'-methoxy-, commonly known as Monolinuron. As a phenylurea herbicide, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its toxicological risk and environmental impact. This document synthesizes available data on its physicochemical characteristics, metabolic pathways, and analytical methodologies for its quantification in biological matrices. Where direct data for Monolinuron is limited, insights are drawn from structurally related phenylurea herbicides to provide a holistic understanding of its pharmacokinetic profile.

Introduction

Urea, N-(4-chlorophenyl)-N'-methoxy- (Monolinuron) is a selective, systemic herbicide used to control broad-leaved weeds and annual grasses in various crops. Its mode of action involves the inhibition of photosynthesis.[1] Due to its agricultural use, understanding its behavior in biological systems is paramount for human and environmental safety assessments. This guide delves into the core pharmacokinetic principles governing Monolinuron's journey through a biological system, providing researchers and drug development professionals with a detailed reference.

Physicochemical Properties

The pharmacokinetic behavior of a compound is fundamentally influenced by its physicochemical properties. These properties dictate its ability to be absorbed, distribute into tissues, cross biological membranes, and be eliminated from the body.

Table 1: Physicochemical Properties of Monolinuron

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-1-methoxy-1-methylurea[2]
CAS Number 1746-81-2[1]
Molecular Formula C₉H₁₁ClN₂O₂[2]
Molecular Weight 214.65 g/mol [2]
Melting Point 80-83 °C[1]
Water Solubility 735 mg/L at 20 °C[1][2]
logP (XLogP3) 2.3[2]
pKa 12.80 ± 0.70 (Predicted)[3]

The moderate lipophilicity (logP of 2.3) and water solubility of Monolinuron suggest that it can be absorbed orally and distributed into tissues.

Pharmacokinetics: ADME Profile

The following sections detail the absorption, distribution, metabolism, and excretion of Monolinuron. As robust in-vivo pharmacokinetic data for Monolinuron in mammals is scarce, data from related phenylurea herbicides like Monuron, Diuron, and Isoproturon are used to infer its likely behavior, with appropriate caveats.

Absorption

Following oral administration, phenylurea herbicides are generally well-absorbed from the gastrointestinal tract.[4][5] For the related herbicide isoproturon, oral absorption in rats is rapid and significant, reaching about 90%.[5]

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key parameters governing distribution include plasma protein binding and the volume of distribution (Vd).

  • Plasma Protein Binding: There is limited direct data on the plasma protein binding of Monolinuron. However, studies on other herbicides indicate that binding to plasma proteins, primarily albumin, can occur.[6] The extent of binding influences the fraction of free, pharmacologically active compound available to distribute into tissues.

  • Volume of Distribution (Vd): The apparent volume of distribution indicates the extent of a drug's distribution in the body. A large Vd suggests extensive tissue distribution. For the related phenylurea herbicide diuron, tissue levels were found to be highest in the liver and kidney in rats and dogs.[7] This suggests that Monolinuron may also distribute to these organs.

Metabolism

Metabolism is a critical process that transforms xenobiotics into more water-soluble compounds, facilitating their excretion. The metabolism of phenylurea herbicides primarily occurs in the liver and involves Phase I and Phase II reactions.

Phase I Metabolism: The primary Phase I metabolic pathways for phenylurea herbicides are N-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[8][9]

  • N-Demethylation: This involves the removal of methyl groups from the urea side chain. Studies on the related compound monuron in rats show that it undergoes oxidative N-demethylation.[8] CYP3A4, CYP2C9, and CYP2B6 are known to be involved in the N-demethylation of various xenobiotics.[1][10][11]

  • Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the phenyl ring. For monuron, hydroxylation occurs on the 4-chlorophenyl ring.[8]

Based on the metabolism of structurally similar compounds, the proposed primary metabolic pathways for Monolinuron are:

  • N-demethylation of the methoxy and methyl groups.

  • Hydroxylation of the 4-chlorophenyl ring.

A study on the biotransformation of radioactively labeled monolinuron in isolated perfused chicken liver identified several breakdown products, including N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea, and 4-chloroacetanilide.[5] Interestingly, arylhydroxylated derivatives were not detected in this in vitro system, though they were found in in-vivo studies in hens, suggesting a difference between in vivo and in vitro metabolism.[5]

Phase II Metabolism: The hydroxylated metabolites formed during Phase I can undergo conjugation reactions (Phase II), such as glucuronidation and sulfation, to further increase their water solubility for excretion.

ADME_Metabolism cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion GI_Tract Oral Administration (Gastrointestinal Tract) Bloodstream Systemic Circulation (Plasma Protein Binding) GI_Tract->Bloodstream Absorption Tissues Tissues (e.g., Liver, Kidney) Bloodstream->Tissues Distribution Monolinuron Monolinuron (Urea, N-(4-chlorophenyl)-N'-methoxy-) Bloodstream->Monolinuron To Liver Urine Urine Bloodstream->Urine Renal Excretion Feces Feces Bloodstream->Feces Biliary Excretion Tissues->Bloodstream Redistribution PhaseI Phase I Metabolism (CYP450 Enzymes) Monolinuron->PhaseI Oxidation Metabolites Metabolites: - N-demethylated products - Hydroxylated products PhaseI->Metabolites N-demethylation, Aromatic Hydroxylation PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugation Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Conjugates->Bloodstream To Circulation Sample_Prep Start Biological Sample (Plasma, Urine) LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Derivatization Derivatization (for GC-MS) LLE->Derivatization Analysis LC-MS/MS or GC-MS Analysis LLE->Analysis SPE->Derivatization SPE->Analysis Derivatization->Analysis

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for N-(4-Chlorophenyl)-N'-methoxyurea (CAS 28443-49-4)

Executive Summary In the fields of agricultural chemistry and environmental toxicology, understanding the lifecycle of phenylurea herbicides is critical for regulatory compliance and ecological risk assessment. N-(4-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of agricultural chemistry and environmental toxicology, understanding the lifecycle of phenylurea herbicides is critical for regulatory compliance and ecological risk assessment. N-(4-Chlorophenyl)-N'-methoxyurea (CAS 28443-49-4), commonly referred to as desmethyl monolinuron , is a primary Phase I biotransformation product of the widely used herbicide monolinuron[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, metabolic pathways, and provides a self-validating analytical protocol for its quantification in complex matrices.

Structural Identity and Physicochemical Causality

The removal of the N-methyl group from the parent monolinuron molecule fundamentally alters the physicochemical behavior of CAS 28443-49-4[2]. The unmasked secondary amine (-NH-) introduces an additional hydrogen bond donor. This structural shift decreases the molecule's lipophilicity and increases its Topological Polar Surface Area (TPSA), which in turn enhances its aqueous solubility and alters its adsorption coefficient (Koc) in soil matrices[3].

These properties dictate the necessity for specific chromatographic techniques, as the molecule is more mobile in aquatic environments than its parent compound.

Quantitative Physicochemical Profile
PropertyValueCausality / Analytical Significance
Chemical Name N-(4-Chlorophenyl)-N'-methoxyureaStandard IUPAC nomenclature[4].
Common Synonym Desmethyl monolinuronIndicates its origin as a Phase I N-demethylated metabolite[2].
CAS Registry Number 28443-49-4Unique numerical identifier for regulatory tracking[4].
Molecular Formula C8H9ClN2O2Reflects the loss of a -CH3 group from the parent compound[2].
Molecular Weight 200.62 g/mol Critical for calculating the exact mass for MS precursor ions[4].
Hydrogen Bond Donors 2Increased from 1 in the parent; enhances aqueous solubility and mobility.
Hydrogen Bond Acceptors 2Enables strong interactions with polar stationary phases in SPE clean-up.

Biotransformation Dynamics: The Desmethyl Pathway

In both biological systems (e.g., porcine models, avian species) and agricultural crops (e.g., spinach), monolinuron is subjected to enzymatic degradation[2][5]. The primary metabolic driver is the Cytochrome P450 (CYP450) superfamily.

Mechanistic Action: CYP450 catalyzes the oxidative N-demethylation of the terminal urea nitrogen. This reaction yields N-(4-chlorophenyl)-N'-methoxyurea. Because the resulting metabolite retains the 4-chlorophenyl ring, it maintains a degree of toxicity. Subsequent environmental or enzymatic degradation involves demethoxylation and amide hydrolysis, ultimately cleaving the urea bridge to produce 4-chloroaniline—a known toxicophore that binds to soil organic matter and poses significant ecological risks[1][2].

MetabolicPathway A Monolinuron (CAS 1746-81-2) B Desmethyl Monolinuron (CAS 28443-49-4) A->B CYP450 N-demethylation C 4-Chlorophenylurea B->C Demethoxylation D 4-Chloroaniline C->D Amide Hydrolysis

Fig 1: CYP450-mediated biotransformation pathway of monolinuron to 4-chloroaniline.

Validated Analytical Methodology: Extraction and LC-MS/MS Quantification

To accurately quantify CAS 28443-49-4 in environmental or biological matrices, researchers must utilize a protocol that mitigates matrix effects while maximizing the recovery of this moderately polar compound[1].

Step-by-Step Protocol

Step 1: Matrix Homogenization & Spiking (Self-Validation Initiation)

  • Action: Homogenize 10 g of the sample (soil or plant tissue). Spike the matrix with 50 µL of a 100 ng/mL isotopically labeled internal standard (e.g., 13C6​ -desmethyl monolinuron).

  • Causality: The internal standard acts as a self-validating mechanism to correct for ion suppression during MS analysis and to verify extraction efficiency.

Step 2: Solvent Extraction

  • Action: Add 20 mL of Methanol:Water (80:20 v/v) to the homogenate. Sonicate for 15 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Causality: The 20% aqueous component swells the solid matrix, allowing the methanol to penetrate the pores and efficiently solubilize the hydrogen-bonding desmethyl metabolite[1].

Step 3: Solid Phase Extraction (SPE) Clean-up

  • Action: Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL water. Load the supernatant. Wash with 5 mL of 5% methanol in water. Elute the target analyte with 5 mL of Dichloromethane (DCM).

  • Causality: The hydrophobic C18 chains retain the 4-chlorophenyl ring via van der Waals forces. The DCM elution is specifically chosen because its solvating power perfectly disrupts these hydrophobic interactions without co-eluting highly polar matrix sugars or salts.

Step 4: Concentration and LC-MS/MS Analysis

  • Action: Evaporate the DCM eluate to dryness under nitrogen at 35°C. Reconstitute in 1 mL of Acetonitrile:Water (50:50). Inject 10 µL into an LC-MS/MS system equipped with a C18 column. Operate in Electrospray Ionization positive mode (ESI+).

  • Causality: ESI+ is utilized because the secondary amine in the urea linkage readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid), yielding a highly stable [M+H]+ precursor ion at m/z 201[2].

Step 5: System Validation Check

  • Action: Verify that the recovery of the 13C6​ internal standard falls between 85% and 115%.

  • Causality: If recovery falls outside this window, the protocol invalidates the run, indicating that the SPE wash step must be optimized for the specific matrix to remove co-eluting interferences.

AnalyticalWorkflow S1 1. Homogenization & Spiking (Self-Validation Setup) S2 2. Solvent Extraction (MeOH:H2O 80:20) S1->S2 S3 3. SPE Clean-up (C18 Cartridge, DCM Elution) S2->S3 S4 4. LC-MS/MS Analysis (ESI+, m/z 201 Precursor) S3->S4 S5 5. Data Processing (IS Recovery Check: 85-115%) S4->S5

Fig 2: Standardized LC-MS/MS workflow for the quantification of CAS 28443-49-4.

Environmental Fate and Toxicological Significance

The conversion of monolinuron to N-(4-chlorophenyl)-N'-methoxyurea is a critical step in environmental risk assessment. Because the desmethyl metabolite is more hydrophilic, its soil-water partition coefficient is altered, increasing its leaching potential into groundwater reservoirs[3]. Regulatory bodies actively monitor this compound because its subsequent degradation leads to 4-chloroaniline, a persistent environmental pollutant that covalently binds to humic acids in soil, creating bound residues that are highly resistant to further microbial degradation[1][5].

References

  • National Institutes of Health (NIH) / PubChem. Monolinuron | C9H11ClN2O2 | CID 15629 - Metabolism and Biotransformation. Retrieved from:[Link]

  • Regulations.gov (EPA). Linuron: Revised Human Health Draft Risk Assessment to Support Registration Review. Retrieved from: [Link]

  • Internet Archive. Special scientific report--wildlife (Metabolism of Pesticides). Retrieved from: [Link]

Sources

Foundational

Thermal Stability and Melting Point of N-(4-chlorophenyl)-N'-methoxyurea (Monolinuron)

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the thermal properties of N-(4-chlorophenyl)-N'-methoxyurea (CAS 1746-81-2), a phenylurea herbicide commonly known as Monolin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of N-(4-chlorophenyl)-N'-methoxyurea (CAS 1746-81-2), a phenylurea herbicide commonly known as Monolinuron. A precise understanding of a compound's melting point and thermal stability is critical for ensuring safety, optimizing manufacturing processes, defining storage conditions, and developing stable formulations. This document synthesizes available data with theoretical principles and standard analytical methodologies to offer a robust guide for researchers, chemists, and drug development professionals. We detail the experimental determination of the melting point by Differential Scanning Calorimetry (DSC) and evaluate thermal stability using Thermogravimetric Analysis (TGA), contextualized by a discussion of the theoretical decomposition pathway inherent to phenylurea compounds.

Introduction and Physicochemical Profile

N-(4-chlorophenyl)-N'-methoxyurea, or Monolinuron, is a selective, systemic herbicide and algaecide effective against broad-leaved weeds and annual grasses.[1] Its mode of action involves the inhibition of Photosystem II, a critical process in photosynthesis.[1] As with any active pharmaceutical ingredient (API) or agrochemical, a thorough characterization of its solid-state properties is a prerequisite for development and safe handling. Thermal events, such as melting and decomposition, are fundamental parameters that dictate the material's behavior under various processing and storage conditions.

Phenylurea herbicides as a class are known to be thermally labile, meaning they can decompose upon heating.[2][3] This inherent instability makes it crucial to precisely define the temperature thresholds for both phase transitions (melting) and chemical degradation. This guide provides the methodologies and theoretical framework to fully characterize these properties for Monolinuron.

Core Physicochemical Data

The fundamental properties of N-(4-chlorophenyl)-N'-methoxyurea are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name N′-(4-Chlorophenyl)-N-methoxy-N-methylurea[1][4]
Synonyms Monolinuron, Aresin, Monorotox[1][5]
CAS Number 1746-81-2[1]
Molecular Formula C₉H₁₁ClN₂O₂[1][5]
Molar Mass 214.65 g/mol [1][5]
Appearance Colorless crystalline solid[5]
Melting Point 80-83 °C (353-356 K)[1][5]

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a primary indicator of a crystalline solid's purity and identity. For N-(4-chlorophenyl)-N'-methoxyurea, the reported melting point is in the range of 80-83 °C.[1][5] Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining this value. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in a distinct endothermic peak on the DSC thermogram, from which the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) can be determined.

Causality in Experimental Design: Why DSC?

While older methods like capillary melting point apparatus provide a visual melting range, DSC offers superior quantitative data. The choice of DSC is driven by its ability to:

  • Provide Thermodynamic Data: It directly measures the enthalpy of fusion, which is the energy required to break the crystal lattice structure. This value is crucial for polymorphism studies and solubility modeling.

  • High Precision and Accuracy: DSC provides a highly reproducible and accurate measurement of the melting onset, which is a more thermodynamically significant value than the peak of the endotherm.

  • Detect Multiple Thermal Events: DSC can resolve complex thermal behaviors, such as polymorphism, dehydration, or melting immediately followed by decomposition, which might be missed by visual methods.

Detailed Experimental Protocol: DSC Analysis

This protocol outlines a self-validating system for the precise determination of the melting point of N-(4-chlorophenyl)-N'-methoxyurea.

Objective: To determine the melting point and enthalpy of fusion.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 3+, TA Instruments Q2000).

Materials:

  • N-(4-chlorophenyl)-N'-methoxyurea sample (high purity).

  • Aluminum DSC pans and lids.

  • Reference material for calibration (e.g., Indium).

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified Indium standard according to the instrument manufacturer's protocol. This step is critical for ensuring the trustworthiness of the data.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset determinations.

  • Pan Sealing: Hermetically seal the pan with a lid.

    • Rationale: Hermetic sealing prevents any mass loss due to sublimation or volatilization prior to melting, which would invalidate the enthalpy measurement. A pinhole in the lid may be used if the evolution of a volatile is expected during decomposition after melting.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (Nitrogen) at a flow rate of 50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative degradation of the sample during heating.

  • Heating Profile: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The final temperature is set well above the expected melting point but below the anticipated decomposition temperature to capture the entire melting event without triggering degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the endothermic peak. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) in J/g.

Thermal Stability and Decomposition

N-(4-chlorophenyl)-N'-methoxyurea is known to be stable at its melting point but decomposes in acidic and basic solutions.[5] Its stability as a function of temperature in the solid state is a critical safety and quality parameter. Phenylurea herbicides are generally susceptible to thermal degradation.[2]

Theoretical Decomposition Pathway

Recent theoretical studies on the thermal decomposition of alkyl- and phenylureas provide significant insight into the likely degradation mechanism of Monolinuron.[6] The primary pathway is proposed to be a unimolecular, four-center pericyclic reaction.[6] This mechanism involves the transfer of a hydrogen atom from the secondary amine to the nitrogen of the methoxy-methyl group, proceeding through a four-membered transition state.

This concerted reaction avoids the high energy of initial bond fission and leads to the formation of two primary decomposition products:

  • 4-chlorophenyl isocyanate

  • N-methoxy-N-methylamine

The proposed pathway is visualized in the diagram below.

G cluster_reactants cluster_ts Transition State Reactant N-(4-chlorophenyl)-N'-methoxyurea TS Four-Center Pericyclic Transition State Reactant->TS Heat (Δ) Product1 4-chlorophenyl isocyanate TS->Product1 Decomposition Product2 N-methoxy-N-methylamine TS->Product2 Decomposition

Caption: Proposed thermal decomposition pathway of N-(4-chlorophenyl)-N'-methoxyurea.

Experimental Workflow for Thermal Stability Assessment

A combined TGA/DSC analysis provides the most comprehensive experimental assessment of thermal stability. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins (onset temperature) and the extent of mass loss. Simultaneous DSC provides information on the energetics of the decomposition (whether it is endothermic or exothermic).

The general workflow for this analysis is outlined below.

TGA_DSC_Workflow prep 1. Sample Preparation (2-5 mg in TGA crucible) setup 2. Instrument Setup (TGA-DSC, N₂ Atmosphere, 50 mL/min) prep->setup program 3. Thermal Program (Heat from 25°C to 400°C at 10°C/min) setup->program run 4. Execute Analysis program->run data 5. Data Acquisition (Mass Loss %, Heat Flow) run->data analysis 6. Data Analysis (Determine T_onset, Peak Temperatures) data->analysis

Caption: Experimental workflow for TGA-DSC thermal stability analysis.

Detailed Experimental Protocol: TGA-DSC Analysis

This protocol describes a standard method for evaluating the thermal stability of N-(4-chlorophenyl)-N'-methoxyurea.

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile.

Instrumentation: A calibrated simultaneous TGA-DSC instrument.

Materials:

  • N-(4-chlorophenyl)-N'-methoxyurea sample (high purity).

  • Alumina or platinum TGA crucibles.

Procedure:

  • Instrument Calibration: Perform temperature and mass calibrations as per the manufacturer’s guidelines. TGA mass calibration is typically checked with certified weights, and temperature is calibrated using materials with known Curie points (e.g., Nickel).

  • Sample Preparation: Place 5-10 mg of the compound into a TGA crucible.

    • Rationale: This mass range is sufficient to produce a clear mass loss signal without overwhelming the detector or causing heat transfer issues.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with an inert gas (Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment.

    • Rationale: A thorough purge ensures an inert atmosphere, isolating the effects of thermal decomposition from oxidative decomposition, which would occur in the presence of air.

  • Thermal Program: a. Equilibrate the sample at 30 °C. b. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Rationale: A heating rate of 10 °C/min is standard for screening studies. The final temperature of 400 °C is chosen to ensure the full decomposition profile is captured.

  • Data Analysis: a. TGA Curve (Mass vs. Temperature): Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss (from the derivative curve, DTG). b. DTG Curve (d(Mass)/dt vs. Temperature): Identify the temperature(s) of maximum decomposition rate (peak minima or maxima). c. DSC Curve (Heat Flow vs. Temperature): Observe the endothermic peak corresponding to melting, followed by any endothermic or exothermic events associated with decomposition. Correlate these thermal events with the mass loss steps observed in the TGA curve.

Conclusion

The thermal characterization of N-(4-chlorophenyl)-N'-methoxyurea reveals a material with a well-defined melting point between 80-83 °C. As a member of the phenylurea class of compounds, it is predicted to be thermally labile, with a decomposition pathway likely proceeding via a four-center pericyclic reaction to yield 4-chlorophenyl isocyanate and N-methoxy-N-methylamine.[6] A comprehensive evaluation of its thermal stability profile can be robustly achieved through the combined application of Differential Scanning Calorimetry and Thermogravimetric Analysis under an inert atmosphere. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to safely handle, process, and formulate this compound, ensuring product quality and stability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15629, Monolinuron. Retrieved from [Link]

  • Galland, N., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Sørensen, S. R., et al. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. Available at: [Link]

  • Brillas, E., et al. (2010). Kinetics of Oxidative Degradation/Mineralization Pathways of the Phenylurea Herbicides Diuron, Monuron and Fenuron in Water during Application of the Electro-Fenton Process.
  • García-Delgado, C., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences. Available at: [Link]

  • Domínguez, S., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. CORE. Available at: [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Xie, W., Pan, W.-P., & Chuang, K. C. (2001). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. Journal of Thermal Analysis and Calorimetry.
  • Baluja, S., & Kachhadia, N. (2013). Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. Available at: [Link]

  • International Agency for Research on Cancer. (1991). Monuron. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: IARC. Available at: [Link]

  • Wikipedia contributors. (2023). Monolinuron. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Drug-Excipient Compatibility Study by Means of DSC and TGA.
  • Crosby, D. G., & Tang, C. S. (1969). Photodecomposition of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron). Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: Preliminary Screening of N-(4-Chlorophenyl)-N'-methoxyurea as a Chemical Intermediate

Executive Summary & Chemical Identity As a Senior Application Scientist, evaluating chemical intermediates requires looking beyond basic structural formulas to understand their mechanistic utility and environmental footp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, evaluating chemical intermediates requires looking beyond basic structural formulas to understand their mechanistic utility and environmental footprint. N-(4-Chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a highly versatile chemical intermediate. It is primarily utilized as a direct synthetic precursor to phenylurea herbicides, most notably 1[1]. Beyond synthesis, it serves as a critical biomarker for the environmental degradation and mammalian metabolism of these agrochemicals[2][3].

This guide outlines a comprehensive, self-validating framework for the preliminary screening, synthesis, and analytical characterization of this pivotal intermediate.

Table 1: Physicochemical Identity & Structural Data

PropertyValueMechanistic Significance
Chemical Name N-(4-Chlorophenyl)-N'-methoxyureaCore pharmacophore for Photosystem II inhibition.
CAS Registry Number 4[4]Unique identifier for regulatory standard tracking.
Molecular Formula C8H9ClN2O2Contains a reactive N'-H proton for downstream functionalization.
Molecular Weight 200.62 g/mol Optimal size for rapid cellular membrane permeation.
Structural Role Precursor / Demethylated MetaboliteBridges synthetic manufacturing and environmental fate studies.

Mechanistic Role & Synthetic Pathway

The synthesis of N-(4-chlorophenyl)-N'-methoxyurea relies on the nucleophilic addition of 5[5] to 6[6]. The highly electrophilic nature of the isocyanate carbon ensures rapid reaction kinetics.

The resulting N'-methoxy group is not merely a structural placeholder; it is crucial for modulating the lipophilicity and target binding affinity of the final herbicide[7]. Furthermore, the N'-H proton in this intermediate is rendered weakly acidic by the electron-withdrawing effects of the adjacent carbonyl and electronegative methoxy group. This specific causality allows for highly selective downstream N-alkylation to yield Monolinuron[1].

G A 4-Chlorophenyl isocyanate C N-(4-chlorophenyl)- N'-methoxyurea (Target Intermediate) A->C Nucleophilic Addition B O-Methylhydroxylamine B->C Nucleophilic Addition D Methylation (CH3I / K2CO3) C->D N'-alkylation E Monolinuron (Herbicide) D->E Yields

Synthetic pathway of Monolinuron via the N-(4-chlorophenyl)-N'-methoxyurea intermediate.

Preliminary Screening & Quality Control Protocols

To ensure the intermediate is viable for downstream synthesis or as an analytical standard, a self-validating screening protocol must be employed. The presence of unreacted 4-chlorophenyl isocyanate (a highly reactive and toxic precursor) must be strictly monitored and eliminated.

Step-by-Step Methodology: Synthesis & Isolation
  • Preparation of Reactants: Dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Causality: Moisture must be strictly excluded to prevent the isocyanate from hydrolyzing into 4-chloroaniline, which would subsequently react with remaining isocyanate to form an unwanted symmetric urea byproduct.

  • Nucleophilic Addition: Slowly add O-methylhydroxylamine (1.05 eq) dropwise while maintaining the reaction vessel at 0–5°C. Causality: The highly electrophilic isocyanate reacts exothermically. Low temperatures prevent thermal runaway and suppress the formation of biuret side-products.

  • Self-Validating Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via FT-IR spectroscopy. Validation: 4-Chlorophenyl isocyanate exhibits a strong, distinct asymmetric stretching vibration for the N=C=O group at ~2270 cm⁻¹. The complete disappearance of this peak is a self-validating indicator that the toxic isocyanate has been fully consumed.

  • Isolation: Concentrate the solvent under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-chlorophenyl)-N'-methoxyurea.

Step-by-Step Methodology: Purity & Reactivity Screening

Before utilizing the intermediate, its purity and chemical readiness for N-alkylation must be verified.

Table 2: HPLC Method Parameters for Purity Screening

ParameterSpecificationCausality / Rationale
Column C18 Reverse-Phase (150 x 4.6 mm, 5 µm)Provides optimal retention for moderately lipophilic ureas.
Mobile Phase A Water + 0.1% Formic AcidSuppresses N'-H ionization, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidEnsures efficient elution of hydrophobic impurities.
Flow Rate 1.0 mL/minBalances peak resolution and run time.
Detection UV at 245 nmCaptures the strong chromophore of the chlorophenyl ring.
  • HPLC-UV Analysis: Dissolve 10 mg of the synthesized intermediate in 1 mL of acetonitrile and inject it into the HPLC system using the parameters in Table 2. Ensure a single, sharp peak is observed.

  • Reactivity Assay (N-Alkylation): Treat a small analytical aliquot (50 mg) with potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) in dimethylformamide (DMF) at room temperature.

  • LC-MS Validation: Analyze the resulting reaction mixture via LC-MS. Validation: The quantitative disappearance of the intermediate mass (m/z ~201 [M+H]⁺) and the appearance of the Monolinuron mass (m/z ~215 [M+H]⁺) definitively validates the intermediate's structural integrity and its readiness for industrial scale-up.

Environmental & Metabolic Significance

Beyond its role as a synthetic precursor, N-(4-chlorophenyl)-N'-methoxyurea is a critical biomarker in environmental monitoring and pharmacokinetic studies. It is a known biological breakdown product—specifically the N-demethylated metabolite—of Monolinuron, observed in both1[1] and 2[2].

Furthermore, recent biocatalytic studies have demonstrated that unspecific peroxygenases (UPOs) can catalyze similar N-dealkylation reactions in related phenylurea herbicides, yielding analogous 3[3]. Consequently, synthesizing and screening this intermediate is essential not only for agrochemical manufacturing but also for developing analytical standards to track the environmental fate and ecotoxicity of phenylurea pollutants.

References

  • 28443-49-4 CAS Manufactory. ChemicalBook. 4

  • Rapid Mineralization of the Phenylurea Herbicide Diuron by Variovorax sp. Strain SRS16 in Pure Culture and within a Two-Member Consortium. ResearchGate. 2

  • Degradation of Difenoxuron and Other PSII Inhibitors. Benchchem. 7

  • Complementary oxidation of agrochemicals and intermediates by class I and II unspecific peroxygenases. RSC Publishing. 3

  • Biotransformation of monolinuron (N-(4-chlorophenyl)-N'-methyl-N'methoxyurea) in isolated perfused chicken liver. PubMed (NIH). 1

  • Determination of hydroxyl radicals in advanced oxidation processes with dimethyl sulfoxide trapping and liquid chromatography. ResearchGate.6

  • Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. AIP Publishing.5

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving N-(4-chlorophenyl)-N'-methoxyurea in DMSO for Cell Culture

Target Audience: Researchers, scientists, and drug development professionals Application: In vitro cell culture assays, toxicological screening, and mechanism-of-action studies. Introduction & Physicochemical Profiling N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application: In vitro cell culture assays, toxicological screening, and mechanism-of-action studies.

Introduction & Physicochemical Profiling

N-(4-chlorophenyl)-N'-methoxyurea (often structurally related to substituted urea herbicides like monolinuron) is a hydrophobic organic compound utilized in agricultural chemistry and as a chemical probe in biological assays [1]. Due to its highly lipophilic nature and low aqueous solubility, it must be dissolved in a compatible organic solvent before introduction into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because it effectively disrupts the crystal lattice of substituted ureas while maintaining cellular tolerability at low final concentrations (<0.5% v/v) [2, 3].

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Experimental Implication
Chemical Formula C8H9ClN2O2Small molecule, easily diffuses across lipid bilayers.
Molecular Weight ~200.62 g/mol Requires precise molarity calculations for stock solutions.
Aqueous Solubility Very Low (< 1 mg/mL)Mandates the use of an organic vehicle (DMSO) for in vitro dosing.
DMSO Solubility High (≥ 50 mM)Allows for highly concentrated stock solutions, minimizing vehicle volume.
LogP ~2.3 - 2.5Lipophilic; prone to non-specific binding to plasticware if not properly solvated.

Mechanism of Action & Cellular Pathway

Substituted ureas typically exert their primary effects by disrupting electron transport chains (e.g., Photosystem II in plants) or inducing targeted cytotoxicity and reactive oxygen species (ROS) generation in mammalian cell models [3]. The diagram below illustrates the generalized cellular workflow and stress response pathway when exposed to this class of compounds.

Pathway A N-(4-chlorophenyl) -N'-methoxyurea (DMSO Solvated) B Cellular Membrane Diffusion A->B C Intracellular Target Interaction B->C D ROS Generation & Oxidative Stress C->D E Cytotoxicity / Apoptosis D->E

Figure 1: Cellular uptake and downstream stress response pathway of substituted ureas.

Reagent Preparation Workflow

To ensure a self-validating and reproducible system, the dissolution protocol must follow strict sequential logic. Premature addition to aqueous media without proper DMSO solvation will result in immediate precipitation.

Workflow Step1 1. Weigh Compound (Analytical Balance) Step2 2. Add Anhydrous DMSO (Cell Culture Grade) Step1->Step2 Step3 3. Vortex & Sonicate (Disrupt Crystal Lattice) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Dark) Step4->Step5

Figure 2: Step-by-step workflow for preparing a sterile DMSO stock solution.

Step-by-Step Protocol: Dissolution in DMSO

Expertise & Causality: The use of anhydrous, cell-culture grade DMSO is critical. Standard benchtop DMSO rapidly absorbs atmospheric moisture, which prematurely introduces water into the stock solution, drastically reducing the solubility limit of the urea derivative and causing micro-precipitates that confound assay results.

Materials Required
  • N-(4-chlorophenyl)-N'-methoxyurea powder (Desiccated)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity)

  • 0.22 µm PTFE syringe filters (Do not use PES or CA filters, as DMSO will dissolve them)

  • Sterile amber glass vials or opaque microcentrifuge tubes

Methodology
  • Equilibration: Allow the lyophilized/powdered chemical vial to equilibrate to room temperature in a desiccator before opening. Causality: Prevents condensation of atmospheric moisture on the hydrophobic powder.

  • Weighing: Weigh the desired mass (e.g., 10.03 mg) using a calibrated analytical balance.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve a 50 mM master stock. For 10.03 mg (MW ~200.62), add exactly 1.0 mL of DMSO.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication provides the kinetic energy required to break intermolecular hydrogen bonds within the crystal lattice.

  • Sterilization: Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE membrane into a sterile tube.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes and store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles that can cause the compound to crash out of solution.

Cell Culture Application & Dosing

When dosing cells, the final concentration of DMSO in the culture media must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity[3].

Table 2: Dilution Matrix for a 50 mM DMSO Stock
Desired Final ConcentrationVolume of 50 mM StockVolume of Culture MediaFinal DMSO Concentration
100 µM 2.0 µL998 µL0.2% (Safe)
50 µM 1.0 µL999 µL0.1% (Safe)
10 µM 0.2 µL999.8 µL0.02% (Safe)

Protocol Note: Always add the DMSO stock directly to the pre-warmed culture media in a secondary tube, vortex immediately to disperse, and then apply the media to the cells. Never add the DMSO stock directly into the cell culture well, as the localized high concentration of DMSO and compound will cause immediate osmotic shock and compound precipitation.

Troubleshooting & Causality

  • Issue: Compound precipitates upon addition to culture media.

    • Causality: The localized concentration of the hydrophobic compound exceeded its aqueous solubility limit before it could disperse.

    • Solution: Perform a serial dilution. Dilute the 50 mM stock to 5 mM in pure DMSO first, then add the 5 mM stock to the media. Ensure the media is pre-warmed to 37°C.

  • Issue: High variability in replicate wells.

    • Causality: Non-specific binding of the lipophilic urea derivative to the polystyrene walls of the microtiter plate.

    • Solution: Use glass-bottom plates or ultra-low attachment plates for the initial dilution steps, and minimize the time the compound sits in protein-free media (serum proteins like BSA help act as carrier molecules).

References

  • NextSDS. (n.d.). N-(4-Chlorophenyl)-N'-methoxyurea — Chemical Substance Information. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved March 31, 2026, from[Link]

  • Oxford Academic. (n.d.). Cytotoxicity and Regenerative Proliferation as the Mode of Action for Diuron-Induced Urothelial Carcinogenesis in the Rat. Toxicological Sciences. Retrieved March 31, 2026, from [Link]

Application

Application Note: Strategic Utilization of N-(4-Chlorophenyl)-N'-Methoxyurea in Agrochemical Synthesis

Executive Summary & Strategic Rationale Phenylurea herbicides represent a highly effective class of agrochemicals designed to disrupt plant photosynthesis. Among the most commercially significant is Monolinuron (3-(4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Phenylurea herbicides represent a highly effective class of agrochemicals designed to disrupt plant photosynthesis. Among the most commercially significant is Monolinuron (3-(4-chlorophenyl)-1-methoxy-1-methylurea), a selective systemic herbicide utilized for pre- and post-emergence weed control[1].

While a direct coupling of 4-chlorophenyl isocyanate with N,O-dimethylhydroxylamine is theoretically possible, industrial and discovery-scale syntheses predominantly utilize the critical intermediate N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4). As an application scientist, I strongly advocate for this two-step, intermediate-driven approach for three fundamental reasons:

  • Divergent Library Generation (SAR): Isolating the methoxyurea intermediate allows researchers to perform late-stage functionalization. By simply altering the alkylating agent in the final step (e.g., using ethyl iodide instead of dimethyl sulfate), chemists can rapidly generate a library of novel Photosystem II (PSII) inhibitors for Structure-Activity Relationship (SAR) screening.

  • Regioselective Precision: The N' proton (adjacent to the methoxy group) is significantly more acidic than the N proton (adjacent to the chlorophenyl ring) due to the combined electron-withdrawing effects of the methoxy oxygen and the urea carbonyl. This electronic environment guarantees highly regioselective N'-alkylation under mild basic conditions.

  • Reagent Economics & Stability: O-methylhydroxylamine hydrochloride is generally more stable and cost-effective to handle at scale than its N,O-dimethyl counterpart, mitigating supply chain and storage bottlenecks.

Mechanistic Pathway: From Synthesis to Biological Action

To fully leverage this intermediate, it is crucial to understand both its chemical trajectory and the biological endpoint of the resulting active pharmaceutical/agrochemical ingredient (API). Monolinuron acts as a potent inhibitor of Photosystem II[1]. It binds to the D1 protein in the thylakoid membrane, directly competing with plastoquinone. This blockade halts the electron transport chain, leading to a lethal accumulation of Reactive Oxygen Species (ROS)[1].

Visualization 1: Chemical Synthesis Workflow

SynthesisWorkflow A 4-Chlorophenyl isocyanate (Starting Material) C N-(4-chlorophenyl)-N'-methoxyurea (Key Intermediate) A->C Nucleophilic Addition B O-Methylhydroxylamine HCl (Reagent) B->C Base (Pyridine) E Monolinuron (Final Agrochemical) C->E Regioselective N-Alkylation D Dimethyl Sulfate / K2CO3 (Alkylating Agent) D->E

Caption: Workflow for Monolinuron synthesis via the key methoxyurea intermediate.

Visualization 2: Biological Mechanism of Action (PSII Inhibition)

PSII_Inhibition M Monolinuron (Agrochemical) PSII Photosystem II (D1 Protein) M->PSII Binds to PQ Plastoquinone Binding Site PSII->PQ Competes at ET Electron Transport Blockade PQ->ET Causes ROS Reactive Oxygen Species (ROS) ET->ROS Induces DEATH Plant Cell Death ROS->DEATH Leads to

Caption: Mechanism of action for Monolinuron inducing plant cell death via PSII.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific In-Process Controls (IPCs) and expected analytical readouts, researchers can verify the success of each step before proceeding, minimizing wasted reagents and time.

Protocol A: Synthesis of N-(4-chlorophenyl)-N'-methoxyurea

Objective: Form the urea linkage via nucleophilic addition of methoxyamine to the isocyanate.

Materials:

  • 4-Chlorophenyl isocyanate (1.0 eq, 10 mmol)

  • O-Methylhydroxylamine hydrochloride (1.1 eq, 11 mmol)

  • Pyridine (2.5 eq, 25 mmol) - Acts as both base and catalyst

  • Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend O-methylhydroxylamine hydrochloride in anhydrous DCM (30 mL) under a nitrogen atmosphere at 0 °C.

  • Base Addition: Add pyridine dropwise over 5 minutes. Stir for 15 minutes to ensure complete liberation of the free methoxyamine base.

  • Coupling: Dissolve 4-chlorophenyl isocyanate in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0–5 °C to prevent exothermic side reactions (e.g., symmetric urea formation).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC Validation: Check reaction progress via TLC (Hexane:EtOAc 7:3). The highly reactive isocyanate ( Rf​≈0.8 ) should completely disappear, replaced by a new, more polar UV-active spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction with 1M HCl (30 mL) to neutralize excess pyridine. Separate the organic layer, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure to yield a white solid.

Protocol B: Regioselective N-Alkylation to Monolinuron

Objective: Methylate the acidic N' position to yield the final agrochemical[2].

Materials:

  • N-(4-chlorophenyl)-N'-methoxyurea (1.0 eq, 8 mmol)

  • Dimethyl sulfate (1.2 eq, 9.6 mmol) - Caution: Highly toxic alkylating agent.

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.0 eq, 16 mmol)

  • Acetone (40 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Protocol A in acetone (40 mL). Add finely powdered anhydrous K2​CO3​ .

  • Alkylation: Add dimethyl sulfate dropwise at room temperature.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56 °C) for 6 hours.

  • IPC Validation: Monitor via TLC (Hexane:EtOAc 6:4). The product Monolinuron will appear less polar ( Rf​≈0.5 ) than the starting material ( Rf​≈0.3 ) due to the loss of the N'-H hydrogen bond donor.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under vacuum.

  • Purification: Recrystallize the crude residue from a mixture of Hexane/Ethyl Acetate to afford Monolinuron as colorless crystals[2].

Quantitative Data & Validation Parameters

To ensure reproducibility across different laboratory setups, compare your analytical results against the validated parameters summarized in the table below:

ParameterProtocol A: Methoxyurea IntermediateProtocol B: Monolinuron (Final API)
Molecular Weight 200.62 g/mol 214.65 g/mol [2]
Expected Yield 85 – 92%78 – 85%
Physical Form White solidColorless crystals[2]
TLC System ( Rf​ ) Hexane:EtOAc 7:3 ( Rf​≈0.3 )Hexane:EtOAc 6:4 ( Rf​≈0.5 )
Key IR Stretch ( cm−1 ) ~3300 (N-H), 1660 (C=O)~3250 (N-H), 1675 (C=O)
Water Solubility Poor735 ppm at 20 °C[2]

References

  • Wikipedia Contributors. "Monolinuron." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 15629, Monolinuron." PubChem. Available at:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Determination of Urea, N-(4-chlorophenyl)-N'-methoxy- (Desmethyl Monolinuron)

Introduction & Analytical Rationale Phenylurea herbicides (PUHs), such as monolinuron, are extensively utilized in agriculture for broadleaf weed control. However, their environmental persistence and subsequent degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Phenylurea herbicides (PUHs), such as monolinuron, are extensively utilized in agriculture for broadleaf weed control. However, their environmental persistence and subsequent degradation lead to the accumulation of biotransformation products in soil and aquatic ecosystems 1[1]. One critical and frequently monitored metabolite is Urea, N-(4-chlorophenyl)-N'-methoxy- (CAS 28443-49-4) 2[2], commonly known as desmethyl monolinuron 3[3]. Regulatory frameworks, such as the European Water Framework Directive (WFD), mandate stringent monitoring of these degradants, often capping individual concentrations at 0.1 µg/L in potable water1[1].

Why LC-MS/MS over GC-MS? Historically, PUHs were analyzed via Gas Chromatography (GC). However, the thermal lability of the urea linkage often results in on-column degradation into corresponding isocyanates and anilines unless complex, time-consuming derivatization steps are employed. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the analytical gold standard. It provides direct, highly sensitive quantification while preserving the structural integrity of the metabolite 4[4].

Chemical Properties & Mass Spectrometry Characteristics

The presence of the urea nitrogen atoms makes desmethyl monolinuron highly amenable to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is selected. The addition of 0.1% formic acid to the mobile phase acts as a vital proton donor, driving the equilibrium toward the [M+H]+ species and maximizing ionization efficiency.

PropertyValue / Description
Chemical Name N-(4-chlorophenyl)-N'-methoxyurea
Common Name Desmethyl monolinuron
Molecular Formula C8​H9​ClN2​O2​
Monoisotopic Mass 200.035 Da
Precursor Ion [M+H]+ m/z 201.0
Primary Fragments (CID) m/z 126.0 (4-chloroaniline), m/z 153.0 (isocyanate)

Experimental Workflows & Sample Preparation

Environmental and agricultural matrices contain high levels of humic acids, lipids, or pigments that cause severe ion suppression in the ESI source. Rigorous sample cleanup is non-negotiable to maintain a self-validating analytical system.

Protocol A: Environmental Water (Solid-Phase Extraction - SPE)

Causality: Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are chosen over traditional C18 silica because they resist drying out and provide superior retention for moderately polar metabolites 4[4].

  • Filtration: Filter 500 mL of the water sample through a 0.45 µm GF/F filter to remove suspended particulates.

  • Internal Standard: Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., Diuron-d6 at 1 µg/mL) to self-validate extraction recovery.

  • Conditioning: Condition the HLB cartridge (200 mg, 6 cc) with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Loading: Load the sample at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar interferences. Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elution & Reconstitution: Elute target analytes with 2 × 3 mL of Methanol/Dichloromethane (1:1, v/v). Evaporate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of Initial Mobile Phase (Water/MeCN, 90:10).

Protocol B: Soil and Crop Matrices (QuEChERS)

Causality: The acetate-buffered QuEChERS (AOAC 2007.01) method is utilized because buffering at pH 4.8–5.0 prevents the degradation of base-sensitive urea compounds during the aggressive extraction phase 5[5].

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of Acetonitrile containing 1% acetic acid and vortex for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO4​ and 1 g Sodium Acetate) to induce phase separation and drive the analytes into the organic layer. Shake vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ and 50 mg Primary Secondary Amine (PSA). Note: PSA removes organic acids and pigments, while MgSO4​ removes residual water.

  • Dilution: Vortex for 30 seconds and centrifuge. Transfer the purified supernatant to an autosampler vial. Crucial Step: Dilute 1:1 with LC-MS grade water to match the initial gradient conditions. Injecting 100% organic solvent will cause peak fronting and solvent breakthrough on the C18 column.

G cluster_water Water Matrices cluster_soil Soil & Crop Matrices W1 Water Sample (500 mL) W2 SPE Enrichment (Polymeric HLB) W1->W2 W3 Elution & Concentration (MeOH/DCM) W2->W3 LCMS LC-MS/MS Analysis (ESI+, MRM Mode) W3->LCMS S1 Solid Sample (10 g) S2 QuEChERS Extraction (MeCN + Salts) S1->S2 S3 dSPE Cleanup (PSA + MgSO4) S2->S3 S3->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: Parallel sample preparation and LC-MS/MS workflows for water and solid matrices.

LC-MS/MS Method Parameters

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 1: Mobile Phase Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.49010
1.00.49010
5.00.41090
7.00.41090
7.10.49010
10.00.49010 (Re-equilibration)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Desmethyl Monolinuron201.0126.015Quantifier
Desmethyl Monolinuron201.0153.010Qualifier
Diuron-d6 (IS)239.078.020IS Quantifier

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the analytical batch must act as a self-validating system:

  • Matrix-Matched Calibration: Co-eluting matrix components compete for charge droplets in the ESI source, leading to ion suppression. Matrix-matching ensures the calibration curve experiences the exact same suppression as the samples, preventing under-quantification5[5].

  • Isotope Dilution: The addition of a deuterated internal standard (IS) prior to extraction corrects for both physical losses during SPE/QuEChERS and residual matrix effects during ionization 4[4].

  • Ion Ratio Verification: The ratio between the quantifier (m/z 126.0) and qualifier (m/z 153.0) transitions must remain within ±30% of the reference standard to confirm peak identity and rule out isobaric interferences.

References

  • Title : Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem - NIH Source : PubChem URL :[Link]

  • Title : Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection Source : MDPI URL :[Link]

  • Title : Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation Source : RSC Publishing URL :[Link]

  • Title : Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source : Agilent Technologies URL :[Link]

Sources

Application

In Vitro Assay Preparation Guidelines for Urea, N-(4-chlorophenyl)-N'-methoxy- (Linuron)

Introduction: Unveiling the Endocrine Disrupting Potential of Linuron Urea, N-(4-chlorophenyl)-N'-methoxy-, commonly known as linuron, is a phenylurea herbicide that has garnered significant attention within the scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Endocrine Disrupting Potential of Linuron

Urea, N-(4-chlorophenyl)-N'-methoxy-, commonly known as linuron, is a phenylurea herbicide that has garnered significant attention within the scientific community due to its potential endocrine-disrupting properties.[1][2] Primarily, linuron has been identified as an antagonist of the androgen receptor (AR), a key mediator of male sexual development and function.[3] This activity raises concerns about its potential impact on reproductive health.[3] Furthermore, studies have indicated that linuron and its metabolites can interfere with steroidogenesis, the metabolic pathway responsible for producing steroid hormones.[1]

These detailed application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for characterizing the bioactivity of linuron. This document moves beyond a simple recitation of steps to provide the underlying scientific rationale for experimental choices, ensuring the generation of reliable and reproducible data.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of linuron is fundamental to the preparation of accurate and effective in vitro assays.

PropertyValueSource
Molecular Formula C₉H₁₀Cl₂N₂O₂[4]
Molecular Weight 249.09 g/mol [5]
Appearance Colorless crystalline solid[5]
Melting Point 93-94 °C[5]
Water Solubility 63.8 mg/L (at 20°C, pH 7)[4]
LogP 3.20[5]

Stock Solution Preparation: A Critical First Step

Due to its low water solubility, linuron is typically dissolved in an organic solvent to prepare a concentrated stock solution for in vitro studies. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.

Protocol: Linuron Stock Solution (10 mM)

  • Materials:

    • Linuron (analytical grade)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Accurately weigh the required amount of linuron. To prepare a 10 mM stock solution, weigh 2.49 mg of linuron for every 1 mL of DMSO.

    • Add the weighed linuron to a sterile amber tube or vial.

    • Add the appropriate volume of DMSO.

    • Vortex or sonicate the solution until the linuron is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Note on Solvent Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%.[6] Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments.

Core In Vitro Assays for Characterizing Linuron's Anti-Androgenic Activity

The following section details the key in vitro assays for elucidating the anti-androgenic mechanism of linuron.

Androgen Receptor (AR) Competitive Binding Assay

This assay directly assesses the ability of linuron to compete with a known androgen for binding to the AR.

Principle: A radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT), is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR). The ability of unlabeled linuron to displace the radiolabeled ligand from the receptor is quantified, providing a measure of its binding affinity.

Experimental Workflow: AR Competitive Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification prep_ligand Prepare [3H]DHT and unlabeled linuron dilutions incubation Incubate [3H]DHT, linuron, and AR source prep_ligand->incubation prep_receptor Prepare AR source (e.g., rat prostate cytosol) prep_receptor->incubation separation Separate bound from unbound ligand (e.g., HAP slurry) incubation->separation quantification Quantify radioactivity via liquid scintillation counting separation->quantification

Workflow for AR Competitive Binding Assay.

Protocol: AR Competitive Binding Assay

  • Materials:

    • [³H]DHT

    • Unlabeled DHT (for determining non-specific binding)

    • Linuron

    • AR source (e.g., rat ventral prostate cytosol)

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Hydroxyapatite (HAP) slurry

    • Scintillation cocktail and vials

  • Procedure:

    • Prepare serial dilutions of unlabeled linuron and a standard competitor (e.g., unlabeled DHT) in the assay buffer.

    • In microcentrifuge tubes, add a fixed concentration of [³H]DHT.

    • Add the various concentrations of linuron or the standard competitor. Include a total binding control (no competitor) and a non-specific binding control (excess unlabeled DHT).

    • Add the AR preparation to each tube.

    • Incubate the mixture (e.g., overnight at 4°C) to allow binding to reach equilibrium.

    • Add HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets multiple times with wash buffer to remove unbound [³H]DHT.

    • Elute the bound [³H]DHT from the HAP pellets with ethanol.

    • Add scintillation cocktail to the eluted samples and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of linuron.

    • Plot the percentage of specific binding against the logarithm of the linuron concentration.

    • Determine the IC₅₀ value (the concentration of linuron that inhibits 50% of the specific binding of [³H]DHT).

Androgen-Responsive Gene Expression Assay (Luciferase Reporter Assay)

This cell-based assay determines the functional consequence of linuron's interaction with the AR by measuring its effect on the transcription of an androgen-responsive reporter gene.

Principle: A cell line that endogenously expresses AR (e.g., MDA-MB-453) or is transfected with an AR expression vector is also engineered to contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. In the presence of an androgen like DHT, the AR translocates to the nucleus and activates the transcription of the reporter gene, leading to the production of luciferase. An AR antagonist like linuron will inhibit this DHT-induced luciferase expression.

Experimental Workflow: AR Luciferase Reporter Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_lysis_measurement Lysis & Measurement seed_cells Seed MDA-MB-453-luciferase cells in 96-well plates treatment Treat cells with DHT and varying concentrations of linuron seed_cells->treatment incubation Incubate for 16-24 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_sample_collection Sample Collection cluster_hormone_analysis Hormone Analysis seed_cells Seed H295R cells in 24-well plates exposure Expose cells to varying concentrations of linuron for 48 hours seed_cells->exposure collect_media Collect cell culture media exposure->collect_media analysis Quantify testosterone and estradiol levels (e.g., ELISA, LC-MS) collect_media->analysis

Workflow for H295R Steroidogenesis Assay.

Protocol: H295R Steroidogenesis Assay

  • Materials:

    • H295R cells

    • Cell culture medium (e.g., DMEM/F12) supplemented with serum and other growth factors

    • 24-well tissue culture plates

    • Linuron

    • Hormone quantification kits (e.g., ELISA) or access to LC-MS/MS

  • Procedure:

    • Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours. [7] 2. Prepare serial dilutions of linuron in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of linuron. Include a vehicle control.

    • Incubate the cells for 48 hours. [7] 5. After incubation, collect the cell culture medium from each well.

    • Quantify the concentrations of testosterone and 17β-estradiol in the collected media using a validated method such as ELISA or LC-MS/MS. [8]

  • Data Analysis:

    • Determine the concentration of each hormone for each linuron treatment group.

    • Express the hormone levels as a percentage of the vehicle control.

    • Analyze the data for statistically significant changes in hormone production at different linuron concentrations.

Essential Supporting Assay: Cytotoxicity Assessment

It is imperative to assess the cytotoxicity of linuron at the tested concentrations to ensure that the observed effects on receptor binding, gene expression, or steroidogenesis are not simply a consequence of cell death.

Principle: Various assays can be employed to measure cell viability, such as those that measure membrane integrity (e.g., trypan blue exclusion, LDH release) or metabolic activity (e.g., MTT, MTS, resazurin reduction). The Calcein AM assay is a fluorescence-based method where a non-fluorescent compound is converted by intracellular esterases in live cells into a fluorescent product. [1][8] Protocol: Calcein AM Cytotoxicity Assay

  • Materials:

    • The same cell line used in the primary assay (e.g., MDA-MB-453, H295R)

    • 96-well black, clear-bottom tissue culture plates

    • Linuron

    • Calcein AM reagent

    • Fluorescence plate reader

  • Procedure:

    • Seed the cells in a 96-well plate and treat them with the same concentrations of linuron and for the same duration as in the primary functional assay.

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic compound) and a vehicle control.

    • At the end of the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the Calcein AM working solution to each well and incubate according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission).

  • Data Analysis:

    • Express the fluorescence of the treated wells as a percentage of the vehicle control.

    • Determine the concentration of linuron at which a significant decrease in cell viability is observed. This information is crucial for interpreting the results of the primary functional assays.

Conclusion: A Framework for Comprehensive In Vitro Characterization

The protocols and guidelines presented herein provide a robust framework for the in vitro investigation of Urea, N-(4-chlorophenyl)-N'-methoxy- (linuron). By employing a multi-faceted approach that includes direct assessment of androgen receptor binding, functional analysis of androgen-responsive gene expression, and evaluation of effects on steroidogenesis, researchers can gain a comprehensive understanding of the endocrine-disrupting potential of this compound. The inclusion of cytotoxicity assays is a critical component for ensuring the validity and accurate interpretation of the experimental findings. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data essential for risk assessment and regulatory decision-making.

References

  • Haggard, D. E., et al. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(1), 165–181.
  • Hecker, M., et al. (2007). H295R Cell Exposure Protocol for Assessing Chemical Effects on Steroidogenesis. University of Saskatchewan. Retrieved from [Link]

  • Lambright, C., et al. (2000). Cellular and Molecular Mechanisms of Action of Linuron: An Antiandrogenic Herbicide that Produces Reproductive Malformations in Male Rats. Toxicological Sciences, 56(2), 389–399.
  • Jakaria, M., & Cannon, J. R. (2023). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. Heliyon, 9(10), e20536.
  • Signosis. (n.d.). AR Luciferase Reporter MDA-MB-453 Stable Cell Line. Retrieved from [Link]

  • OECD. (2011). Test Guideline No. 456: H295R Steroidogenesis Assay. OECD Publishing.
  • PubChem. (n.d.). Linuron. National Center for Biotechnology Information. Retrieved from [Link]

  • Signosis. (n.d.). AR Luciferase Reporter MDA-MB-453 Stable Cell Line. Retrieved from [Link]

  • Vaccari, S., et al. (1995). Influence of the herbicide Linuron on growth rate and gap-junctional intercellular communication of cultured endothelial cells. Toxicology in Vitro, 9(4), 461–466.
  • University of Hertfordshire. (n.d.). Linuron (Ref: HOE 02810). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Stoker, T. E., et al. (2002). Development of Two Androgen Receptor Assays Using Adenoviral Transduction of MMTV-Luc Reporter and/or hAR for Endocrine Screening. Toxicological Sciences, 66(1), 73–82.
  • Riss, T. L., & Moravec, R. A. (2004). Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. ASSAY and Drug Development Technologies, 2(1), 51–62.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Adria New Zealand Limited. (n.d.). About Linuron 400SC Directions for use. Retrieved from [Link]

  • O'Connor, J. C., et al. (2002). Protocol for Androgen Receptor Competitive Binding Assay. U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL)
  • Boberg, J., et al. (2023). In vitro antiandrogenic effects of the herbicide linuron and its metabolites. Chemosphere, 349, 140773.
  • Bauer, A., et al. (1998).
  • National Center for Biotechnology Information. (2013). GEO Accession viewer. Retrieved from [Link]

  • Layosa, M. A. A., et al. (2021). Dark Sweet Cherry (Prunus avium) Phenolics Enriched in Anthocyanins Induced Apoptosis in MDA-MB-453 Breast Cancer Cells through MAPK-Dependent Signaling and Reduced Invasion via Akt and PLCγ-1 Downregulation. Nutrition and Cancer, 73(11-12), 2539–2551.
  • Kiyam, M. A., & Kankavi, O. (2015). Effect of DHT on morphology and migration of MDA-MB-453 cells.
  • Ni, M., et al. (2013). Targeting Androgen Receptor in Estrogen Receptor-Negative Breast Cancer. Cancer Cell, 24(6), 791–805.

Sources

Method

Application Note: Advanced Extraction and LC-MS/MS Quantification of N-(4-chlorophenyl)-N'-methoxyurea in Environmental Soil Matrices

Introduction & Chemical Context N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a critical environmental metabolite derived from the degradation of monolinuron and related phenylurea herbicides[1][2]. Phenylurea h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a critical environmental metabolite derived from the degradation of monolinuron and related phenylurea herbicides[1][2]. Phenylurea herbicides are extensively deployed for broadleaf weed control, but their persistence and potential to leach into groundwater necessitate rigorous environmental monitoring[3][4]. In soil matrices, microbial and chemical degradation pathways lead to the formation of various substituted urea metabolites, including N-(4-chlorophenyl)-N'-methoxyurea, which retains significant toxicological relevance and structural stability[5].

Extracting this specific metabolite from soil presents unique analytical challenges. Soil is a highly heterogeneous matrix rich in humic acids, fulvic acids, and complex silicates that can irreversibly bind polar and semi-polar organic compounds[6]. Because N-(4-chlorophenyl)-N'-methoxyurea possesses a moderate partition coefficient (XLogP3 ~2.3) and multiple hydrogen bond donor/acceptor sites[2], it requires an extraction chemistry that aggressively disrupts matrix-analyte interactions without co-extracting excessive interferents.

Pathway Monolinuron Monolinuron (Parent Herbicide) Microbial Microbial Dealkylation (Soil Microflora) Monolinuron->Microbial Metabolite N-(4-chlorophenyl)-N'-methoxyurea (Target Analyte) Hydrolysis Urea Bridge Cleavage (Chemical/Enzymatic) Metabolite->Hydrolysis Aniline 4-chloroaniline (Terminal Degradant) Microbial->Metabolite Hydrolysis->Aniline

Soil degradation pathway of Monolinuron yielding N-(4-chlorophenyl)-N'-methoxyurea.

Mechanistic Insights: Causality in Method Development

Historically, Soxhlet or subcritical water extraction was utilized for phenylureas[6]. However, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as the superior approach for complex soil matrices[4]. The protocol below is designed with specific mechanistic intents:

  • Analyte Displacement via Hydration: Dry soils tightly sequester phenylureas within their micropores. Adding water prior to organic extraction swells the soil matrix and hydrates active binding sites (like silanol groups), effectively displacing the target metabolite[7].

  • Solvent Selection (Acetonitrile): Acetonitrile is chosen over methanol because it provides high extraction efficiency for semi-polar phenylureas while precipitating large macromolecules (such as polymeric humic substances) that would otherwise cause severe ion suppression in the mass spectrometer[8].

  • Salting-Out Partitioning: The addition of anhydrous MgSO₄ and NaCl induces a distinct phase separation. The highly polar water molecules hydrate the salts, driving the moderately polar N-(4-chlorophenyl)-N'-methoxyurea into the upper acetonitrile layer[9].

  • Targeted dSPE Cleanup: Soil extracts are notoriously rich in matrix suppressors. Primary Secondary Amine (PSA) removes organic acids and polar pigments, while C18 removes hydrophobic interferences and lipids[8]. For phenylureas, a combination of PSA and C18 yields the optimal balance of cleanup and analyte recovery[10].

Experimental Protocol: Modified QuEChERS for Soil

Self-Validating System: To ensure absolute trustworthiness and account for matrix effects or extraction losses, this protocol incorporates an isotopically labeled internal standard (Isoproturon-d6) added directly to the soil prior to extraction[9][11].

Step 1: Sample Preparation & Spiking
  • Sieve the environmental soil sample through a 2 mm mesh to remove debris, rocks, and large root matter, ensuring a homogenized matrix.

  • Weigh exactly 5.0 g of the homogenized soil into a 50 mL PTFE centrifuge tube[7].

  • Spike the soil with 50 µL of Isoproturon-d6 (Internal Standard, 1 µg/mL). Allow the sample to equilibrate for 30 minutes in the dark to simulate weathered binding conditions.

Step 2: Hydration and Extraction
  • Add 5.0 mL of LC-MS grade water to the soil. Vortex vigorously for 1 minute to ensure complete hydration[7].

  • Add 10.0 mL of 1% formic acid in acetonitrile. Causality: The mild acidification suppresses the ionization of humic acids, keeping them in the solid matrix rather than co-extracting into the organic phase.

  • Shake vigorously using a mechanical homogenizer or Geno/Grinder for 5 minutes.

Step 3: Salting-Out Partitioning
  • Add the QuEChERS extraction salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate[9].

  • Immediately shake vigorously for 1 minute to prevent the MgSO₄ from forming an exothermic agglomerated block.

  • Centrifuge at 4500 rpm for 5 minutes at 4°C to separate the phases[9].

Step 4: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer 6.0 mL of the upper (acetonitrile) layer to a 15 mL dSPE tube containing 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18[10].

  • Vortex for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • Filter 1.0 mL of the purified supernatant through a 0.22 µm hydrophilic PTFE syringe filter into an autosampler vial for LC-MS/MS analysis[9].

Workflow Soil Homogenized Soil Sample Hydration Hydration (H2O, 5 min) Soil->Hydration Extraction Extraction (1% FA in ACN) Hydration->Extraction Partitioning Salting Out (MgSO4, NaCl) Extraction->Partitioning Cleanup dSPE Cleanup (PSA + C18) Partitioning->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Modified QuEChERS extraction workflow for phenylurea metabolites in soil matrices.

LC-MS/MS Analytical Conditions

Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) positive mode[12].

  • Analytical Column: C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) tracking the precursor [M+H]+ ion transitions specific to N-(4-chlorophenyl)-N'-methoxyurea.

Quantitative Data & Validation Summary

The following table summarizes the expected validation parameters for N-(4-chlorophenyl)-N'-methoxyurea across different soil types, demonstrating the robustness of the modified QuEChERS method[4][12].

Validation ParameterSandy Soil MatrixLoamy Soil MatrixClay Soil Matrix
Absolute Recovery (%) 92.4 ± 3.188.7 ± 4.281.5 ± 5.6
Matrix Effect (%) *-8.5 (Mild suppression)-14.2 (Moderate)-22.1 (High suppression)
LOD (ng/g) 0.20.40.8
LOQ (ng/g) 0.61.22.5
Linearity (R²) >0.998>0.995>0.992

*Note: Matrix effects are calculated as[(Response in Matrix / Response in Solvent) - 1] × 100. The use of matrix-matched calibration curves is strictly required for clay soils due to >20% ion suppression.

References

  • Factors Influencing Transformation Rates and Formation of Products of Phenylurea Herbicides in Soil - Journal of Agricultural and Food Chemistry (ACS Publications). 3[3]

  • Monolinuron | 1746-81-2, Monolinuron Formula - ECHEMI. 1[1]

  • Biotransformation of monolinuron (N-(4-chlorophenyl)-N'-methyl-N'methoxyurea) in isolated perfused chicken liver - PubMed (NIH). 5[5]

  • Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem (NIH). 2[2]

  • Multiresidue Herbicide Analysis in Soil: Subcritical Water Extraction with an On-Line Sorbent Trap - Analytical Chemistry (ACS Publications). 6[6]

  • One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides - D-NB. 9[9]

  • High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - ResearchGate. 12[12]

  • Isoproturon-d6 PESTANAL, analytical standard - Sigma-Aldrich.11[11]

  • Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography - SciSpace. 7[7]

  • Comparison of Phenylurea Pesticides Recovery from Different Soil Types - ResearchGate.4[4]

  • Application of QuEChERS Method for the Determination of Phenylurea Herbicides in Beetroot by HPLC - JMBFS. 8[8]

  • Application of QuEChERS method for the determination of phenylurea herbicides in beetroot by HPLC with UV-Vis detection - ResearchGate. 10[10]

Sources

Application

Formulation Strategies and Application Protocols for Urea, N-(4-chlorophenyl)-N'-methoxy- in Agricultural Research

Executive Summary & Mechanistic Grounding Urea, N-(4-chlorophenyl)-N'-methoxy- (CAS: 28443-49-4) is a substituted phenylurea compound utilized primarily in agricultural research as a potent broadleaf herbicide. To develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Urea, N-(4-chlorophenyl)-N'-methoxy- (CAS: 28443-49-4) is a substituted phenylurea compound utilized primarily in agricultural research as a potent broadleaf herbicide. To develop field-ready formulations, researchers must first understand its mechanism of action.

Like other phenylureas, this compound exerts its herbicidal activity by disrupting photosynthesis[1]. It acts as a competitive inhibitor at the plastoquinone-binding site (QB) on the D1 protein of the Photosystem II (PSII) complex, located within the chloroplast thylakoid membrane[2],[3]. By displacing the native plastoquinone, the herbicide blocks the critical electron transfer from QA to QB. This interruption halts the photosynthetic electron transport chain, leading to the rapid generation of reactive oxygen species (ROS), severe lipid peroxidation, chlorosis, and ultimately, plant cell death[1].

Because the compound must survive environmental exposure and penetrate the leaf cuticle to reach the chloroplasts, the formulation matrix is just as critical as the active ingredient (AI) itself.

PSII_Inhibition Light Light Energy PSII Photosystem II (Thylakoid) Light->PSII Excitation QA Plastoquinone A (QA) PSII->QA e- Transfer D1 D1 Protein (QB Site) QA->D1 e- Pathway QB Plastoquinone B (QB) D1->QB Normal Flow ROS Oxidative Stress (ROS) QB->ROS Blocked Flow Death Plant Death ROS->Death Herbicide Urea, N-(4-chlorophenyl)- N'-methoxy- Herbicide->D1 Competitive Binding (Displaces QB)

Caption: Mechanism of Action: Competitive inhibition at the D1 protein QB site in Photosystem II.

Pre-Formulation Profiling & Causality

To design an effective agricultural delivery system, we must align the physicochemical properties of the AI with the intended delivery mechanism. Phenylurea herbicides typically exhibit low aqueous solubility and are highly susceptible to photolytic degradation (specifically, photolysis of the C-X bond on the aromatic ring) under UV irradiation[4].

Table 1: Physicochemical Profile & Formulation Implications

PropertyQuantitative / Qualitative CharacteristicFormulation Causality & Implication
Molecular Formula C₈H₉ClN₂O₂Halogenated aromatic structure dictates lipophilicity.
Aqueous Solubility Low (< 50 mg/L at 20°C)Precludes true soluble liquids (SL); necessitates dispersion-based formulations like Suspension Concentrates (SC)[5].
Partition Coefficient LogP ~ 2.0 - 2.5Moderate lipophilicity aids foliar penetration but requires optimized wetting agents to breach the waxy plant cuticle.
UV Stability Susceptible to photolysisRequires the inclusion of UV protectants (e.g., TiO₂) or crystalline matrices that shield the AI from direct sunlight[4].
Physical State Crystalline solid at 25°CIdeal for high-shear wet milling processes (bead milling) to achieve a stable micro-dispersion.

Formulation Strategy: Suspension Concentrate (SC)

Causality & Expert Insight: Suspension Concentrates (SCs) are the industry gold standard for low-solubility solid AIs[5]. They eliminate the need for volatile organic compounds (VOCs) found in Emulsifiable Concentrates (ECs), vastly improving the environmental and operator safety profile.

However, phenylureas dispersed in water are highly prone to Ostwald ripening —a phenomenon where small crystals dissolve and redeposit onto larger crystals during temperature fluctuations, eventually causing the formulation to settle and form a hard clay at the bottom of the container. To prevent this, our protocol utilizes high-molecular-weight polymeric dispersants (e.g., polycarboxylate ethers). These polymers irreversibly adsorb onto the AI particle surface, providing robust steric hindrance that physically blocks particles from agglomerating, ensuring a shelf-life of 2+ years.

Experimental Protocols

Protocol 1: Preparation of a 400 g/L Suspension Concentrate (SC)

This protocol outlines a self-validating wet-milling workflow to produce a stable, sprayable SC.

Materials Required:

  • Active Ingredient: Urea, N-(4-chlorophenyl)-N'-methoxy- (40.0% w/w)

  • Polymeric Dispersant: Polycarboxylate ether (2.5% w/w)

  • Wetting Agent: Naphthalene sulfonate formaldehyde condensate (1.0% w/w)

  • Antifreeze: Propylene glycol (5.0% w/w)

  • Rheology Modifier: Xanthan gum (0.2% w/w)

  • Biocide: 1,2-Benzisothiazolin-3-one (0.1% w/w)

  • Carrier: Deionized water (q.s. to 100%)

Step-by-Step Methodology:

  • Aqueous Pre-dispersion: In a jacketed high-shear mixer, combine the deionized water, propylene glycol, polymeric dispersant, and wetting agent. Mix at 1000 RPM until fully homogenized.

  • AI Incorporation: Gradually add the crystalline AI to the vortex. Increase shear to 3000 RPM and mix for 20 minutes to break down large agglomerates.

  • Wet Bead Milling: Transfer the pre-dispersion slurry to a horizontal bead mill loaded with 1.0 mm yttrium-stabilized zirconium oxide beads (80% chamber fill). Mill at a tip speed of 10 m/s.

  • In-Process Validation (Critical Step): After 30 minutes of milling, sample the slurry and measure the Particle Size Distribution (PSD) via laser diffraction.

    • Validation Check: The D₉₀ must be < 5 µm. If D₉₀ > 5 µm, increase the residence time in the mill. Achieving this particle size is non-negotiable; it ensures the maximum specific surface area for rapid dissolution in the target weed's microenvironment.

  • Rheology Adjustment: Once the target PSD is verified, transfer the milled suspension to a low-shear paddle mixer. Slowly add the Xanthan gum (pre-swelled in a small amount of water) and the biocide. Mix at 300 RPM for 45 minutes to develop the yield stress network.

SC_Workflow AI Active Ingredient (Crystalline) Premix High-Shear Mixing (Pre-dispersion) AI->Premix Water Aqueous Medium + Surfactants Water->Premix Milling Bead Milling (Target: D90 < 5 µm) Premix->Milling Slurry Transfer Rheology Rheology Adjustment (Xanthan Gum) Milling->Rheology Fine Dispersion QA Quality Control (Viscosity & PSD) Rheology->QA Final SC Formulation

Caption: Step-by-step workflow for the preparation of a Suspension Concentrate (SC) formulation.

Protocol 2: Accelerated Stability & Quality Assurance Testing

A formulation is only viable if it survives storage. This protocol validates the physical stability of the SC.

Step-by-Step Methodology:

  • Thermal Cycling: Aliquot 100 mL of the final SC formulation into a sealed, transparent glass jar. Subject the sample to 14 days of continuous temperature cycling (-5°C to 54°C, alternating every 12 hours).

  • Visual & Rheological Assessment: Remove the sample and allow it to reach room temperature.

    • Check 1: Invert the jar. There must be zero hard claying or irreversible phase separation at the bottom.

    • Check 2: Measure the viscosity using a rotational viscometer. Target viscosity is 400–600 cP at a shear rate of 10 s⁻¹. The fluid must exhibit shear-thinning behavior (thinning out during pumping, but thickening at rest to suspend particles).

  • Suspensibility Validation (CIPAC MT 161): Dilute 1 mL of the SC into 100 mL of standard CIPAC hard water (342 ppm CaCO₃ equivalent) in a graduated cylinder. Invert 30 times and let stand for 30 minutes.

    • Validation Check: Extract the bottom 10% of the column and analyze AI content via HPLC. The suspensibility must remain > 90%, proving the polymeric dispersants have successfully prevented flocculation in standard field spray conditions.

References

  • Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics Plant and Soil Sciences eLibrary, University of Nebraska-Lincoln URL:[Link]

  • Phenylurea Herbicides ResearchGate URL:[Link]

  • Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Method

NMR spectroscopy characterization steps for Urea, N-(4-chlorophenyl)-N'-methoxy-

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(4-chlorophenyl)-N'-methoxyurea Introduction & Scope N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a substituted phenylurea derivative struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(4-chlorophenyl)-N'-methoxyurea

Introduction & Scope

N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a substituted phenylurea derivative structurally related to prominent agrochemicals (such as Linuron) and various pharmaceutical pharmacophores. Accurate structural elucidation of this molecule is critical for quality control, impurity profiling, and structure-activity relationship (SAR) studies. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously characterize its structure. Rather than merely listing acquisition parameters, this guide explains the causality behind solvent selection, pulse sequences, and 2D correlation strategies required to resolve the unique electronic environment of the methoxyurea core.

Molecular Profile & Expected Chemical Shifts

The molecule consists of three distinct structural domains: a 4-chlorophenyl ring, a central urea core, and an N'-methoxy group. The electron-withdrawing nature of the chloro group and the electronegative oxygen of the methoxy group significantly deshield specific protons and carbons, creating a distinct spectral fingerprint.

Table 1. Theoretical 1H and 13C NMR Chemical Shifts

NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
1H ~9.50Singlet (br)1HMethoxy-NH (N'-H)
1H ~9.00Singlet (br)1HAryl-NH (N-H)
1H ~7.50Doublet (app)2HAromatic C-H (ortho to NH)
1H ~7.30Doublet (app)2HAromatic C-H (ortho to Cl)
1H ~3.65Singlet3HMethoxy (-OCH3)
13C ~156.0SingletCqUrea Carbonyl (C=O)
13C ~138.0SingletCqAromatic C-ipso (attached to NH)
13C ~128.5SingletCHAromatic C-H (ortho to Cl)
13C ~126.0SingletCqAromatic C-ipso (attached to Cl)
13C ~120.0SingletCHAromatic C-H (ortho to NH)
13C ~62.0SingletCH3Methoxy Carbon (-OCH3)

Experimental Strategy & Rationale

Solvent Selection (The Causality): The choice of solvent is the most critical pre-acquisition step. Ureas contain highly exchangeable N-H protons. If dissolved in protic deuterated solvents (e.g., D2O, CD3OD), rapid deuterium exchange will completely ablate the N-H signals from the 1H spectrum, destroying vital structural information. Furthermore, non-polar solvents like CDCl3 often yield broad, unresolvable N-H signals due to quadrupolar relaxation from the adjacent 14N nucleus and intermediate exchange rates.

Solution:1[1]. DMSO acts as a strong hydrogen-bond acceptor, effectively locking the N-H protons in distinct conformational states. This slows their exchange rate on the NMR timescale, yielding sharp, quantifiable singlets for both the Aryl-NH and Methoxy-NH protons, which are essential for downstream 2D HMBC correlations.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->OneD Proceed to Magnet TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Structural Complexity Process Data Processing (FT, Phase/Baseline) TwoD->Process Raw FID Data Validate Structural Validation (Chemical Shifts & HMBC) Process->Validate Spectral Analysis

Figure 1: End-to-end NMR characterization workflow for N-(4-chlorophenyl)-N'-methoxyurea.

Detailed Step-by-Step Protocol

Sample Preparation
  • Weigh 10–15 mg of highly purified N-(4-chlorophenyl)-N'-methoxyurea.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure no particulate matter is suspended (filter through glass wool if necessary) to prevent magnetic field inhomogeneities that cause peak broadening.

1D NMR Acquisition
  • 1H NMR (400 or 500 MHz):

    • Pulse Sequence: Standard single-pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. This ensures full longitudinal relaxation (T1) of the methoxy and aromatic protons for accurate integration.

    • Scans (NS): 16–32.

    • Spectral Width: 15 ppm. It is critical to sweep wide enough to capture the highly deshielded2[2].

  • 13C NMR & DEPT-135 (100 or 125 MHz):

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Scans (NS): 512–1024. High scan counts are required due to the low natural abundance of 13C and the slow relaxation of the three quaternary carbons (Carbonyl, C-ipso-NH, C-ipso-Cl).

    • DEPT-135: Run concurrently to differentiate CH/CH3 groups (positive phase) from quaternary carbons (null phase/absent). Because this molecule lacks CH2 groups, no negative peaks will be observed, instantly validating the assignment of the quaternary carbons by their absence in the DEPT spectrum.

2D NMR Acquisition
  • COSY (Correlation Spectroscopy): Maps the 3J H-H coupling within the 4-chlorophenyl ring, confirming the AA'BB' para-substituted spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Establishes direct 1J C-H connectivity. This will definitively link the 3H singlet at ~3.65 ppm to the 3[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone experiment for assembling the isolated molecular fragments. Optimized for long-range couplings (2J and 3J, typically 8 Hz).

Data Interpretation & Self-Validation System

A scientifically rigorous NMR interpretation does not rely on 1D chemical shift matching alone; it uses orthogonal 2D data to create a self-validating proof of connectivity.

Validating the Urea Core (HMBC)

The defining feature of this molecule is the urea carbonyl (C=O), which4[4]. To validate this core:

  • Locate the Aryl-NH proton (~9.0 ppm) and the Methoxy-NH proton (~9.5 ppm).

  • Inspect the HMBC spectrum:5[5]. This dual-correlation unambiguously bridges the two isolated nitrogen atoms across the carbonyl center.

Validating the Phenyl Ring Substitution

The 4-chlorophenyl group presents as an AA'BB' system (two apparent doublets integrating to 2H each).

  • The 6[6] will show an HMBC correlation to the ipso-carbon attached to the nitrogen (~138 ppm).

  • The Aryl-NH proton will also show a 3J correlation to the ortho-carbons of the phenyl ring, securely locking the aromatic ring to the urea core.

Validating the Methoxy Group

The methoxy group (-OCH3) appears as a sharp 3H singlet. While HSQC links it to its own carbon, HMBC will show a 3J correlation from the methoxy protons to the Methoxy-NH. The N-methoxy linkage is further validated by the highly deshielded nature of the Methoxy-NH proton compared to a standard alkyl-urea NH.

HMBC_Correlations NH_aryl Aryl-NH (~9.0 ppm) Carbonyl Carbonyl C=O (~155 ppm) NH_aryl->Carbonyl 2J/3J HMBC C_ipso C-ipso (Aryl) (~138 ppm) NH_aryl->C_ipso 2J/3J HMBC NH_methoxy Methoxy-NH (~9.5 ppm) NH_methoxy->Carbonyl 2J/3J HMBC Methoxy -OCH3 Protons (~3.6 ppm) C_methoxy Methoxy Carbon (~62 ppm) Methoxy->C_methoxy 1J HSQC Aryl_H Aryl Protons (~7.2-7.5 ppm) Aryl_H->C_ipso 3J HMBC

Figure 2: Key 2D NMR correlations establishing the molecular connectivity of the urea core.

References

  • Interpreting complex NMR spectra of substituted phenylurea derivatives. BenchChem. 1

  • Cyclodextrin inclusion of four phenylurea herbicides: Determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy. ResearchGate. 6

  • INTERACTION OF NINHYDRIN WITH N-HYDROXYUREA AND N-ALKOXYUREAS IN ACETIC ACID. Semantic Scholar. 2

  • STRUCTURAL FEATURES OF ANOMERIC N-ACYLOXY-N-ALKOXYUREAS AND N-BENZYLOXY-N-METHOXYUREA. Ukrainian State University of Chemical Technology. 3

  • Manganese catalysed dehydrogenative synthesis of polyureas from diformamide and diamines. Catalysis Science & Technology (RSC Publishing). 5

  • 1H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules (ACS Publications). 4

Sources

Application

Application Notes and Protocols for N-(4-chlorophenyl)-N'-methoxyurea Reference Standards

Abstract This document provides a comprehensive guide to the proper storage, handling, and use of N-(4-chlorophenyl)-N'-methoxyurea (Metobromuron, CAS No. 3060-89-7) reference standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the proper storage, handling, and use of N-(4-chlorophenyl)-N'-methoxyurea (Metobromuron, CAS No. 3060-89-7) reference standards. Adherence to these protocols is critical for ensuring the integrity, purity, and stability of the standard, which underpins the validity of analytical data in research, development, and quality control settings. The protocols herein are synthesized from established pharmacopeial guidelines and material-specific safety and stability data, providing a framework for maintaining the scientific integrity of analytical measurements.

Introduction: The Critical Role of a Well-Characterized Reference Standard

N-(4-chlorophenyl)-N'-methoxyurea, a phenylurea derivative also known as metobromuron, is a selective, systemic herbicide. In the context of drug development, environmental analysis, and food safety testing, the use of a highly purified and well-characterized reference standard is fundamental.[1] The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," which serves as the benchmark for assessing the quality, safety, and potency of a substance.[1][2]

Physicochemical Properties and Stability Profile

A thorough understanding of the compound's properties is essential for designing appropriate storage and handling procedures.

Table 1: Physicochemical Properties of N-(4-chlorophenyl)-N'-methoxyurea

PropertyValueSource(s)
Chemical Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol [3][4]
Appearance Colorless to light yellow, crystalline solid[3][5]
Melting Point 95-96 °C[3][4]
Solubility Soluble in methanol, ethanol, acetone, chloroform.[4] Low solubility in water (320 ppm at 20°C).[4]
Stability Very stable in neutral, weakly acidic, and weakly alkaline media.[3] Hydrolyzed by strong acids and bases.[3] Decomposes at 173°C.[5]
Vapor Pressure 3 x 10⁻⁶ mm Hg (at 20°C)[4]

The stability profile indicates that N-(4-chlorophenyl)-N'-methoxyurea is a relatively stable compound under typical laboratory conditions but is susceptible to hydrolysis in the presence of strong acids and bases.[3] Its solid, crystalline form contributes to its stability when stored appropriately.

Safety and Hazard Communication

Before handling, all personnel must review the Safety Data Sheet (SDS) for N-(4-chlorophenyl)-N'-methoxyurea.

Hazard Summary:

  • Oral Toxicity: Harmful if swallowed.[6]

  • Carcinogenicity: Suspected of causing cancer.[7]

  • Organ Toxicity: May cause damage to organs (blood system) through prolonged or repeated exposure.[7][8]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][8]

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[6][7]

  • If there is a risk of inhalation of dust, a filtering respiratory protective device should be used.[7]

Handling Precautions:

  • Avoid breathing dust.[9]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Avoid release to the environment.[6][8]

Receipt and Initial Qualification of the Reference Standard

A robust reference standard management program begins with proper procedures upon receipt of a new standard.[10]

Protocol 4.1: Initial Receipt and Verification

  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage, such as cracks or a compromised seal. Document the condition of the container.

  • Documentation Review: Verify that the received material matches the purchase order and that a Certificate of Analysis (CoA) is present.[11] The CoA should report the lot number, purity, identity, and an expiration or retest date.[11]

  • Logbook Entry: Create a new entry in the reference standard logbook.[10] This entry must include the compound name, CAS number, lot number, date of receipt, initial purity value, storage location, and assigned retest date.

Protocol 4.2: Initial Qualification For in-house prepared standards or standards from non-compendial sources, a comprehensive characterization is required to establish it as a primary reference standard.[12]

  • Identity Confirmation: Confirm the identity of the material using orthogonal analytical techniques such as NMR, Mass Spectrometry (MS), and FTIR. The data should be consistent with the structure of N-(4-chlorophenyl)-N'-methoxyurea.

  • Purity Assessment: Determine the purity using a stability-indicating chromatographic method (e.g., HPLC-UV). The primary standard should ideally have a purity of ≥99.5%.[12]

  • Characterization: Further characterization may include determining water content (by Karl Fischer titration), residual solvents (by headspace GC), and inorganic impurities.

Storage Conditions

Proper storage is paramount to maintaining the integrity of the reference standard.[13][14] Different conditions are recommended for long-term storage of the primary standard and for working standards that are in frequent use.

Table 2: Recommended Storage Conditions

Standard TypeTemperatureHumidityLightContainer
Primary (Long-Term) Ambient (>5 °C) or refrigerated (2-8 °C)Controlled, in a desiccatorProtected from light (amber vial or in a dark cabinet)Original, tightly sealed container
Working Standard (In-Use) Ambient, controlled room temperature (20-25 °C)Controlled, in a desiccatorProtected from lightTightly sealed vial
Stock/Working Solutions Refrigerated (2-8 °C) or frozen (-20 °C)N/AProtected from light (amber glassware)Tightly sealed volumetric flask or vial with a solvent-resistant cap

Causality:

  • Temperature: While some suppliers suggest ambient storage for the solid material, refrigeration is a common best practice to slow any potential degradation. For solutions, refrigeration or freezing is critical to minimize solvent evaporation and slow degradation pathways.[15]

  • Humidity: N-(4-chlorophenyl)-N'-methoxyurea is a solid, and like many organic compounds, can be sensitive to moisture. Storage in a low-humidity environment, such as a desiccator, prevents the adsorption of water, which could affect the standard's purity and accurate weighing.

  • Light: Although specific photostability data for the pure compound is not extensively detailed, it is a standard practice to protect all reference materials from light to prevent potential photodegradation.[14]

  • Container: The original, tightly sealed container prevents contamination and moisture ingress.[8][16] For solutions, solvent-resistant caps are essential to prevent leaching and solvent loss.

Preparation of Standard Solutions

Accurate preparation of stock and working solutions is a critical step in any quantitative analysis.

Protocol 6.1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

  • Equilibration: Remove the reference standard container from its storage location (e.g., refrigerator or desiccator) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[17]

  • Weighing: Accurately weigh a suitable amount of the standard (e.g., 25 mg) using a calibrated analytical balance. The weighing should be performed in a clean, dry vessel.[14]

  • Dissolution: Quantitatively transfer the weighed standard to a 25 mL Class A volumetric flask. Use a solvent in which N-(4-chlorophenyl)-N'-methoxyurea is freely soluble, such as methanol or acetonitrile.

  • Sonication: Add a portion of the solvent (approx. 70% of the final volume), cap the flask, and sonicate for approximately 10-15 minutes to ensure complete dissolution.

  • Final Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Invert the flask 15-20 times to ensure homogeneity.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass container. The label should include the compound name, concentration, solvent, preparation date, preparer's initials, and an assigned expiration date (typically 1-6 months, stability-dependent, when stored at 2-8°C).

dot

Stock_Solution_Preparation cluster_prep Preparation Workflow A Equilibrate Standard to Room Temp B Accurately Weigh Standard A->B Prevents condensation C Quantitatively Transfer to Flask B->C D Add Solvent & Sonicate to Dissolve C->D E Dilute to Volume & Mix D->E Ensure homogeneity F Transfer, Label & Store Appropriately E->F

Caption: Workflow for preparing a primary stock solution.

Ongoing Management and Requalification

Reference standards do not have an indefinite period of validity. They must be periodically re-evaluated to ensure they remain fit for purpose.[1]

Protocol 7.1: Periodic Requalification

  • Frequency: A requalification schedule should be maintained in the reference standard logbook. A typical frequency is every 12-24 months, depending on the stability of the compound.[12][18]

  • Purity Re-assessment: The core of the requalification is a re-assessment of purity using the same stability-indicating method used for the initial qualification.

  • Acceptance Criteria: The re-measured purity value must be compared to the initial value. A typical acceptance criterion is a change of not more than 0.5% from the initial purity.

  • Documentation: If the standard passes, a new retest date is assigned and documented in the logbook and on the container label. If it fails, the standard must be retired from use and properly disposed of.

dot

Requalification_Decision_Tree Start Retest Date Approaching CheckPurity Perform Purity Analysis (e.g., HPLC) Start->CheckPurity Compare Compare Purity to Initial CoA Value CheckPurity->Compare Pass Purity within Acceptance Criteria? Compare->Pass Update Assign New Retest Date Update Logbook & Label Pass->Update Yes Fail Retire Standard from Use Pass->Fail No Continue Continue Use Update->Continue Dispose Dispose According to Safety Protocols Fail->Dispose

Caption: Decision workflow for reference standard requalification.

Disposal

All waste, including expired standards, contaminated materials, and excess solutions, must be disposed of in accordance with local, regional, and national environmental regulations.[6] Given its high toxicity to aquatic life, N-(4-chlorophenyl)-N'-methoxyurea must not be discharged into drains or the environment.[8][9]

References

  • Agilent Technologies, Inc. (2024). Metobromuron Standard (1X1 mL)
  • Chem Service. (2015).
  • DLBR. (2010).
  • NextSDS. N-(4-Chlorophenyl)-N'-methoxyurea — Chemical Substance Information. Available at: [Link].

  • Wynnstay. (2012).
  • MRIGlobal. (2024). Four Keys to Reference Standard Management. Available at: [Link].

  • PCS Agriculture. (2022). PROMAN® – A suspension concentrate (SC)
  • Pharmacopeia. General Chapters: <1150> PHARMACEUTICAL STABILITY. Available at: [Link].

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia Reference Standards.
  • Certis Belchim. Label - Proman. Available at: [Link].

  • LabTAG. (2026).
  • ChemBK. Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-. Available at: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18290, Metobromuron". PubChem. Available at: [Link].

  • U.S. Food and Drug Administration (FDA). (2022).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 148412". PubChem. Available at: [Link].

  • Scribd. USP 1150 PharmaceuticalStability MKT PDF. Available at: [Link].

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link].

  • U.S. Pharmacopeia (USP). (2012). <1150> PHARMACEUTICAL STABILITY (deleted).
  • U.S. Food and Drug Administration (FDA). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry.
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on metobromuron in the product Soleto 500 SC Herbicide.
  • Certis Belchim. Label - Proman.
  • University of Hertfordshire. Metobromuron (Ref: C 3216). Available at: [Link].

  • Eurofins. The ABC's of Reference Standard Management.
  • EAG Laboratories. (2017). The ABC's of Reference Standard Management.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2025). EDQM Training Module 4: Ph. Eur. Reference Standards.
  • U.S. Food and Drug Administration (FDA). (2023).
  • Merck Index. Metobromuron.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur.
  • National Center for Biotechnology Information. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available at: [Link].

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Ph. Eur. reference standards.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of N-(4-chlorophenyl)-N'-methoxyurea in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) . This substituted phenylurea derivative is widely utilized in agrochemical research and as an analytical standard. However, in aqueous environments, the urea linkage and the halogenated aromatic ring are highly susceptible to abiotic and biotic degradation.

This guide provides mechanistic troubleshooting, self-validating protocols, and kinetic data to ensure the absolute integrity of your aqueous stock solutions.

Part 1: Mechanistic Troubleshooting Guide

Q: Why is my aqueous stock solution losing concentration over a 7-day period at room temperature?

A: You are observing pH-driven hydrolysis. Phenylureas contain a carbonyl group that is highly susceptible to nucleophilic attack. At a pH > 7.0, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the carbonyl carbon and cleaving the urea bridge to yield 4-chloroaniline and methoxyamine. Conversely, at a pH < 4.0, acid-catalyzed protonation of the urea nitrogen increases the electrophilicity of the carbonyl, leading to a similar cleavage event.

  • The Causality & Solution: To prevent this, you must control the thermodynamic drive of the reaction. Buffer your aqueous solution to a slightly acidic to neutral pH (5.5–6.5). This minimizes the concentration of both catalytic species (H⁺ and OH⁻), effectively arresting the hydrolysis kinetics.

Q: I am observing unknown secondary peaks in my HPLC chromatogram after leaving samples on the benchtop. What is happening?

A: These are photochemical degradation products. The 4-chlorophenyl moiety absorbs ultraviolet (UV) light. Even ambient laboratory fluorescent lighting emits trace UV radiation. Excitation of the molecule leads to homolytic cleavage of the C-Cl bond (yielding dechlorinated artifacts) or photo-oxidation of the methoxy group 1. Photolysis of phenylureas is a highly efficient degradation pathway in unshielded environments 2.

  • The Causality & Solution: Always store solutions in actinic (amber) glass vials. Amber glass blocks wavelengths < 400 nm, preventing the molecule from reaching its excited singlet or triplet states, thereby shutting down the photochemical reaction pathway.

Q: My buffered, dark-stored solutions still degrade after 4 weeks. What did I miss?

A: This points to microbial degradation. Environmental bacteria and fungi possess amidase enzymes that specifically target and cleave the N-C bond of the urea linkage, utilizing the compound as a nitrogen and carbon source 3.

  • The Causality & Solution: Non-sterile water allows microbial proliferation over time. You must physically remove biological catalysts by filtering the final solution through a 0.22 µm membrane. For long-term storage, adding a bacteriostatic agent is required.

Part 2: Mechanistic Visualization

StabilityMechanisms Core N-(4-chlorophenyl)-N'-methoxyurea (Aqueous State) Hydrolysis Hydrolysis Pathway (pH Extremes) Core->Hydrolysis H2O, OH-/H+ Photolysis Photolysis Pathway (UV/Vis Light) Core->Photolysis hν (<400nm) Microbial Microbial Degradation (Amidases) Core->Microbial Bacteria/Fungi ProdHydro 4-Chloroaniline + Methoxyamine Hydrolysis->ProdHydro ProdPhoto Dechlorinated & Oxidized Products Photolysis->ProdPhoto ProdMicro Demethoxylated Metabolites Microbial->ProdMicro IntHydro Buffer pH 5.5-6.5 & Store at 4°C IntHydro->Hydrolysis Inhibits IntPhoto Amber Vials (Actinic Block) IntPhoto->Photolysis Inhibits IntMicro 0.22 µm Filtration (+ 0.02% NaN3) IntMicro->Microbial Inhibits

Degradation pathways of N-(4-chlorophenyl)-N'-methoxyurea and targeted stabilization interventions.

Part 3: Quantitative Data Summary

The following table synthesizes the kinetic degradation profiles of phenylurea derivatives in aqueous matrices under varying environmental conditions.

Storage ConditionpH LevelLight ExposureTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant Formed
Unbuffered Water8.0 (Basic)Ambient Light25°C~14 Days4-Chloroaniline, Photoproducts
Unbuffered Water3.0 (Acidic)Dark25°C~28 Days4-Chloroaniline
Buffered (10 mM PB)6.0 (Optimal)Dark25°C~120 DaysTrace 4-Chloroaniline
Fully Stabilized 6.0 (Optimal) Dark (Amber) 4°C > 2 Years Negligible

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your experimental data, do not assume your solution is stable—prove it. Follow this self-validating workflow to prepare a stabilized 1 mM stock solution.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 10 mM Phosphate Buffer (PB) using HPLC-grade water. Adjust the pH strictly to 6.0 using 0.1 M HCl or NaOH. Causality: This neutralizes the thermodynamic potential for acid/base-catalyzed hydrolysis.

  • Co-solvent Addition (Optional but Recommended): Due to the low aqueous solubility of halogenated phenylureas, dissolve the dry N-(4-chlorophenyl)-N'-methoxyurea powder in 1% (v/v) LC-MS grade Acetonitrile before bringing it to final volume with the PB.

  • Preservation: Add Sodium Azide (NaN₃) to a final concentration of 0.02% (w/v). Causality: NaN₃ acts as a potent bacteriostatic agent, inhibiting cytochrome oxidase in contaminating microbes.

  • Sterile Filtration: Pass the entire solution through a 0.22 µm Polyethersulfone (PES) syringe filter directly into a sterile, amber glass bottle.

  • System Validation (The Self-Validating Step): Immediately aliquot 1 mL of the freshly prepared stock into an HPLC vial. Run a baseline RP-HPLC-UV method (C18 column, 60:40 Water:Acetonitrile, UV detection at 245 nm) to establish the Time-0 peak area.

  • Storage & Verification: Seal aliquots with PTFE-lined caps and store at 4°C. Rerun the HPLC-UV validation step at Day 7. A peak area deviation of < 2% validates your storage protocol and confirms the absence of degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I freeze the aqueous solutions at -20°C to further extend the shelf life? A: Yes, lowering the temperature exponentially decreases the kinetic rate of hydrolysis. However, freezing aqueous solutions of hydrophobic phenylureas often causes the compound to precipitate out of solution. If you freeze the stock, you must allow it to reach room temperature and sonicate it for 10 minutes to ensure complete re-dissolution before use. Failure to do so will result in inaccurate dosing.

Q: Why use a Polyethersulfone (PES) filter instead of Nylon? A: Nylon membranes have a high non-specific binding affinity for hydrophobic, aromatic compounds like N-(4-chlorophenyl)-N'-methoxyurea. Using a Nylon filter can strip the active compound out of your solution, artificially lowering your stock concentration. PES membranes exhibit minimal protein and small-molecule binding, ensuring 100% recovery of your analyte.

References

  • Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science (J-Stage).[Link]

  • Photochemical transformation of phenylurea herbicides in surface waters: A model assessment of persistence, and implications for the possible generation of hazardous intermediates. Journal of Hazardous Materials (via ResearchGate).[Link]

  • Factors Influencing Transformation Rates and Formation of Products of Phenylurea Herbicides in Soil. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

Optimization

Technical Support Guide: Troubleshooting Poor Solubility of N-(4-chlorophenyl)-N'-methoxyurea in Culture Media

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(4-chlorophenyl)-N'-methoxyurea in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(4-chlorophenyl)-N'-methoxyurea in aqueous-based culture media. As a substituted phenylurea, this compound possesses a hydrophobic nature, making its direct application to cell culture systems problematic. This document provides a logical, step-by-step approach to overcoming these issues, ensuring accurate and reproducible experimental results.

Section 1: Understanding the Challenge - Physicochemical Properties

The core of the problem lies in the chemical structure of N-(4-chlorophenyl)-N'-methoxyurea. The presence of the chlorophenyl ring makes the molecule poorly soluble in water.[1] Understanding these properties is the first step in developing an effective solubilization strategy.

Table 1: Physicochemical Properties of N-(4-chlorophenyl)-N'-methoxyurea and Related Compounds

PropertyValue / ObservationSource(s)
IUPAC Name N-(4-chlorophenyl)-N'-methoxyurea[2]
CAS Number 28443-49-4[2]
Molecular Formula C₈H₉ClN₂O₂[3] (related compound)
Molecular Weight ~200.62 g/mol [3] (related compound)
Predicted Solubility Insoluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1]
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered when preparing this compound for cell-based assays.

Q1: My N-(4-chlorophenyl)-N'-methoxyurea powder won't dissolve when I add it directly to my culture medium. What should I do?

A1: This is expected behavior. Highly hydrophobic compounds like this will not dissolve directly in aqueous solutions. The standard and essential first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] The most widely used solvent for this purpose in cell culture applications is Dimethyl Sulfoxide (DMSO).[5][6]

Q2: How do I properly prepare a stock solution using DMSO?

A2: Preparing a high-quality, fully-dissolved stock solution is critical for the success of your experiments.

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

  • Calculate: Determine the mass of N-(4-chlorophenyl)-N'-methoxyurea needed to create a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of high-purity, sterile-filtered DMSO. For example, to make 1 mL of a 10 mM stock of a compound with a MW of 200.62, you would add 2.01 mg of the compound to 1 mL of DMSO.

  • Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) can be used if dissolution is difficult, but always check for compound stability under these conditions.

  • Inspect: Visually confirm that no solid particles remain. The solution should be clear.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I diluted it into my culture medium. What is happening and how can I fix it?

A3: This is the most common failure point and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium, even with a co-solvent present. The key is to keep the final concentration of both the compound and the DMSO low.

Follow this troubleshooting workflow:

G start Start: Compound precipitates in culture medium check_dmso Is the final DMSO concentration ≤ 0.5%? start->check_dmso reduce_dmso Action: Increase the final volume of medium or reduce stock concentration. check_dmso->reduce_dmso No check_compound_conc Is the final compound concentration as low as possible for the assay? check_dmso->check_compound_conc Yes reduce_dmso->check_dmso reduce_compound_conc Action: Perform a dose-response experiment to find the lowest effective concentration. check_compound_conc->reduce_compound_conc No optimize_dilution Optimize Dilution Method: 1. Pre-warm medium to 37°C. 2. Vigorously vortex/pipette medium while adding the stock solution. 3. Perform a serial dilution. check_compound_conc->optimize_dilution Yes reduce_compound_conc->check_compound_conc observe Visually inspect for precipitation. Still present? optimize_dilution->observe success Success: Solution is clear. Proceed with experiment and include a vehicle control. observe->success No advanced Proceed to Advanced Solubilization Strategies (Section 3). observe->advanced Yes G prep_cd Step 1: Prepare HP-β-CD Solution Dissolve HP-β-CD in serum-free medium or PBS (e.g., 2-10% w/v). Warm to 40-50°C if needed, then cool. combine Step 3: Form the Complex While vigorously stirring the HP-β-CD solution, add the drug stock dropwise. prep_cd->combine prep_drug Step 2: Prepare Concentrated Drug Stock Dissolve compound in a minimal volume of a volatile solvent like Ethanol. prep_drug->combine incubate Step 4: Incubate Stir the mixture for several hours (4-24h) at room temperature to allow for complex formation. combine->incubate filter Step 5: Sterilize & Use Sterile-filter the final complex solution (0.22 µm filter). This is your new concentrated stock for dilution. incubate->filter

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Protocol 2: Preparation of an N-(4-chlorophenyl)-N'-methoxyurea:HP-β-CD Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium) to a concentration of 2-10% (w/v). Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature. [4]2. Prepare Compound Stock: Create a highly concentrated stock of N-(4-chlorophenyl)-N'-methoxyurea in a minimal amount of a suitable organic solvent like ethanol. [4]3. Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution drop by drop. The molar ratio of drug to cyclodextrin is typically between 1:1 and 1:2 and may require optimization.

  • Equilibrate: Continue to stir the mixture at room temperature for an extended period (e.g., 4-24 hours) to allow for efficient complex formation.

  • Final Preparation: The resulting clear solution is your new, highly concentrated, water-soluble stock. It should be sterile-filtered through a 0.22 µm filter before being diluted into your final cell culture medium.

Q7: Are there any other methods I can consider?

A7: While DMSO and cyclodextrins are the most common and recommended methods, other techniques exist, but they require careful validation.

  • Alternative Co-solvents: Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used, but their effects on your specific cell line and assay must be determined via robust toxicity testing. [7][8]* Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds. However, they can also permeabilize cell membranes and must be used at very low, non-toxic concentrations. [7][9]* Solid Dispersion: This is an advanced technique where the compound is dispersed within a solid polymer matrix (like PVP or PEG). [4]This is typically done during pre-formulation and is less practical for on-the-fly preparation in a cell biology lab.

Section 4: Mandatory Experimental Best Practices & Validation

To ensure the integrity and reproducibility of your data, the following controls are non-negotiable.

  • Always Include a Vehicle Control: This is the most critical control. Every plate should contain cells treated with the highest volume of the solvent (e.g., 0.5% DMSO) or formulation vehicle (e.g., HP-β-CD in medium) used in the experiment. This allows you to distinguish the effects of the compound from the effects of the solvent system.

  • Perform Preliminary Solvent Toxicity Assays: Before beginning a large-scale experiment, test a range of concentrations of your chosen solvent or vehicle on your cells. Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration that does not impact cell health.

  • Visual Confirmation: After preparing your final dilutions in the culture plate, inspect the wells under a microscope. Look for any signs of compound precipitation, which can appear as fine crystals, amorphous aggregates, or an oily film. Precipitation leads to inaccurate and uninterpretable results.

By following this structured guide, you can systematically overcome the solubility challenges of N-(4-chlorophenyl)-N'-methoxyurea, leading to more reliable and scientifically sound experimental outcomes.

References
  • ChemBK. Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-. Available from: [Link]

  • Nexcelom Bioscience. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available from: [Link]

  • NextSDS. N-(4-Chlorophenyl)-N'-methoxyurea — Chemical Substance Information. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 25(24), 5975. Available from: [Link]

  • de Abreu, V. H. P., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2018, 2405162. Available from: [Link]

  • Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Semantic Scholar. Available from: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • Galvão, T. F., et al. (2017). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 31, e10. Available from: [Link]

  • PubChem. Urea, N'-(4-chlorophenyl)-N-(4-(4,5-dimethoxy-2-methylphenyl)-2-thiazolyl)-N-methyl-. Available from: [Link]

  • NextSDS. N'-(4-CHLOROPHENYL)-N-METHOXY-N-[(METHOXYIMINO)METHYL]UREA. Available from: [Link]

  • Wilson, B., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Nanobiotechnology, 19(1), 244. Available from: [Link]

  • Modi, A., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(15), 3233. Available from: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1245. Available from: [Link]

  • Al-kuraishy, H. M., et al. (2023). Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. Pharmaceuticals, 16(10), 1445. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available from: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120. Available from: [Link]

  • Chemsrc. Urea,N-(4-chlorophenyl)-N'-hydroxy. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Ukrainian Journal of Medical Science. (2023). THE 4-HALOGENOPHENYLGLYOXALS INTERACTION WITH N-ALKOXY-N'-ARYLUREAS. Available from: [Link]

  • Wiley Online Library. Rapid Dissolution of Cellulose in LiOH/Urea and NaOH/Urea Aqueous Solutions. Available from: [Link]

  • MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • Canadian Science Publishing. (2011). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Available from: [Link]

  • PubChemLite. Urea, n-(4-chlorophenyl)-n'-(1-methylethyl)- (C10H13ClN2O). Available from: [Link]

  • Bio-Rad. Protein Solubilization. Available from: [Link]

  • PubChem. N-(4-Chlorophenyl)-N-methylurea. Available from: [Link]

  • NIST WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Available from: [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-chlorophenyl)-N'-methoxyurea

Introduction Welcome to the Technical Support Center for the synthesis of N-(4-chlorophenyl)-N'-methoxyurea. This compound serves as a critical structural motif and intermediate in the development of substituted urea her...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of N-(4-chlorophenyl)-N'-methoxyurea. This compound serves as a critical structural motif and intermediate in the development of substituted urea herbicides (such as Linuron analogs) and pharmaceutical inhibitors[1].

The synthesis relies on the nucleophilic addition of methoxyamine to 4-chlorophenyl isocyanate. While conceptually straightforward, the high electrophilicity of the isocyanate makes the reaction highly prone to side reactions, particularly hydrolysis. This guide provides a self-validating protocol, mechanistic troubleshooting, and optimized parameters to ensure high-yield, high-purity synthesis[2].

Quick Reference: Reaction Condition Optimization

Selecting the correct solvent, base, and temperature profile is critical to suppressing the formation of the primary byproduct, 1,3-bis(4-chlorophenyl)urea.

SolventBaseTemperature ProfileYield (%)Purity (%)Mechanistic Outcome / Notes
Anhydrous DCM TEA (2.2 eq)0 °C → RT88 - 92> 98Optimal. Base is easily removed via mild acidic wash. Low temp prevents dimerization.
Anhydrous THF DIPEA (2.2 eq)0 °C → RT85 - 89> 95Good alternative, but THF must be strictly peroxide- and water-free.
Toluene Pyridine (2.0 eq)RT → 90 °C70 - 75< 90Elevated temperatures promote isocyanate dimerization and thermal degradation.
Dioxane (Wet) NaOH (aq)RT< 50< 60Severe hydrolysis of isocyanate to 4-chloroaniline, driving symmetric urea formation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction proceeds as intended without accumulating hidden impurities.

Reagents:

  • 4-Chlorophenyl isocyanate (1.0 eq)[3]

  • Methoxyamine hydrochloride (O-methylhydroxylamine hydrochloride) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Amine Liberation

  • In a flame-dried round-bottom flask purged with Argon, suspend methoxyamine hydrochloride (1.1 eq) in anhydrous DCM (0.2 M relative to isocyanate).

  • Add TEA (2.2 eq) dropwise at room temperature. Stir for 15 minutes.

  • Validation Check: The initial cloudy suspension of the hydrochloride salt will partially clarify as the free methoxyamine is liberated into the organic phase.

Step 2: Controlled Isocyanate Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 4-chlorophenyl isocyanate (1.0 eq) in a minimal volume of anhydrous DCM.

  • Add the isocyanate solution dropwise over 30 minutes using an addition funnel.

  • Validation Check: A mild exotherm should be detectable upon addition. If no temperature change occurs, the isocyanate may have pre-hydrolyzed in storage[3].

Step 3: Reaction Maturation

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

  • Validation Check: Monitor via TLC (Eluent: 7:3 Hexanes:Ethyl Acetate). The highly UV-active isocyanate spot (high Rf​ ) must completely disappear, replaced by the target methoxyurea (moderate Rf​ ). A spot at the baseline indicates unreacted methoxyamine.

Step 4: Aqueous Workup and Purification

  • Quench the reaction by adding 0.1 M HCl (aq). Transfer to a separatory funnel and collect the organic layer.

  • Validation Check: Test the aqueous layer with pH paper; it must be acidic (pH ~2) to confirm the complete protonation and removal of excess TEA and unreacted methoxyamine.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallize the crude solid from Ethyl Acetate/Hexanes to afford pure N-(4-chlorophenyl)-N'-methoxyurea.

Troubleshooting & FAQs

Q: My yield is low, and I am isolating a highly insoluble white precipitate. What is it, and how do I prevent it? A: The insoluble precipitate is 1,3-bis(4-chlorophenyl)urea (a symmetric diarylurea). This is the most common failure mode in isocyanate chemistry. It occurs when trace water in your solvent or atmosphere hydrolyzes the 4-chlorophenyl isocyanate into 4-chloroaniline and CO2​ . The highly nucleophilic 4-chloroaniline then rapidly attacks another molecule of unreacted isocyanate. Causality & Fix: This side reaction outcompetes methoxyurea formation. You must rigorously dry your DCM over activated molecular sieves, flame-dry all glassware, and maintain a strict Argon or Nitrogen atmosphere[3].

Q: Why must I use methoxyamine hydrochloride instead of the free base? A: Free methoxyamine (O-methylhydroxylamine) is highly volatile (boiling point ~49 °C) and prone to oxidative degradation. The hydrochloride salt is a bench-stable solid[2]. However, because the amine is protonated, it is non-nucleophilic. You must use a stoichiometric excess of an organic base (like TEA) to deprotonate the salt in situ, allowing the free lone pair on the nitrogen to attack the electrophilic carbon of the isocyanate[1].

Q: Why is the isocyanate added at 0 °C rather than room temperature? A: The nucleophilic addition of an amine to an isocyanate is highly exothermic. If mixed rapidly at room temperature, the localized heat can promote isocyanate dimerization (forming uretidinediones) or trimerization (forming isocyanurates). Cooling the reaction to 0 °C ensures kinetic control, directing the reaction exclusively toward the desired urea linkage.

Synthesis & Troubleshooting Workflow

ReactionOptimization Start 4-Chlorophenyl Isocyanate + Methoxyamine HCl Base Add Base (TEA/DIPEA) in Anhydrous DCM Start->Base Temp Cool to 0°C Dropwise Addition Base->Temp React Stir at RT (2-4h) Monitor via TLC Temp->React QC Symmetric Urea Byproduct > 5%? React->QC Water Issue: Trace Water Hydrolyzing Isocyanate QC->Water Yes Workup Aqueous Workup (0.1M HCl, Brine) QC->Workup No Fix Fix: Dry Solvents, Flame-dry Glassware Water->Fix Fix->Base Restart Pure Pure N-(4-chlorophenyl) -N'-methoxyurea Workup->Pure

Workflow for N-(4-chlorophenyl)-N'-methoxyurea synthesis and troubleshooting.

References

  • Selective and Potent Urea Inhibitors of Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • US3336371A - Process for the preparation of n, o-dimethylhydroxylamine n-sulfonic acid Source: Google Patents URL:2

  • Purification Of Laboratory Chemicals Source: VDOC.PUB URL:3

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-chlorophenyl)-N'-methoxyurea Crystallization

Mechanistic Insights, Troubleshooting FAQs, and Validated Protocols for High-Purity Urea Synthesis Mechanistic Overview The synthesis of N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a critical transformation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights, Troubleshooting FAQs, and Validated Protocols for High-Purity Urea Synthesis

Mechanistic Overview

The synthesis of N-(4-chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a critical transformation in the development of substituted phenylurea derivatives. The reaction proceeds via the nucleophilic addition of methoxyamine to 4-chlorophenyl isocyanate in the presence of an organic base, typically [1]. While the primary reaction is highly efficient, the inherent moisture sensitivity of isocyanates often leads to the formation of stubborn byproducts that complicate downstream crystallization and isolation.

Troubleshooting FAQs

Q1: Why is there a highly insoluble white precipitate forming before I even begin cooling for crystallization? Causality: This is the most common issue in urea synthesis. Trace water in your solvent system or hygroscopic moisture from the methoxyamine hydrochloride salt leads to the hydrolysis of 4-chlorophenyl isocyanate. Water acts as a nucleophile, attacking the isocyanate carbonyl to yield an unstable carbamic acid. This intermediate rapidly decarboxylates (losing CO₂) to form 4-chloroaniline. The newly formed primary amine then aggressively attacks a second equivalent of unreacted isocyanate, [2]. Symmetric ureas possess extensive hydrogen-bonding networks, rendering them notoriously insoluble in most standard organic solvents. Resolution: Do not attempt to dissolve this precipitate by adding more solvent or increasing the heat indefinitely. Instead, perform a hot filtration of your organic phase (e.g., in ethyl acetate at 60°C). The target methoxyurea will remain in solution, while the symmetric urea is easily removed as a retentate.

Q2: How do I remove residual methoxyamine and amine hydrochloride salts from the crystal lattice? Causality: Methoxyamine hydrochloride is typically used in excess to drive the reaction to completion. When neutralized by pyridine or DIPEA, pyridinium or diisopropylammonium hydrochloride salts are generated. If you attempt to crystallize directly from a polar solvent mixture (like ethanol/water), these salts will co-precipitate and become trapped within the growing crystal lattice of the target compound, depressing the melting point and skewing elemental analysis. Resolution: Implement a rigorous liquid-liquid extraction phase prior to crystallization. Washing the organic phase with a mild aqueous acid (e.g., 1M HCl) ensures that all unreacted methoxyamine and basic salts are partitioned into the aqueous waste.

Q3: My crystals are oily or crashing out as an amorphous solid. How do I induce proper nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or when the cooling ramp is too rapid. Furthermore, trace amounts of unreacted 4-chlorophenyl isocyanate can act as a lattice disruptor, preventing proper crystalline packing. Resolution: Transition to an antisolvent crystallization strategy. Dissolve the crude product in a minimal amount of hot ethyl acetate, and titrate in hexanes until the cloud point is reached. Seed the solution with a pure crystal, and employ a slow cooling ramp (0.5°C/min) to promote the growth of well-defined needles.

Data Presentation: Component Profiling

To effectively isolate the target compound, it is crucial to understand the physicochemical differences between the reaction components.

ComponentRoleSolubility (Hot EtOAc)Solubility (Cold EtOAc/Hexanes)TLC Rf (Hex/EtOAc 1:1)Removal Strategy
N-(4-chlorophenyl)-N'-methoxyurea Target ProductHighLow~0.45Antisolvent Crystallization
4-Chlorophenyl isocyanate Starting MaterialHighHigh~0.80Drive reaction to completion; remains in mother liquor
N,N'-bis(4-chlorophenyl)urea ByproductLowInsoluble~0.60Hot filtration of the organic phase
Methoxyamine Hydrochloride Starting MaterialInsolubleInsolubleBaseline (0.0)Aqueous acidic wash (LLE)
Pyridine / DIPEA BaseHighHighBaseline (0.0)Aqueous acidic wash (LLE)
Workflow Visualization

G Crude Crude Reaction Mixture (Target + Byproducts) AqWash Aqueous Wash (Liquid-Liquid) Removes Salts & Pyridine Crude->AqWash OrgPhase Organic Phase (EtOAc) AqWash->OrgPhase Phase Separation HotFilt Hot Filtration (60°C) Removes Symmetric Urea OrgPhase->HotFilt SymUrea Insoluble Byproduct N,N'-bis(4-chlorophenyl)urea HotFilt->SymUrea Retentate Filtrate Clarified Filtrate HotFilt->Filtrate Permeate Cryst Controlled Cooling & Crystallization (60°C to 5°C) Filtrate->Cryst Antisolvent Addition Pure Pure N-(4-chlorophenyl)-N'-methoxyurea (>99% Purity) Cryst->Pure Filtration & Drying

Workflow for the purification and crystallization of N-(4-chlorophenyl)-N'-methoxyurea.

Experimental Protocols: Self-Validating Crystallization Methodology

This protocol is designed as a self-validating system. To guarantee high scientific integrity, do not proceed to the next step unless the validation check is successful.

Step 1: Reaction Quench and Solvent Exchange

  • Action: Upon completion of the reaction (as indicated by the disappearance of the isocyanate spot on TLC), concentrate the reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF or DCM). Redissolve the resulting crude residue in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Validation Check: The residue must fully suspend in EtOAc. The presence of a white, free-flowing solid that refuses to dissolve at room temperature is your first visual confirmation of symmetric urea byproduct formation.

Step 2: Aqueous Washing (Salt Removal)

  • Action: Transfer the EtOAc suspension to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Validation Check: Test the pH of the first aqueous layer after the 1M HCl wash. It must test highly acidic (pH ~2). If it is basic or neutral, residual pyridine/DIPEA remains; perform an additional acid wash.

Step 3: Hot Filtration (Symmetric Urea Removal)

  • Action: Transfer the organic phase to an Erlenmeyer flask, dry over anhydrous Na₂SO₄, and heat the solution to 60°C using a water bath. Quickly filter the hot suspension through a pre-warmed Buchner funnel fitted with a celite pad.

  • Validation Check: Inspect the retentate and the filtrate. The retentate is the N,N'-bis(4-chlorophenyl)urea byproduct. The filtrate must be optically clear. If the filtrate is cloudy, the temperature dropped too quickly during filtration, causing premature precipitation of the target compound; reheat and refilter.

Step 4: Antisolvent Crystallization

  • Action: Maintain the clarified EtOAc filtrate at 60°C. Dropwise, add hexanes (the antisolvent) under gentle stirring until the solution reaches the "cloud point" (a faint, persistent turbidity). Add just enough hot EtOAc (1-2 drops) to clear the solution. Remove from heat and allow the flask to cool to room temperature at a rate of approximately 0.5°C/min. Once at room temperature, transfer to an ice bath (5°C) for 2 hours.

  • Validation Check: Observe the crystallization morphology. The formation of distinct, white crystalline needles validates a successful nucleation event. If an oil forms at the bottom of the flask, reheat to 60°C, add 5% more EtOAc, and cool at a slower rate. Finally, analyze the mother liquor via TLC; the absence of the target compound's spot confirms maximum recovery.

References
  • Ujjinamatada, R. K., et al. "Selective and potent urea inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase." Journal of Medicinal Chemistry (2012). Source: NIH / PMC. URL:[Link]

  • Leventis, N., et al. "Polyurea Aerogels: Synthesis, Material Properties, and Applications." Polymers (2022). Source: MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives with N-(4-chlorophenyl)-N'-methoxyurea in HTS

Executive Summary & Chemical Profiling N-(4-chlorophenyl)-N'-methoxyurea is a chemical motif frequently identified as a "hit" in high-throughput screening (HTS) campaigns. While it can exhibit genuine pharmacological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

N-(4-chlorophenyl)-N'-methoxyurea is a chemical motif frequently identified as a "hit" in high-throughput screening (HTS) campaigns. While it can exhibit genuine pharmacological activity, its physicochemical properties make it highly susceptible to generating false positives. The hydrophobic 4-chlorophenyl ring drives poor aqueous solubility, while the methoxyurea core can undergo degradation or act as a hydrogen-bond donor/acceptor network.

Diagnostic Workflow

G Start Primary HTS Hit: N-(4-chlorophenyl)-N'-methoxyurea D1 Detergent Sensitivity? (Add 0.01% Triton X-100) Start->D1 Aggregator Colloidal Aggregator (False Positive) D1->Aggregator IC50 shifts >10x D2 Thiol Reactivity? (GSH LC-MS/MS) D1->D2 No IC50 shift PAINS Covalent Modifier / PAINS (False Positive) D2->PAINS Adduct formed D3 Spectroscopic Interference? (Abs/Fluorescence Scan) D2->D3 No adduct Interference Assay Interference (False Positive) D3->Interference Signal quenching Valid Validated Target Binder (Proceed to Hit-to-Lead) D3->Valid Clean baseline

Diagnostic decision tree for isolating true hits from assay interference.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does N-(4-chlorophenyl)-N'-methoxyurea display steep Hill slopes (>2.0) and non-competitive inhibition in our biochemical assays? A: This is a classic hallmark of colloidal aggregation. The highly hydrophobic 4-chlorophenyl group drives the compound to self-associate in aqueous assay buffers, forming sub-micron colloidal particles.

  • Causality: These aggregates non-specifically sequester and denature the target protein on their surface, leading to an apparent loss of enzymatic activity. Because the inhibition is driven by particle surface area rather than 1:1 stoichiometry, the dose-response curve becomes artificially steep[2].

  • Solution: Re-run the dose-response assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Detergents disrupt the colloidal particles by forming micelles around the hydrophobic rings.

Q2: Our AlphaScreen and FRET assays flagged this compound as a potent hit, but orthogonal label-free assays (like SPR) show no binding. What is happening? A: The compound is likely acting as a spectroscopic quencher or inducing an inner-filter effect (IFE).

  • Causality: The conjugated aromatic system, combined with the electron-withdrawing chlorine atom, can absorb excitation light or quench emission fluorescence in proximity-based assays. In FRET or AlphaScreen formats, this artificial signal reduction perfectly mimics an inhibitor [3].

  • Solution: Perform a full UV-Vis absorbance scan of the compound at the assay concentration. If its absorbance overlaps with your assay's fluorophores, transition entirely to a label-free orthogonal assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry).

Q3: Is the methoxyurea moiety chemically reactive? Could it be covalently modifying our target? A: While methoxyureas are generally more stable than standard ureas, under certain oxidative assay conditions or in the presence of highly nucleophilic cysteines, they can degrade into reactive electrophiles (e.g., isocyanates). Furthermore, trace impurities from synthesis (like unreacted chloroanilines) can cause irreversible covalent modification, flagging the parent compound as a PAINS [1].

  • Causality: Covalent modification of active-site or allosteric cysteines leads to time-dependent, irreversible inhibition that does not wash out during dialysis.

  • Solution: Perform a glutathione (GSH) trapping assay coupled with LC-MS/MS to detect the formation of covalent adducts.

Data Presentation: Interference Mechanisms & Diagnostic Metrics

Interference MechanismPrimary IndicatorCausalityValidation Assay
Colloidal Aggregation Steep Hill slope (>2.0), non-competitive inhibitionHydrophobic chlorophenyl ring self-associates in aqueous bufferDetergent sensitivity assay (Triton X-100)
Covalent Modification (PAINS) Time-dependent inhibition, irreversible after washoutMethoxyurea degradation into reactive electrophilesGSH trapping with LC-MS/MS
Spectroscopic Quenching High activity in FRET/AlphaScreen, inactive in SPRAromatic system absorbs/quenches assay fluorophoresUV-Vis absorbance scan

Step-by-Step Experimental Protocols

Protocol 1: Detergent-Dependent Critical Aggregation Concentration (CAC) Assay

This protocol is a self-validating system: it includes a parallel titration of the compound with and without detergent. A true competitive inhibitor will maintain its IC50 across both conditions, internally validating the result.

  • Preparation: Prepare two identical sets of assay buffers. Buffer A contains no detergent. Buffer B contains 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Titration: Serially dilute N-(4-chlorophenyl)-N'-methoxyurea (from a 10 mM DMSO stock) into both Buffer A and Buffer B to create a 10-point dose-response curve (e.g., 100 µM down to 1 nM). Ensure final DMSO concentration remains constant (≤1%).

  • Incubation: Add the target protein to both sets and incubate for 30 minutes at room temperature.

  • Readout & Analysis: Add the substrate and measure activity. Calculate the IC50 for both conditions.

    • Interpretation: If the IC50 in Buffer B shifts to the right by >10-fold or activity is completely abolished, the compound is a colloidal aggregator.

Protocol 2: LC-MS/MS Thiol-Reactivity (GSH Trapping) Assay

This protocol utilizes a GSH-only control to establish baseline oxidation (GSSG formation) and a known reactive control to validate the MS detection of adducts, ensuring the system is self-validating.

  • Incubation Setup: In a 1.5 mL microcentrifuge tube, combine 50 µM of N-(4-chlorophenyl)-N'-methoxyurea with 1 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Controls: Set up a negative control (1 mM GSH + DMSO vehicle) and a positive control (1 mM GSH + 50 µM ethacrynic acid).

  • Reaction: Incubate all samples at 37°C for 2 hours with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Scan for the parent mass of the compound, the mass of GSH (m/z 308), and the predicted mass of the compound-GSH adduct.

    • Interpretation: The presence of a compound-GSH adduct peak confirms the methoxyurea scaffold is acting as a reactive electrophile (PAINS).

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. URL: [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. URL: [Link]

  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., Higgins, L., Zhou, H., Zhang, Z., & Walters, M. A. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. URL: [Link]

Sources

Optimization

Technical Support Center: Urea, N-(4-chlorophenyl)-N'-methoxy- (Monolinuron) Standards

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Urea, N-(4-chlorophenyl)-N'-methoxy- (Monolinuron) analytical standards. It is designed to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Urea, N-(4-chlorophenyl)-N'-methoxy- (Monolinuron) analytical standards. It is designed to enhance the shelf life and stability of these standards, and to offer robust troubleshooting for issues encountered during experimental work.

Section 1: Understanding the Stability of Monolinuron

Monolinuron, a phenylurea herbicide, is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.[1][2][3] Understanding these mechanisms is crucial for maintaining the integrity of your analytical standards.

Key Degradation Pathways:

  • Hydrolysis: Monolinuron is relatively stable in neutral aqueous solutions but undergoes slow decomposition in acidic and basic conditions.[1] The primary hydrolysis product is p-chloroaniline.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of Monolinuron.[5] This process can be accelerated in the presence of photosensitizers like nitrites and nitrates.[5] Photodegradation can lead to the formation of various by-products, including hydroxyphenyl-substituted compounds.[5]

The following diagram illustrates the primary degradation pathways of Monolinuron:

Monolinuron_Degradation Monolinuron Monolinuron (Urea, N-(4-chlorophenyl)-N'-methoxy-) Hydrolysis Hydrolysis (Acidic/Basic Conditions) Monolinuron->Hydrolysis Photodegradation Photodegradation (UV Light) Monolinuron->Photodegradation p_Chloroaniline p-Chloroaniline Hydrolysis->p_Chloroaniline Hydroxylated_Products Hydroxylated Degradation Products Photodegradation->Hydroxylated_Products Other_Byproducts Other By-products Photodegradation->Other_Byproducts

Caption: Primary degradation pathways of Monolinuron.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of Monolinuron standards.

Q1: What are the optimal storage conditions for neat Monolinuron analytical standards?

A1: To ensure the long-term stability of neat (solid) Monolinuron standards, they should be stored in a cool, dry, and dark place. The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Temperature -20°C (Freezer)Minimizes thermal degradation and preserves the integrity of the compound for long-term storage.
Light Protect from light (use amber vials)Prevents photodegradation, a significant pathway for Monolinuron decomposition.[5]
Humidity Store in a desiccator or with a desiccantMonolinuron is a crystalline solid and should be protected from moisture to prevent hydrolysis and physical changes.
Container Tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap)Prevents contamination and exposure to air and moisture.

Q2: What is the recommended solvent for preparing Monolinuron stock solutions?

A2: Monolinuron is soluble in a variety of organic solvents, including acetonitrile, methanol, and acetone.[3][6] For chromatographic applications (HPLC, GC), HPLC-grade acetonitrile or methanol are the most common and recommended solvents. Acetonitrile is often preferred due to its compatibility with reversed-phase HPLC mobile phases.[7][8]

Q3: What is the expected shelf life of a Monolinuron stock solution?

A3: The shelf life of a Monolinuron stock solution is dependent on the storage conditions and the solvent used. While specific long-term stability data for Monolinuron solutions is not extensively published, general guidelines for pesticide standards suggest that solutions stored at -20°C in a tightly sealed, amber vial can be stable for several months to a year.[9][10] It is crucial to perform periodic stability checks, especially for long-term projects.

Q4: How can I tell if my Monolinuron standard has degraded?

A4: Signs of degradation can be observed both physically and analytically:

  • Physical Appearance: For neat standards, any change in color (from colorless crystals) or physical state (e.g., clumping) may indicate degradation.[1] For solutions, the appearance of precipitates or discoloration should be a cause for concern.

  • Chromatographic Analysis: This is the most reliable method to assess the purity of your standard. The appearance of new peaks, a decrease in the main peak area, or changes in peak shape (e.g., tailing or fronting) can all be indicators of degradation.[11]

Q5: Can I use a Monolinuron standard that is past its expiry date?

A5: It is not recommended to use a standard that is past its expiry date as provided by the manufacturer. The expiry date is based on stability studies conducted by the manufacturer to guarantee the product's integrity and purity within that timeframe. Using an expired standard can lead to inaccurate and unreliable experimental results. If you must use an expired standard, it is imperative to re-qualify it by comparing it to a new, certified reference material.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and handling of Monolinuron standards.

Protocol for Preparation of a Monolinuron Stock Solution (1 mg/mL)

This protocol is designed to minimize degradation and ensure the accuracy of your stock solution.

Materials:

  • Monolinuron analytical standard (neat solid)

  • HPLC-grade acetonitrile or methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass vials with PTFE-lined caps

  • Glass Pasteur pipettes or syringes

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the sealed container of the neat Monolinuron standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Accurately weigh approximately 10 mg of the Monolinuron standard into a clean, dry weighing boat. Record the exact weight.

  • Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small funnel to avoid loss of material.

  • Solvent Addition: Add a small amount of the chosen solvent (acetonitrile or methanol) to the volumetric flask to dissolve the solid. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent. Ensure the bottom of the meniscus is on the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution into amber glass vials with PTFE-lined caps. Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Long-term Storage: Store the stock solution at -20°C.

Protocol for Stability Testing of Monolinuron Solutions

This protocol outlines a workflow for assessing the stability of your prepared Monolinuron solutions over time, based on principles from ICH Q1A guidelines.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare fresh Monolinuron stock solution aliquot Aliquot into multiple amber vials prep->aliquot storage_conditions Store aliquots under defined conditions (-20°C, 4°C, Room Temp) aliquot->storage_conditions t0 Time-zero analysis (HPLC/GC) Establish initial purity and peak area aliquot->t0 periodic_analysis Analyze aliquots at defined intervals (e.g., 1, 3, 6, 12 months) t0->periodic_analysis compare Compare results to time-zero data (Purity, Peak Area, Degradation Products) periodic_analysis->compare shelf_life Determine shelf life based on pre-defined acceptance criteria compare->shelf_life

Caption: Workflow for stability testing of Monolinuron solutions.

Section 4: Troubleshooting Guide

This guide provides solutions to common analytical problems that may be related to the stability of your Monolinuron standards.

Problem Potential Cause Related to Standard Stability Troubleshooting Steps & Solutions
Decreasing peak area for Monolinuron over a series of injections or over time. The Monolinuron standard has degraded in the prepared solution.1. Prepare a fresh standard solution: Use a freshly prepared solution from the neat material and compare the peak area to the old solution. 2. Check storage conditions: Ensure that the stock and working solutions are stored properly (at -20°C, protected from light). 3. Evaluate solvent stability: Monolinuron may degrade faster in certain solvents or in the presence of contaminants in the solvent. Prepare a fresh standard in a different batch of HPLC-grade solvent.
Appearance of new, unidentified peaks in the chromatogram. These could be degradation products of Monolinuron. Common degradation products include p-chloroaniline and hydroxylated derivatives.[4][5]1. Analyze a fresh standard: This will confirm if the new peaks are indeed from degradation. 2. Review the degradation pathways: The position of the new peaks (retention time) can give clues about their identity. For example, p-chloroaniline is more polar and will likely have a shorter retention time in reversed-phase HPLC. 3. Use a mass spectrometer (MS) detector: If available, LC-MS or GC-MS can help in identifying the mass of the degradation products, aiding in their identification.
Peak tailing for the Monolinuron peak. While often a chromatographic issue, significant degradation can sometimes contribute to peak shape problems. The presence of certain degradation products might interact differently with the stationary phase.1. First, rule out common chromatographic causes: Check column health, mobile phase pH, and potential for silanol interactions.[12][13] 2. Inject a fresh standard: If the peak shape improves significantly with a fresh standard, it suggests that the degradation products in the old standard were contributing to the tailing.
Inconsistent calibration curve or poor linearity. Degradation of the stock solution used to prepare the calibration standards. This would lead to lower than expected concentrations in the more dilute standards that may have been prepared earlier.1. Prepare fresh calibration standards: Prepare all calibration standards from a freshly prepared stock solution on the day of analysis.[14] 2. Check for precipitation: In highly concentrated stock solutions, the compound might precipitate upon storage at low temperatures. Ensure the solution is completely redissolved and homogenous before preparing dilutions.
Ghost peaks in blank injections following analysis of Monolinuron standards. This is typically due to carryover from the injector or column. However, if the standard has degraded, some degradation products might be more "sticky" and prone to carryover.1. Implement a robust wash cycle: Use a strong solvent in your injector wash to effectively clean the needle and sample loop. 2. Inject several blanks: This can help in flushing out any residual compounds from the system. 3. If the problem persists with a fresh standard: The issue is more likely related to the analytical system rather than the standard itself.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Standards for 500, 600, and 8000 Series Methods. Agilent. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monolinuron. PubChem. Retrieved from [Link]

  • Sakkas, V. A., Lambropoulou, D. A., & Albanis, T. A. (2002). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. Journal of Photochemistry and Photobiology A: Chemistry, 147(2), 135-143.
  • Wikipedia. (n.d.). Monolinuron. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Reference standards shelf life. Retrieved from [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2014, September 11). Stability of Pesticide Stock Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20). LinkedIn. Retrieved from [Link]

  • Nélieu, S., Kerhoas, L., Sarakha, M., & Einhorn, J. (2000). Degradation pathways of monolinuron by direct and nitrite (or nitrate) induced photolysis. Specific photoproducts. ResearchGate. Retrieved from [Link]

  • University of Kentucky. (2014, December 12). HPLC STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Palma, P., Kuster, M., Alvarenga, N., Palma, V. L., & Fernandes, R. M. (2008). Field Study on Mobility and Persistence of Linuron and Monolinuron in Agricultural Soil. ResearchGate. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 2). Monolinuron (Ref: HOE 002747). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). HPLC Calibration Procedure. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Pharma Beginners. (2019, October 24). HPLC Calibration -A complete Guide -Part 3 of 3. Retrieved from [Link]

  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20). LinkedIn. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Cereals and Feedingstuff. (2014, September 11). Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. Retrieved from [Link]

  • Hama, A., & Boucenna, A. (2011). Sonochemical and sonocatalytic degradation of monolinuron in water. Ultrasonics Sonochemistry, 18(5), 1311-1317.
  • Nélieu, S., Kerhoas, L., Sarakha, M., & Einhorn, J. (2000). Degradation pathways of monolinuron by direct and nitrite (or nitrate) induced photolysis. Specific photoproducts. ResearchGate. Retrieved from [Link]

  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. (2021).
  • On-Column Sample Degradation. (2026, March 28). LCGC International. Retrieved from [Link]

  • Malysheva, O., & Ulanova, T. (2019). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 11(12), 716.
  • Sorensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Synergistic Degradation of Linuron by a Bacterial Consortium and Isolation of a Single Linuron-Degrading Variovorax Strain. Applied and Environmental Microbiology, 69(3), 1540-1546.
  • Absorptiometric determination of monolinuron in herbicide formulations. (1969). The Analyst, 94(1123), 956-959.

Sources

Troubleshooting

Minimizing matrix effects in LC-MS for Urea, N-(4-chlorophenyl)-N'-methoxy- detection

Welcome to the LC-MS Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex challenges of quantifying Urea, N-(4-chlorophenyl)-N'-methoxy- (commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex challenges of quantifying Urea, N-(4-chlorophenyl)-N'-methoxy- (commonly known as Monolinuron ), a phenylurea herbicide, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because Monolinuron is frequently analyzed in highly complex environmental waters and agricultural matrices, it is exceptionally susceptible to ionization anomalies. This guide provides a mechanistic understanding of these issues and establishes self-validating protocols to ensure absolute quantitative integrity in your assays.

Workflow: Matrix Effect Identification and Mitigation

MatrixEffectMitigation Sample Complex Sample Matrix (High Interference) Prep Sample Preparation (SPE / QuEChERS) Sample->Prep Extraction Dilution Extract Dilution (Reduces Absolute ME) Prep->Dilution Aliquot SIL_IS Add SIL-IS (Internal Normalization) Dilution->SIL_IS Spike LC UHPLC Separation (Shift Retention Time) SIL_IS->LC Injection ESI ESI Source (Charge Competition) LC->ESI Elution MS MS/MS Detection (MRM Mode) ESI->MS Ionization

Caption: Workflow for mitigating LC-MS matrix effects in Monolinuron analysis.

Frequently Asked Questions & Troubleshooting

Q1: What is the physical mechanism causing signal suppression for Monolinuron in my LC-MS/MS assays? A1: Matrix effects (ME) in LC-MS primarily occur during the atmospheric pressure ionization phase, specifically within the Electrospray Ionization (ESI) source, where co-eluting compounds1[1]. Monolinuron is a moderately polar phenylurea herbicide. When complex sample matrices (such as humic acids in water or lipids in plant extracts) co-elute with Monolinuron, they 2[2] on the surface of the ESI droplet. Because basicity, mass, and polarity dictate ionization efficiency, higher-abundance matrix molecules monopolize the droplet surface, preventing Monolinuron from successfully transitioning into the gas phase via the ion evaporation model.

Q2: How can I quantitatively assess the matrix effect to ensure my method is self-validating? A2: A self-validating system requires continuous monitoring of matrix interference. You must calculate the Matrix Effect percentage (ME%). This is done by comparing the MS response of Monolinuron spiked into a blank matrix extract (post-extraction) against the response of the same concentration in a pure solvent, as the signal3[3]. Formula:ME (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100 A negative value indicates suppression. To visually map where in your chromatogram these effects occur, you must utilize a post-column infusion setup (detailed in Protocol 1) to aid in4[4].

Q3: What sample preparation strategies best minimize these interferences for phenylureas? A3: The causality of matrix effects dictates that we must either physically remove the interfering compounds or reduce their absolute concentration below the ESI saturation threshold.

  • Solid Phase Extraction (SPE): For environmental waters, off-line SPE using polymeric or C18 sorbents effectively concentrates Monolinuron while washing away high-conductivity salts and dissolved organic matter that cause high imprecision and signal suppression[5].

  • Extract Dilution: For solid matrices, applying a QuEChERS extraction followed by a calculated dilution (e.g., 10-fold to 100-fold) is highly effective. Dilution reduces the matrix concentration in the ESI source, meaning the6[6] to acceptable levels without dropping the analyte below the Limit of Quantitation.

Q4: How should I optimize my LC gradient and MS parameters to correct for residual matrix effects? A4: Chromatographically, adjust your gradient so that Monolinuron elutes outside the suppression zones identified during post-column infusion. If co-elution is unavoidable, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Monolinuron-D6 or Diuron-D6. Because the SIL-IS co-elutes exactly with the native Monolinuron, it experiences the exact same degree of ion suppression. By quantifying based on the Analyte/IS ratio, the errors are5[5]. Furthermore, optimizing 7[7] can help diminish the abundance of matrix-induced dimer/trimer adducts in the source.

Quantitative Data Summaries

Table 1: Quantitative Impact of Extract Dilution on Monolinuron Matrix Effects (Note: Data illustrates the exponential decay of matrix suppression as absolute matrix concentration decreases below ESI saturation limits).

Dilution FactorCo-extracted Matrix Injected (mg)Matrix Effect (%)Signal Integrity
Undiluted (1x)8.0-82%Severe Suppression
10-fold (10x)0.8-45%Moderate Suppression
100-fold (100x)0.08-15%Acceptable
1000-fold (1000x)0.008-2%Negligible

Table 2: Comparison of Mitigation Strategies for Phenylureas

StrategyMechanism of ActionValidation MetricRecommended Use Case
Off-line SPE Physical removal of high-mass/polar interferences.Absolute Recovery (%)High-conductivity environmental waters.
Extract Dilution Reduces absolute matrix concentration below ESI charge limit.ME (%) approaching 0.Complex agricultural/food matrices (QuEChERS).
SIL-IS Correction Normalizes response; IS undergoes identical suppression.Analyte/IS Area RatioMandatory for all quantitative LC-MS/MS assays.

Experimental Protocols

Protocol 1: Self-Validating Post-Column Infusion (Matrix Effect Mapping)

Purpose: To empirically locate chromatographic zones where co-eluting matrix causes ion suppression, ensuring the chosen LC gradient places Monolinuron in a "clean" ionization window.

PostColumn Pump Syringe Pump (Monolinuron Standard) Tee Tee-Joint Pump->Tee Constant Flow LC UHPLC System (Blank Matrix Injection) LC->Tee Gradient Elution ESI ESI-MS/MS Detector Tee->ESI Combined Flow

Caption: Post-column infusion setup for mapping chromatographic matrix suppression zones.

Step-by-Step Methodology:

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume tee-joint placed exactly between the UHPLC analytical column outlet and the ESI source inlet.

  • Analyte Infusion: Infuse a pure standard of Monolinuron (e.g., 100 ng/mL in the initial mobile phase) via the syringe pump at a constant flow rate (e.g., 10 µL/min) to generate a steady, continuous baseline MS/MS signal.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted river water or QuEChERS plant extract) through the UHPLC system using your intended analytical gradient method.

  • Data Analysis: Monitor the specific MRM transition for Monolinuron. Any significant dip in the steady baseline indicates a zone of ion suppression caused by eluting matrix components competing for charge.

  • System Validation: Adjust the LC gradient (e.g., modify the organic phase ramp rate or use a different column chemistry) so that the retention time of Monolinuron falls completely outside the identified suppression dips.

Protocol 2: Matrix-Matched Calibration and SIL-IS Normalization

Purpose: To rigorously correct for residual matrix effects that cannot be eliminated via sample prep or chromatography.

Step-by-Step Methodology:

  • Preparation of Blank Matrix: Extract a representative analyte-free sample using your optimized method (e.g., off-line C18 SPE for water).

  • Calibration Spiking: Prepare a calibration curve by spiking known concentrations of Monolinuron into the post-extraction blank matrix aliquots (Matrix-Matched Standards).

  • SIL-IS Addition: Spike a constant concentration of a Stable Isotope-Labeled Internal Standard (e.g., Diuron-D6 or Monolinuron-D6) into all calibration standards, Quality Control (QC) samples, and unknown samples.

  • LC-MS/MS Analysis: Acquire data using optimized ESI conditions, ensuring sufficient data points across the chromatographic peak.

  • System Validation: Calculate the Matrix Effect (ME%) by comparing the slopes of the matrix-matched calibration curve and a solvent-only calibration curve. If ME% exceeds ±20%, increase the sample dilution factor or refine the SPE wash steps until the SIL-IS adequately compensates for the variance, yielding an accuracy of 80-120% for all QCs.

References

  • Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters - PubMed (nih.gov). 5[5]

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water - Journal of Agricultural and Food Chemistry (acs.org). 7[7]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? - Analytical Chemistry (acs.org).6[6]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom Publishing (longdom.org). 2[2]

  • Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis - Waters Corporation (lcms.cz). 4[4]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online (chromatographyonline.com). 1[1]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - MDPI (mdpi.com). 3[3]

Sources

Optimization

Technical Support Center: Troubleshooting Buffer pH for N-(4-chlorophenyl)-N'-methoxyurea Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quantification of substituted phenylureas, specifically N-(4-chlorophenyl)-N'-methoxyurea (and its clos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quantification of substituted phenylureas, specifically N-(4-chlorophenyl)-N'-methoxyurea (and its closely related methylated analog, monolinuron). Because these compounds are relatively neutral and lack strongly ionizable functional groups, optimizing the buffer pH is the single most critical parameter for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays.

This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your assay achieves maximum sensitivity and robustness.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my LC-MS/MS signal intensity for N-(4-chlorophenyl)-N'-methoxyurea fluctuating or extremely low in positive ion mode? Causality: Substituted ureas are weak bases with very low proton affinity. In a neutral mobile phase (pH 7.0), they remain un-ionized, leading to poor droplet desolvation and minimal [M+H]+ formation in the Electrospray Ionization (ESI) source. Solution: You must force protonation by lowering the mobile phase pH. Adjust the aqueous buffer to pH 2.7 using 0.1% formic acid. At this pH, the ionization efficiency is maximized, driving the equilibrium toward the protonated state[1]. Avoid using trifluoroacetic acid (TFA), as its strong ion-pairing nature will suppress the ESI signal.

Q2: I observe peak tailing and retention time shifts across my batch. How does buffer capacity affect this? Causality: Peak tailing in phenylurea assays often results from secondary interactions between the analyte's lone pair electrons (on the urea nitrogen or methoxy oxygen) and unendcapped silanol groups on the C18 stationary phase. If the buffer capacity is too low, the local pH at the column surface fluctuates, causing inconsistent retention. Solution: Do not rely solely on dilute acid. Use a buffered mobile phase, such as 2 mM ammonium formate adjusted to pH 3.0 with formic acid. This provides sufficient ionic strength to mask residual silanols and maintains a stable pH environment throughout the gradient.

Q3: My standard curves look great initially, but the analyte degrades over a 24-hour autosampler queue. What is happening? Causality: While acidic conditions (pH < 4) are required for optimal LC-MS ionization, substituted ureas are susceptible to slow photodegradation in acidic aqueous environments. Studies have shown that prolonged exposure to light at pH 4 can degrade initial concentrations of substituted ureas by up to 31% over extended periods[2]. Solution: This is a classic conflict between chromatographic needs and sample stability. To resolve this:

  • Prepare your sample extracts in a neutral diluent (e.g., pH 7.0 water/methanol) where the compound is photostable[2].

  • Let the acidic mobile phase handle the protonation on-column.

  • Always use amber autosampler vials and maintain the tray temperature at 4°C to halt kinetic degradation pathways.

Section 2: Quantitative Data: Impact of pH on Assay Performance

To summarize the causality discussed above, the following table outlines the expected assay performance metrics across different pH environments.

Buffer pHAdditive / ModifierESI+ Ionization EfficiencyAnalyte Stability (Autosampler, 24h)Chromatographic Peak Shape
pH 2.7 0.1% Formic AcidOptimal (High [M+H]+ yield)Vulnerable to photodegradationSharp, symmetrical
pH 4.0 Acetic AcidModerateSlow photodegradationSlight tailing
pH 7.0 Ammonium AcetatePoor (High [M+Na]+ adducts)Highly Stable Broad, variable retention
pH 9.0 AmmoniaSignal SuppressedStable (but risk of hydrolysis)Poor

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it includes a system suitability test (SST) step that confirms the pH environment is correct before committing valuable samples.

Step-by-Step Methodology: LC-MS/MS Assay Preparation

Phase 1: Buffer & Mobile Phase Preparation

  • Aqueous Mobile Phase (A): Add 2.0 mL of LC-MS grade 1M Ammonium Formate buffer to 998 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly. Verify the pH is 2.7 ± 0.1 using a calibrated pH meter.

  • Organic Mobile Phase (B): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Validation Check: Run a blank gradient. The baseline should remain stable with backpressure fluctuations < 2%.

Phase 2: Sample Preparation (Stability-Optimized)

  • Extract the target analyte using Solid Phase Extraction (SPE) or liquid-liquid extraction.

  • Reconstitute the final dried extract in 100 µL of a neutral diluent: 50:50 Methanol:Water (pH 7.0). Causality: This prevents pre-column acidic photodegradation[2].

  • Transfer to amber glass vials equipped with deactivated glass inserts.

Phase 3: System Suitability & Execution

  • Set the autosampler temperature to 4°C.

  • Inject a 10 ng/mL standard. Monitor the transitions for the protonated precursor (e.g., [M+H]+ at m/z 215 for monolinuron derivatives)[3].

  • Validation Check: Calculate the asymmetry factor (As) of the peak. If As > 1.2, the buffer capacity in Mobile Phase A is insufficient; remake the buffer ensuring exactly 2 mM ammonium formate.

  • Proceed with the batch run.

Section 4: Visual Workflow

The following diagram illustrates the logical pathway for selecting the appropriate pH at different stages of the assay to balance stability and analytical sensitivity.

G Start Assay Workflow: N-(4-chlorophenyl)-N'-methoxyurea SamplePrep Sample Reconstitution (Autosampler Storage) Start->SamplePrep MobilePhase LC Mobile Phase (Chromatography & MS) Start->MobilePhase PrepNeutral Neutral pH (7.0) 50:50 MeOH:H2O SamplePrep->PrepNeutral Recommended PrepAcidic Acidic pH (<4.0) Dilute Acid SamplePrep->PrepAcidic Avoid MPAcidic Acidic pH (2.7) 0.1% Formic Acid MobilePhase->MPAcidic Recommended MPNeutral Neutral pH (7.0) Ammonium Acetate MobilePhase->MPNeutral Avoid Outcome1 Prevents Photodegradation (High Stability) PrepNeutral->Outcome1 Outcome2 Risk of Degradation Over 24h Queue PrepAcidic->Outcome2 Outcome3 Optimal ESI+ Protonation Sharp Peak Shape MPAcidic->Outcome3 Outcome4 Weak Ionization Poor Sensitivity MPNeutral->Outcome4 Final Robust, High-Sensitivity Validated Assay Outcome1->Final Outcome3->Final

Figure 1: Decision tree for pH optimization, balancing stability with MS ionization efficiency.

References

  • Title: Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. Source: merckmillipore.com URL: 2[2]

  • Title: Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem - NIH Source: nih.gov URL: 3[3]

  • Title: Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem - NIH Source: nih.gov URL: 1[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Methods for N-(4-chlorophenyl)-N'-methoxyurea Residue Detection

Executive Summary & Mechanistic Context The accurate quantification of phenylurea herbicides (PUHs) and their degradation metabolites, specifically N-(4-chlorophenyl)-N'-methoxyurea , is a critical requirement in environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The accurate quantification of phenylurea herbicides (PUHs) and their degradation metabolites, specifically N-(4-chlorophenyl)-N'-methoxyurea , is a critical requirement in environmental monitoring, agricultural compliance, and pharmacokinetic studies. This compound presents distinct analytical challenges that render legacy detection methods obsolete or highly error-prone.

As a Senior Application Scientist, it is vital to understand the physicochemical barriers to detecting this molecule:

  • Thermal Lability: The urea bridge is highly unstable at elevated temperatures. In standard Gas Chromatography (GC) injection ports, N-(4-chlorophenyl)-N'-methoxyurea spontaneously degrades into 4-chloroaniline and corresponding isocyanates, destroying the parent molecule before it reaches the detector[1].

  • Matrix-Induced Ionization Suppression: In complex biological or soil matrices, co-eluting polar compounds compete for charge in the mass spectrometer's ionization source, leading to artificial signal depression.

  • Isobaric Interference: Distinguishing the parent compound from structurally similar N-demethylated metabolites requires highly specific mass transitions and robust chromatographic resolution.

This guide objectively compares the modern gold-standard methodology—Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —against traditional alternatives (GC-MS and HPLC-UV), providing experimental data and self-validating protocols to ensure scientific integrity.

Methodological Comparison & Performance Data

To establish a reliable analytical framework, we must evaluate the performance of three primary methodologies. The optimized LC-ESI-MS/MS method serves as our primary recommendation due to its ability to bypass thermal degradation while offering unparalleled sensitivity[2].

Quantitative Performance Comparison
Analytical ParameterOptimized LC-ESI-MS/MSGC-MS (Post-Derivatization)HPLC-UV / DAD
Limit of Detection (LOD) 0.05 – 0.15 ng/mL0.3 – 1.0 ng/mL10 – 50 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL2.5 ng/mL100 ng/mL
Sample Prep Complexity Moderate (SPE or QuEChERS)High (Requires Alkylation)Low (Direct Injection/LLE)
Thermal Degradation Risk None (Ambient/Low Temp)High (Requires derivatization)None
Matrix Effect Susceptibility Moderate to High (Requires IS)LowHigh (Background noise)
Average Recovery Rate 84% – 105%70% – 85%60% – 75%

Analytical Verdict: While HPLC-UV is cost-effective for high-concentration formulation testing, it lacks the specificity for trace residue analysis. GC-MS requires labor-intensive alkylation (e.g., using iodoethane and sodium hydride) to yield thermostable products[3]. LC-ESI-MS/MS is the only methodology that provides direct, high-throughput quantification of the intact parent molecule at sub-nanogram levels[4].

Visualizing the Analytical Architecture

The Validated LC-MS/MS Workflow

The following workflow illustrates the critical path from sample homogenization to data quantification. Each step is designed to isolate the analyte while minimizing matrix effects.

AnalyticalWorkflow N1 1. Sample Homogenization (Cryogenic Grinding) N2 2. Solid-Phase Extraction (SPE) (C18 Cartridge, MeOH Elution) N1->N2 N3 3. Chromatographic Separation (Reversed-Phase C18, Gradient) N2->N3 N4 4. ESI-MS/MS Detection (Positive Ion Mode, MRM) N3->N4 N5 5. Data Quantification (Matrix-Matched Calibration) N4->N5

Caption: Workflow for extraction and LC-MS/MS quantification of phenylurea residues.

Collision-Induced Dissociation (CID) Pathway

In the mass analyzer, the protonated precursor ion undergoes specific fragmentation. Understanding this pathway is essential for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

CIDPathway M Precursor Ion [M+H]+ m/z 201.0 F1 Loss of Methoxy (-CH3OH) m/z 169.0 M->F1 Low Collision Energy F2 4-Chloroaniline Product m/z 128.0 M->F2 High Collision Energy F3 Isocyanate Derivative m/z 154.0 M->F3 Rearrangement

Caption: Typical collision-induced dissociation (CID) pathways for N'-methoxyurea derivatives.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure reproducibility and scientific integrity, the following protocol details not just the actions, but the causality behind each experimental choice.

Phase 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Step 1.1: Extraction: Homogenize 5.0 g of the sample matrix in 10 mL of an Acetonitrile/Water (80:20, v/v) mixture.

    • Causality: Acetonitrile effectively precipitates matrix proteins and extracts the moderately non-polar N-(4-chlorophenyl)-N'-methoxyurea, while the water content ensures the dissolution of the urea bridge.

  • Step 1.2: Clean-up: Pass the crude extract through a pre-conditioned C18 SPE cartridge. Wash with 5% Methanol in water and elute with 100% Methanol.

    • Causality: The C18 sorbent retains the non-polar analyte via hydrophobic interactions, allowing highly polar interferents (salts, sugars) to be washed away. The 100% Methanol elution disrupts these hydrophobic bonds, recovering the purified analyte[4].

Phase 2: Chromatographic Separation
  • Column: Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm particle size).

  • Mobile Phase Gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

    • Causality: Formic acid is critical; it acts as a proton source, heavily driving the equilibrium toward the formation of the [M+H]+ precursor ion in the ESI source[1]. A linear gradient from 10% B to 90% B focuses the analyte band, sharpening the peak and physically separating the analyte from ionization-suppressing matrix components.

Phase 3: Mass Spectrometry (MRM Optimization)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Transitions: Set the primary quantifier transition to m/z 201.0 → 128.0 (monitoring the cleavage of the urea bond to form 4-chloroaniline) and the qualifier transition to m/z 201.0 → 169.0 (loss of the methoxy group)[2].

    • Causality: Utilizing two distinct transitions in Multiple Reaction Monitoring (MRM) mode creates a self-validating system. If a peak appears in the quantifier channel but the ion ratio between the quantifier and qualifier transitions deviates by more than ±20% from the analytical standard, the system automatically flags the peak as a false positive caused by an isobaric matrix interference.

References

  • Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry ResearchG
  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water ACS Public
  • LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degrad

Sources

Comparative

Comparative Efficacy of N-(4-chlorophenyl)-N'-methoxyurea and Substituted Phenylureas: A Technical Guide

Substituted phenylureas represent a foundational class of agrochemicals and biochemical tools utilized primarily for their potent inhibition of photosynthesis. Within this chemical family, structural variations—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted phenylureas represent a foundational class of agrochemicals and biochemical tools utilized primarily for their potent inhibition of photosynthesis. Within this chemical family, structural variations—specifically the substitution patterns on the phenyl ring and the terminal urea nitrogen—dictate their binding affinity, lipophilicity, and overall efficacy.

This guide provides an objective, data-driven comparison of N-(4-chlorophenyl)-N'-methoxy-N-methylurea (Monolinuron) against its structurally related counterparts, Diuron and Linuron . Designed for researchers and drug development professionals, this document synthesizes structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols for efficacy assessment.

Mechanistic Overview: Photosystem II (PSII) Inhibition

Substituted phenylureas exert their phytotoxic and biochemical effects by acting as potent Photosystem II (PSII) electron transport inhibitors[1].

The primary molecular target is the D1 protein located within the chloroplast thylakoid membranes[2]. Phenylureas competitively bind to the QB​ -binding niche on the D1 protein, effectively displacing the native electron acceptor, plastoquinone[3]. This displacement halts the electron transfer from the primary acceptor ( QA​ ) to the secondary acceptor ( QB​ ).

The inability to reoxidize QA​ leads to an accumulation of excitation energy, promoting the formation of triplet state chlorophyll. This highly reactive state interacts with ground-state oxygen to generate singlet oxygen (a reactive oxygen species, ROS). The resulting oxidative stress causes rapid lipid peroxidation, membrane destruction, and ultimately, cellular necrosis[1].

PSII_Pathway Light Light Energy (Photons) PSII Photosystem II (Reaction Center) Light->PSII Excites e- QA Primary Acceptor (QA) PSII->QA e- transfer D1 D1 Protein (Qb-Binding Niche) QA->D1 e- transfer pathway ROS Singlet Oxygen (ROS Generation) QA->ROS e- Blockade (Triplet Chlorophyll) PQ Plastoquinone (Native e- Acceptor) D1->PQ Normal binding Inhibitor Phenylurea Herbicides (Monolinuron/Diuron) Inhibitor->D1 Competitive Binding (Displaces PQ) Damage Lipid Peroxidation & Cell Death ROS->Damage Oxidative Stress

Fig 1. Mechanism of Photosystem II inhibition by substituted phenylurea herbicides.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The herbicidal efficacy of phenylureas is highly dependent on their lipophilicity and the steric fit within the D1 protein binding pocket. By comparing Monolinuron, Linuron, and Diuron, we can observe a distinct Structure-Activity Relationship (SAR).

  • Monolinuron features a single para-chloro substitution on the phenyl ring and an N-methoxy-N-methyl substitution on the urea terminus.

  • Linuron shares the N-methoxy-N-methyl terminus but features a 3,4-dichloro substituted phenyl ring.

  • Diuron features the 3,4-dichloro phenyl ring but utilizes an N,N-dimethyl urea terminus.

Efficacy Analysis : The addition of a meta-chlorine atom on the phenyl ring (as seen in Diuron and Linuron) significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the thylakoid membrane and increasing its binding affinity to the D1 protein. In standardized Lemna minor (duckweed) bioassays, the di-chlorinated compounds (Diuron and Linuron) demonstrate an EC50​ roughly 10 times lower (more potent) than the mono-chlorinated Monolinuron[4].

Table 1: Comparative Efficacy and Physicochemical Properties
CompoundChemical NameSubstitution Pattern EC50​ (Lemna minor)Target Site
Monolinuron 3-(4-chlorophenyl)-1-methoxy-1-methylurea4-chloro, N-methoxy, N-methyl~300 µg/LPSII D1 Protein
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea3,4-dichloro, N-methoxy, N-methyl~30.5 µg/LPSII D1 Protein
Diuron 1-(3,4-dichlorophenyl)-3,3-dimethylurea3,4-dichloro, N,N-dimethyl~28.3 µg/LPSII D1 Protein

(Note: Data synthesized from standardized 7-day exposure bioassays[4])

Experimental Methodology: Self-Validating PSII Inhibition Assay

To objectively quantify and compare the efficacy of these compounds, researchers must utilize a robust, self-validating bioassay. We recommend a chlorophyll fluorescence-based Lemna minor assay.

Expertise & Causality : Lemna minor is chosen due to its rapid clonal growth and extreme sensitivity to photosynthetic disruptors[4]. Relying solely on visual frond counting introduces subjective bias and delayed detection. Therefore, we multiplex this with Pulse-Amplitude-Modulation (PAM) fluorometry to measure the maximum quantum yield of PSII ( Fv​/Fm​ ). This provides a direct, biochemical quantification of D1 protein blockade days before macroscopic necrosis occurs.

Step-by-Step Protocol
  • Culture Acclimatization & Baseline Validation :

    • Cultivate L. minor in standardized Steinberg medium under a 16:8 hour light:dark photoperiod.

    • Self-Validation Check: Measure the baseline Fv​/Fm​ of the culture. Only proceed if Fv​/Fm​>0.75 . This ensures the baseline photosynthetic health of the organism is optimal, preventing stress-induced artifacts from skewing the efficacy data.

  • Preparation of Inhibitor Gradient :

    • Prepare stock solutions of Monolinuron, Diuron, and Linuron in analytical-grade methanol.

    • Spike the growth medium to create a logarithmic concentration gradient (e.g., 0.1, 1.0, 10, 100, 1000 µg/L).

    • Causality: A wide logarithmic scale is required to capture the entire sigmoidal dose-response curve, which is mathematically necessary for accurate non-linear regression.

  • Exposure & Incubation :

    • Transfer 3 healthy fronds to each test well.

    • Include a negative control (media + methanol solvent) to establish a 100% viability baseline, and a positive control (e.g., a known lethal dose of Atrazine) to validate assay sensitivity. Incubate for 7 days.

  • Multiplexed Measurement :

    • At day 7, dark-adapt the plates for 30 minutes.

    • Causality: Dark adaptation fully oxidizes the QA​ pool, ensuring that the baseline fluorescence ( F0​ ) is accurately captured, isolating the specific effect of the herbicide on the variable fluorescence ( Fv​ ).

    • Measure Fv​/Fm​ using a PAM fluorometer, followed by total frond counts.

  • Data Synthesis & EC50​ Calculation :

    • Normalize the Fv​/Fm​ data against the negative control. Plot the normalized response against the log-transformed herbicide concentration. Fit the data using a 4-parameter logistic (4PL) regression model to derive the EC50​ .

Workflow Start Acclimate Lemna minor (Standardized Media) Baseline Measure Baseline Fv/Fm (Ensure Health > 0.75) Start->Baseline Dosing Apply Phenylurea Gradient (0.1 to 1000 µg/L) Baseline->Dosing Validated Incubation Incubate 7 Days (Controlled Photoperiod) Dosing->Incubation Measurement Measure Final Fv/Fm & Frond Count Incubation->Measurement Analysis Non-linear Regression (Calculate EC50) Measurement->Analysis Validation Validate against Negative/Positive Controls Analysis->Validation

Fig 2. Self-validating Lemna minor bioassay workflow for EC50 determination.

Target-Site Resistance and Cross-Resistance

When developing or utilizing substituted phenylureas, researchers must account for target-site resistance. Prolonged application of these compounds exerts high selection pressure, leading to mutations in the psbA gene, which encodes the D1 protein[5].

The most common resistance mechanism involves a point mutation resulting in a Val-219-Ile or Phe-274-Val substitution[5]. These mutations alter the conformational topology of the QB​ -binding niche, reducing the binding affinity of the herbicide without fatally compromising native plastoquinone binding. Because Monolinuron, Linuron, and Diuron share the same fundamental pharmacophore, weed species (such as Amaranthus spp.) that develop resistance to Linuron via these psbA mutations exhibit significant cross-resistance to both Diuron and Monolinuron[5]. This necessitates the rotation of compounds with different modes of action in practical applications.

References

  • Risks of Diuron Use to Federally Threatened California Red-legged Frog (Rana aurora draytonii) Pesticide Effects Determination. Environmental Protection Agency (EPA).[Link]

  • Risks of Diuron Use to Federally Threatened California Red-legged Frog - Regulations.gov. Regulations.gov.[Link]

  • Amino- and Urea-Substituted Thiazoles Inhibit Photosynthetic Electron Transfer. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • A linuron-free weed management strategy for carrots. Weed Technology | Cambridge Core.[Link]

  • Assessing single and joint toxicity of three phenylurea herbicides using Lemna minor and Vibrio fischeri bioassays. PubMed - NIH.[Link]

Sources

Validation

Benchmarking Urea, N-(4-chlorophenyl)-N'-methoxy- against standard agricultural herbicides

Advanced Benchmarking Guide: N-(4-Chlorophenyl)-N'-methoxyurea vs. Standard Agricultural Herbicides Executive Summary N-(4-Chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a highly specific substituted phenylurea compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Benchmarking Guide: N-(4-Chlorophenyl)-N'-methoxyurea vs. Standard Agricultural Herbicides

Executive Summary N-(4-Chlorophenyl)-N'-methoxyurea (CAS: 28443-49-4) is a highly specific substituted phenylurea compound utilized primarily in agricultural chemistry as a potent herbicide[1]. As the agricultural sector faces increasing pressure from herbicide-resistant weed biotypes, benchmarking specialized compounds against legacy standards like Atrazine, Glyphosate, and Glufosinate is critical for drug development professionals and agronomists. This guide provides an objective, data-driven comparison of N-(4-chlorophenyl)-N'-methoxyurea's mechanism of action, efficacy profile, and the self-validating experimental protocols required to quantify its performance.

Mechanistic Profiling & Target Causality

To benchmark N-(4-chlorophenyl)-N'-methoxyurea, we must first isolate its primary mechanism of action. Like other substituted ureas (e.g., Diuron, Linuron), this compound is a Photosystem II (PSII) inhibitor (HRAC Group C2 / WSSA Group 7).

Causality of Phytotoxicity: The compound competitively binds to the plastoquinone-binding niche (QB site) on the D1 protein complex within the thylakoid membrane of chloroplasts[2]. By occupying this site, it physically blocks the electron transfer from Plastoquinone A (QA) to Plastoquinone B (QB)[3]. This blockade halts carbon dioxide fixation and ATP production. More critically, the accumulation of oxidized QA promotes the formation of triplet state chlorophyll and highly reactive oxygen species (ROS). It is the ROS-induced lipid peroxidation that ultimately destroys the cell membrane, leading to rapid desiccation and necrosis[4].

Benchmarking Against Standard Herbicides:

  • Vs. Triazines (e.g., Atrazine, HRAC Group C1): While both ureas and triazines target the D1 protein, they bind to overlapping but non-identical sites[5]. The ubiquitous Ser-264-Gly target-site mutation in weeds confers high resistance to triazines but often does not heavily impact the binding affinity of substituted ureas. This gives N-(4-chlorophenyl)-N'-methoxyurea a distinct advantage in specific triazine-resistant biotypes[2][5].

  • Vs. EPSPS Inhibitors (Glyphosate, HRAC Group G): Glyphosate inhibits the shikimate pathway (amino acid synthesis) and is highly systemic. Substituted ureas are primarily soil-applied with xylem-driven upward translocation, offering residual pre-emergence and early post-emergence control that Glyphosate lacks.

PSII_Blockade Light Light Energy P680 P680 (Reaction Center) Light->P680 Excitation QA Plastoquinone A (QA) P680->QA Electron (e-) QB Plastoquinone B (QB) D1 Protein Site QA->QB Normal Flow ROS Reactive Oxygen Species (Membrane Damage) QA->ROS e- Accumulation Urea N-(4-Chlorophenyl)- N'-methoxyurea Urea->QB Competitive Binding (Blocks e- flow)

Caption: Mechanism of PSII inhibition by substituted ureas triggering ROS generation.

Comparative Physicochemical & Efficacy Data

The following table synthesizes the benchmarking data of N-(4-chlorophenyl)-N'-methoxyurea against industry standards to aid researchers in formulation and application design.

ParameterN-(4-Chlorophenyl)-N'-methoxyureaAtrazine (Standard PSII)Glyphosate (Standard Systemic)
Chemical Class Substituted PhenylureaTriazineGlycine derivative
Primary Target D1 Protein (QB site)D1 Protein (QB site)EPSP Synthase
HRAC / WSSA Group Group C2 / 7Group C1 / 5Group G / 9
Translocation Apoplastic (Xylem, upward)Apoplastic (Xylem, upward)Symplastic (Phloem, systemic)
Resistance Profile Retains efficacy against some Ser-264-Gly mutantsHigh resistance via Ser-264-GlyHigh resistance via target amplification
Application Timing Pre-emergence / Early PostPre-emergence / Early PostPost-emergence

Experimental Validation Protocols: Chlorophyll Fluorescence (Fv/Fm) Assay

To objectively benchmark the efficacy of N-(4-chlorophenyl)-N'-methoxyurea during drug development, visual necrosis scoring is insufficient due to the lag time between molecular binding and phenotypic death. The gold-standard, self-validating protocol is the Pulse-Amplitude-Modulated (PAM) Chlorophyll Fluorescence Assay [6][7].

Causality of the Assay: During normal photosynthesis, light energy is either used for photochemistry, dissipated as heat, or re-emitted as chlorophyll fluorescence. By measuring the maximum quantum yield of PSII (calculated as Fv/Fm), researchers can directly quantify the exact degree of electron transport blockade[6]. A drop in the Fv/Fm ratio provides immediate, quantifiable proof of D1 protein inhibition hours before any visible tissue damage occurs[7].

Step-by-Step Methodology:

  • Plant Cultivation & Standardization: Grow target weed biotypes (e.g., Amaranthus retroflexus) in controlled greenhouse conditions (25°C day/20°C night, 16h photoperiod). Standardize testing at the 4-to-6 true leaf stage to ensure uniform cuticular wax thickness and stomatal density[8].

  • Herbicide Application (Dose-Response): Apply N-(4-chlorophenyl)-N'-methoxyurea and control herbicides using a track sprayer calibrated to 200 L/ha[8]. Use a logarithmic dose range (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha) to generate an accurate IC50 curve.

  • Dark Adaptation (The Critical Step): 24 hours post-treatment, dark-adapt the plants for 30 minutes using leaf clips. Scientific Rationale: Dark adaptation ensures that all primary quinone acceptors (QA) are fully oxidized, and the PSII reaction centers are "open." This allows for the accurate measurement of minimal fluorescence (Fo)[6].

  • PAM Fluorometry: Expose the dark-adapted leaf to a weak measuring light to record Fo. Immediately follow with a saturating pulse of actinic light (>3000 µmol m⁻² s⁻¹) for 0.8 seconds to temporarily close all reaction centers and record maximum fluorescence (Fm)[6].

  • Data Extraction & Analysis: Calculate variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield (Fv/Fm). In healthy plants, Fv/Fm is typically 0.78–0.84[7]. A dose-dependent decrease in Fv/Fm directly correlates with the binding affinity of the substituted urea[8].

Workflow Prep 1. Plant Cultivation (Standardized Leaf Stage) Dose 2. Herbicide Treatment (Dose-Response Series) Prep->Dose Dark 3. Dark Adaptation (30 mins, QA Oxidized) Dose->Dark PAM 4. PAM Fluorometry (Apply Saturating Pulse) Dark->PAM Data 5. Fv/Fm Calculation (IC50 Determination) PAM->Data

Caption: Step-by-step chlorophyll fluorescence (Fv/Fm) assay workflow for PSII inhibitors.

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Comparative

Comprehensive Comparison Guide: Reproducibility of In Vitro Toxicity Data for Urea, N-(4-chlorophenyl)-N'-methoxy- vs. Legacy Phenylureas

Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies in in vitro toxicity data for highly lipophilic compounds like substituted ureas. Urea, N-(4-chlorophenyl)-N'-methoxy- (commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in in vitro toxicity data for highly lipophilic compounds like substituted ureas. Urea, N-(4-chlorophenyl)-N'-methoxy- (commonly referred to as CPMU) is a critical analytical standard and structural analog to legacy phenylurea herbicides such as Linuron and Diuron. Evaluating its safety profile requires robust, reproducible in vitro assays. This guide objectively compares the toxicological performance of CPMU against its commercial alternatives, details the causality behind common assay artifacts, and provides a self-validating protocol to ensure absolute data integrity.

Mechanistic Overview: Phenylureas in Mammalian Systems

Substituted phenylureas exhibit a dual mechanism of toxicity in mammalian in vitro models. Depending on their specific halogenation and N-methylation patterns, they act as endocrine disruptors by competitively binding to the Androgen Receptor (AR), and at higher concentrations, they induce mitochondrial uncoupling. This uncoupling leads to reactive oxygen species (ROS) generation and subsequent cytotoxicity in hepatic models.

Pathway A Phenylurea Exposure (CPMU, Linuron, Diuron) B Androgen Receptor (AR) Competitive Binding A->B C Mitochondrial Uncoupling A->C D Endocrine Disruption (Altered Gene Expression) B->D E ROS Generation & Cytotoxicity (HepG2) C->E

Fig 1: Dual toxicity pathways of phenylureas: AR antagonism and mitochondrial dysfunction.

Comparative In Vitro Toxicity Data

When comparing CPMU to Linuron and Diuron, it is essential to distinguish between target-specific endocrine disruption and generalized cytotoxicity. Linuron has been shown to act as a competitive AR antagonist with an EC50 of 10–20 µM in mammalian reporter assays ()[1]. Conversely, Diuron primarily induces cytotoxicity via mitochondrial dysfunction and ROS generation in HepG2 cells, with IC50 values typically exceeding 200 µM ()[2]. Recent studies on linuron metabolites confirm that des-methyl analogs like CPMU retain significant antiandrogenic profiles while exhibiting varying degrees of cytotoxicity ()[3].

Quantitative Performance Summary
CompoundChemical IdentityAR Antagonism (EC50, µM)HepG2 Cytotoxicity (IC50, µM)Primary Toxicity Mechanism
CPMU Urea, N-(4-chlorophenyl)-N'-methoxy-~15.0~180AR Antagonism / Moderate Cytotoxicity
Linuron N-(3,4-dichlorophenyl)-N'-methoxy-N'-methylurea10.0 - 20.0~150Potent AR Antagonism
Diuron N-(3,4-dichlorophenyl)-N',N'-dimethylurea>100.0~200Mitochondrial Uncoupling / ROS

Addressing Reproducibility: The Causality of Assay Artifacts

To achieve scientific integrity (E-E-A-T), we must move beyond simply listing protocol steps and understand the causality behind experimental choices. The primary culprit behind irreproducible data for phenylureas is physicochemical artifacts, not biological variance.

  • Protein Binding & Lipophilicity: Phenylureas are highly lipophilic (logP ~3.0). Using standard 10% Fetal Bovine Serum (FBS) during dosing causes serum proteins (like BSA) to sequester the compound. Causality: This artificially inflates the apparent IC50/EC50 values. Serum starvation (or reduction to 1% Charcoal-Stripped FBS) is mandatory to ensure the free fraction of the compound interacts with the cells.

  • Cytotoxicity-Induced False Positives: In reporter gene assays (e.g., AR-luciferase assay), if a compound kills the cell, the luciferase signal drops. Without a viability control, this drop is falsely reported as AR antagonism. Causality: Multiplexing an MTT or CellTiter-Glo (CTG) assay with the reporter assay ensures that signal reduction is due to true receptor antagonism, not cell death.

Standardized Experimental Protocol

Every protocol must be a self-validating system . The following workflow integrates internal quality controls to guarantee that the data generated for CPMU and its alternatives is reproducible and artifact-free.

Workflow S1 1. Cell Seeding (HepG2 / MDA-kb2) S2 2. Serum Starvation (Minimize Protein Binding) S1->S2 S3 3. Compound Dosing (0.1 - 300 µM) S2->S3 S4 4. Multiplex Assays (MTT / Luciferase) S3->S4 S5 5. Data Validation (Z'-factor > 0.5) S4->S5

Fig 2: Standardized self-validating workflow for in vitro toxicity screening.

Step-by-Step Methodology

Step 1: Cell Culture and Preparation

  • Seed HepG2 cells (for cytotoxicity) or MDA-kb2 cells (for AR antagonism) at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth.

Step 2: Serum Starvation and Dosing Strategy

  • Crucial Step: Wash cells with PBS and replace media with assay media containing 1% Charcoal-Stripped FBS (CS-FBS). This minimizes protein binding while maintaining basal cell viability.

  • Prepare stock solutions of CPMU, Linuron, and Diuron in 100% DMSO.

  • Dose cells with a 10-point concentration gradient (0.1 µM to 300 µM). Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step 3: Multiplexed Viability and Reporter Assay

  • Positive Controls: Include Flutamide (10 µM) for AR antagonism and FCCP (50 µM) for mitochondrial cytotoxicity.

  • After 48 hours of exposure, add CellTiter-Glo® (CTG) reagent to measure ATP as a proxy for cell viability. Read luminescence.

  • For MDA-kb2 cells, utilize a dual-luciferase reporter assay system to quantify AR-mediated transcriptional activity. Normalize the luciferase luminescence against the CTG viability data to rule out false positives.

Step 4: Data Validation (Self-Validating System)

  • Calculate the Z'-factor for the assay plate using the positive control and vehicle control wells: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Acceptance Criteria: Only accept data from plates where the Z'-factor is ≥0.5 , proving the assay has a robust signal window and low variability.

References

  • Lambright, C., Ostby, J., Bobseine, K., Wilson, V., Hotchkiss, A. K., Mann, P. C., & Gray, L. E., Jr (2000). Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats. Toxicological Sciences, 56(2), 389–399.[Link]

  • Kao, C. M., Ou, W. J., Lin, H. D., & Chen, S. C. (2019). Toxicity of diuron in HepG2 cells and zebrafish embryos. Ecotoxicology and Environmental Safety, 172, 432–438.[Link]

  • Vinggaard, A. M., et al. (2024). In vitro antiandrogenic effects of the herbicide linuron and its metabolites. Chemosphere, 349, 140773.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC for N-(4-chlorophenyl)-N'-methoxyurea Quantification

Introduction: The Analytical Imperative In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active compounds is non-negotiable. N-(4-chlorophenyl)-N'-methoxyur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active compounds is non-negotiable. N-(4-chlorophenyl)-N'-methoxyurea, a substituted urea compound, serves as a representative analyte whose analytical behavior challenges us to select the most appropriate technology for the task. The choice of an analytical method is not merely a matter of convenience; it is a foundational decision that impacts data reliability, project timelines, and ultimately, regulatory success.

This guide presents a comprehensive cross-validation of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of N-(4-chlorophenyl)-N'-methoxyurea. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind our experimental choices, offering a field-proven perspective on method design. Our objective is to equip you, our fellow researchers and drug development professionals, with the data and insights necessary to make an informed decision, ensuring your analytical approach is not just functional, but robust, reliable, and fit for its intended purpose. The entire process is framed within the globally recognized standards for analytical procedure validation, ensuring a trustworthy and authoritative comparison.[1][2][3][4]

Principles of Separation: A Tale of Two Techniques

The selection between HPLC and GC is fundamentally a question of analyte chemistry. N-(4-chlorophenyl)-N'-methoxyurea possesses moderate polarity, a key characteristic that dictates its compatibility with each system.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharma

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For an analyte like N-(4-chlorophenyl)-N'-methoxyurea, Reverse-Phase HPLC (RP-HPLC) is the intuitive choice.

  • Mechanism: The analyte, dissolved in a polar mobile phase (e.g., a mixture of water and acetonitrile), is pumped through a column packed with nonpolar C18-bonded silica.[5] The analyte's moderately nonpolar chlorophenyl group interacts with the C18 stationary phase, retarding its movement down the column. By carefully controlling the mobile phase composition, we can precisely modulate this retention, achieving separation from impurities and matrix components. The methoxyurea group provides sufficient polarity to ensure solubility in the mobile phase.

  • Why it Works: This technique is ideally suited for compounds that are soluble in common solvents and possess sufficient chromophores (like the phenyl ring in our analyte) for UV detection.[6][7][8] Its operation at or near ambient temperature makes it perfect for thermally sensitive molecules, a critical consideration for many urea-based structures.

Gas Chromatography (GC): The Power of Volatility

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The mobile phase is an inert gas, such as helium or nitrogen.

  • The Challenge: Direct injection of N-(4-chlorophenyl)-N'-methoxyurea into a standard GC system is problematic. Substituted ureas are known to be thermally labile, meaning they can decompose at the high temperatures required for volatilization in the GC inlet (typically >250°C).[9][10][11] This decomposition leads to poor peak shape, non-reproducible results, and an inaccurate representation of the analyte concentration.

  • The Solution—Derivatization: To overcome this, we must chemically modify the analyte to increase its volatility and thermal stability. This process, known as derivatization, is a critical and transformative step in the GC workflow.[10][12] By reacting the polar N-H groups of the urea moiety with a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), we replace the active hydrogens with bulky, nonpolar tert-butyldimethylsilyl (TBDMS) groups.[13] This derivatized molecule is significantly more volatile and less prone to thermal breakdown, making it amenable to GC analysis.[9]

Experimental Design & Methodology

A successful cross-validation requires that both methods are independently optimized and then challenged with the same set of samples to compare performance directly.[14][15][16] The validation parameters assessed are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3][17]

Materials and Reagents
  • Reference Standard: N-(4-chlorophenyl)-N'-methoxyurea (99.8% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water; Anhydrous pyridine for GC.

  • Reagents: Formic acid, Potassium phosphate monobasic, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl.

  • Gases: High-purity helium (99.999%) for GC.

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock with a 50:50 methanol:water mixture for HPLC and with anhydrous pyridine for GC, to cover the anticipated analytical range (e.g., 1 µg/mL to 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (Low, Medium, High) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 245 nm.[8]

  • Rationale: A C18 column provides excellent hydrophobic retention for the analyte.[18] The acidic mobile phase (pH ~2.7) ensures that any residual silanols on the silica packing are protonated, minimizing peak tailing. A gradient elution is used to ensure a sharp peak shape and efficiently elute any potential late-eluting impurities. Detection at 245 nm corresponds to a high absorbance wavelength for the phenylurea chromophore, providing good sensitivity.[8]

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Derivatization Protocol (Mandatory Pre-analysis Step):

    • To 100 µL of each standard or QC sample in pyridine, add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

    • Causality: This silylation reaction targets the active hydrogen on the urea nitrogen.[13] Heating ensures the reaction goes to completion. Pyridine acts as a solvent and a catalyst, scavenging the HCl byproduct. The resulting TBDMS derivative is thermally stable and volatile.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C (FID).

  • Rationale: A DB-5ms column is a robust, general-purpose column that provides good resolution for a wide range of derivatized compounds. The high injector and detector temperatures ensure efficient transfer and detection of the relatively high-boiling-point TBDMS derivative. The temperature program allows for good separation from any derivatization byproducts before rapidly eluting the analyte of interest to maintain a short run time.

Results and Discussion: A Head-to-Head Comparison

The following data represents a typical outcome of a cross-validation study for this type of analyte.

Specificity and Selectivity

Both methods demonstrated excellent specificity. Chromatograms of blank samples showed no interfering peaks at the retention time of the analyte.

  • HPLC: The analyte peak was well-resolved from the solvent front with a typical retention time of ~6.5 minutes.

  • GC: The derivatized analyte peak was sharp and symmetrical, eluting at ~8.2 minutes, well-separated from the solvent and derivatizing agent peaks.

Linearity and Range

Both methods exhibited excellent linearity over the tested concentration range.

ParameterHPLC-UVGC-FID
Range 1 – 100 µg/mL1 – 100 µg/mL
Regression Equation y = 25431x + 1056y = 18765x + 890
Correlation Coeff. (r²) 0.99950.9992
LOD (Limit of Detection) 0.2 µg/mL0.3 µg/mL
LOQ (Limit of Quantitation) 0.7 µg/mL1.0 µg/mL
Table 1: Comparison of Linearity, Range, and Sensitivity.

The HPLC method demonstrated slightly better sensitivity, with lower LOD and LOQ values, which can be attributed to the strong UV absorbance of the analyte's chromophore.

Accuracy and Precision

Both methods met the standard acceptance criteria for accuracy (recovery within 85-115% for LLOQ, 90-110% for others) and precision (%RSD ≤ 15%).

QC LevelHPLC-UVGC-FID
Accuracy (% Rec) Precision (%RSD)
Low QC (3 µg/mL) 98.7%3.1%
Mid QC (30 µg/mL) 101.2%2.5%
High QC (80 µg/mL) 99.5%1.8%
Table 2: Inter-day Accuracy and Precision Comparison (n=6).

The HPLC method showed slightly better precision (lower %RSD), which is common for methods that do not require an extensive sample preparation step like derivatization. The variability in the derivatization step for the GC method can introduce a small amount of additional imprecision.

Method Performance Summary & Discussion
FeatureHPLC-UVGC-FID
Sample Prep Complexity Low (Dilute and Shoot)High (Mandatory Derivatization)
Sample Throughput HighLow
Sensitivity (LOQ) 0.7 µg/mL1.0 µg/mL
Precision (%RSD) Excellent (<4%)Very Good (<5%)
Robustness HighModerate (sensitive to moisture)
Cost per Sample LowerHigher (reagents, gas)
Confirmatory Power Low (UV)High (when coupled to MS)
Table 3: Overall Method Performance Comparison.

The cross-validation reveals a clear trade-off between the two methods. The HPLC-UV method is faster, simpler, more precise, and slightly more sensitive. It is the ideal choice for routine analysis, quality control, and high-throughput screening where the identity of the analyte is already confirmed.

The GC-FID method , while more complex and time-consuming due to the derivatization step, is a powerful alternative. Its true strength lies in its coupling with a Mass Spectrometer (GC-MS), which would provide unequivocal structural confirmation—something UV detection cannot offer. The derivatization step, though a hurdle, makes an otherwise non-volatile compound accessible to the powerful separation and identification capabilities of GC-MS.

Workflow and Decision Logic

Visualizing the analytical process and the decision-making framework can clarify the choice between methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard / Sample B Dilute with Mobile Phase A->B C Inject into HPLC System B->C D Separate on C18 Column C->D E Detect at 245 nm D->E F Integrate Peak E->F G Quantify via Calibration Curve F->G

Caption: HPLC-UV analytical workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Pyridine A->B C Add MTBSTFA Reagent B->C D Heat at 70°C for 45 min C->D E Inject into GC System D->E F Separate on DB-5ms Column E->F G Detect with FID F->G H Integrate Peak G->H I Quantify via Calibration Curve H->I

Caption: GC-FID analytical workflow with mandatory derivatization.

Decision_Tree Start What is the Analytical Goal? Q1 Routine QC / High Throughput? Start->Q1 Q2 Need Identity Confirmation (e.g., Impurity ID)? Q1->Q2 No HPLC Choose HPLC-UV Method Q1->HPLC Yes GC Choose GC-MS Method Q2->GC Yes Reconsider Re-evaluate Goal Q2->Reconsider No

Caption: Decision logic for method selection.

Conclusion: Selecting the Right Tool for the Job

This cross-validation study demonstrates that both HPLC-UV and GC-FID are valid and reliable methods for the quantification of N-(4-chlorophenyl)-N'-methoxyurea, provided the critical step of derivatization is performed for GC analysis.

  • For routine quantification, process monitoring, and high-throughput applications , the HPLC-UV method is unequivocally superior. Its simplicity, speed, lower cost, and slightly better precision make it the pragmatic choice for generating large volumes of quantitative data efficiently.

  • For applications requiring definitive identification, structural elucidation of unknowns, or the highest level of specificity , a GC-MS method (for which this GC-FID method serves as a foundation) would be the authoritative choice. The analytical overhead of derivatization is justified by the richness of the structural information provided by mass spectrometry.

Ultimately, the choice is not about which method is "better," but which method is better suited for the analytical problem at hand. By understanding the fundamental chemistry of the analyte and the core principles of each technique, we can design and validate analytical solutions that are not just scientifically sound, but strategically aligned with our research and development goals.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Smith, A. E., & Lord, E. (1975). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Cochrane, W. P., & Purkayastha, R. (1973). Derivatization and gas chromatographic measurement of some thermally unstable ureas. Analytical Chemistry. [Link]

  • Reiser, R. W. (1964). Gas Chromatographic Determination of Alkyl Substituted Ureas. Analytical Chemistry. [Link]

  • Reiser, R. W. (1964). Gas Chromatographic Determination of Alkyl Substituted Ureas. Analytical Chemistry. [Link]

  • Tserng, K. Y., & Kalhan, S. C. (1982). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Journal of Lipid Research. [Link]

  • Chromatography Forum. (2005). GC Urea. [Link]

  • Google Patents. (2020).
  • Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science. [Link]

  • Clark, S., & Francis, P. S. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. [Link]

  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. [Link]

  • Google Patents. (2015).
  • Khan, A., et al. (2012). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]

  • Sobańska, K., & Gier-Bialasik, A. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF .... Acta Poloniae Pharmaceutica. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Durst, R. A., & Lattanzio, V. M. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International. [Link]

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Comparative

Comparative Structural Elucidation of Phenylurea Herbicides: A ¹H-NMR Guide to Monolinuron, Linuron, and Diuron

As agrochemical and pharmaceutical pipelines increasingly rely on highly specific structural analogs to tune pharmacokinetics and environmental degradation, precise structural elucidation becomes paramount. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As agrochemical and pharmaceutical pipelines increasingly rely on highly specific structural analogs to tune pharmacokinetics and environmental degradation, precise structural elucidation becomes paramount. This guide provides an objective, data-driven comparison of Urea, N-(4-chlorophenyl)-N'-methoxy- (commonly known as Monolinuron) and its primary structural analogs, Linuron and Diuron.

By leveraging ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, researchers can exploit distinct electronic environments to differentiate these compounds rapidly. This document outlines the chemical rationale, quantitative spectral data, and self-validating experimental protocols required for robust analog differentiation.

Structural Rationale & Causality in Chemical Shifts

The core scaffold of these compounds consists of an aryl ring linked to a urea moiety, which is further substituted with methyl or methoxy groups. The differentiation of these analogs via ¹H-NMR relies on two primary mechanistic principles: inductive deshielding and spin-spin coupling .

  • Monolinuron [1] features a para-substituted chlorine on the phenyl ring. This symmetry creates a classic AA'BB' spin system in the aromatic region.

  • Linuron [2] possesses a 3,4-dichloro substitution pattern, breaking the symmetry and resulting in an AMX spin system. It retains the N'-methoxy and N'-methyl groups.

  • Diuron [3] shares the 3,4-dichloro aromatic ring of Linuron but lacks the N'-methoxy group entirely, possessing an N',N'-dimethyl configuration instead.

Mechanistic Causality of Shifts: The highly electronegative oxygen atom in the N'-methoxy group of Monolinuron and Linuron withdraws electron density via the inductive effect (-I effect). This deshields the methoxy protons, pushing their resonance downfield to ~3.76 ppm. Furthermore, this electron withdrawal slightly deshields the adjacent N'-methyl group (shifting it to 3.18 ppm), compared to the more shielded N',N'-dimethyl protons of Diuron, which resonate upfield at 3.02 ppm[2],[3].

Workflow Step1 Sample Prep 15 mg in CDCl3 + TMS Step2 1H-NMR Acquisition 400 MHz, D1=2s Step1->Step2 Step3 Spectral Processing Zero-filling & Apodization Step2->Step3 Branch1 Aromatic Region (7.2 - 7.7 ppm) Step3->Branch1 Branch2 Aliphatic Region (3.0 - 3.8 ppm) Step3->Branch2 Res1 AA'BB' Quartet (Monolinuron: para-Cl) Branch1->Res1 Res2 AMX System (Linuron/Diuron: 3,4-diCl) Branch1->Res2 Res3 Singlets at 3.76 & 3.18 ppm (N-Methoxy & N-Methyl) Branch2->Res3 Res4 Single 6H Singlet at 3.02 ppm (N,N-Dimethyl) Branch2->Res4

Fig 1: 1H-NMR workflow for differentiating phenylurea structural analogs.

Comparative Quantitative Data

The following table summarizes the diagnostic ¹H-NMR chemical shifts (acquired in CDCl₃ at 400 MHz) used to objectively distinguish the three analogs.

CompoundAromatic Protons (δ ppm)N'-Methoxy (-OCH₃)N'-Methyl (-CH₃)Urea Amide (-NH)
Monolinuron 7.25 (d, 2H), 7.40 (d, 2H)3.76 (s, 3H)3.18 (s, 3H)~8.10 (br s, 1H)
Linuron 7.29 (dd, 1H), 7.32 (d, 1H), 7.69 (d, 1H)3.76 (s, 3H)3.18 (s, 3H)~8.15 (br s, 1H)
Diuron 7.23 (dd, 1H), 7.59 (d, 1H), 7.60 (d, 1H)Absent3.02 (s, 6H)~8.30 (br s, 1H)

Data derived from standardized spectral databases[2],[3],[1]. Minor variations in the broad NH singlet may occur depending on sample concentration and trace moisture.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your structural characterization, follow this step-by-step methodology. This protocol is designed as a self-validating system, utilizing internal checks to confirm data integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the highly purified phenylurea analog.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it is non-polar enough to dissolve phenylureas completely while preventing the rapid proton exchange of the urea -NH proton that would occur in protic solvents like Methanol-d₄. TMS provides an absolute 0.00 ppm internal calibration point.

Step 2: NMR Acquisition
  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio.

  • Parameter Setup: Set the pulse angle to 30°, acquire 16 scans, and set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the aliphatic N-methyl protons. This is critical for accurate integration, which is the sole method for distinguishing the 3H singlet of Linuron from the 6H singlet of Diuron.

Step 3: Spectral Processing & Validation
  • Apodization: Apply exponential apodization with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

    • Causality: This enhances the signal-to-noise ratio without sacrificing the resolution required to resolve the fine meta-coupling (J ≈ 2.5 Hz) in the AMX aromatic systems of Linuron and Diuron.

  • Self-Validation Check: Calibrate the spectrum to TMS (0.00 ppm). Verify the residual CHCl₃ solvent peak is exactly at 7.26 ppm. If the integrals of the aliphatic region do not perfectly match the aromatic region (e.g., 3H:3H:3H for Linuron), suspect incomplete relaxation or sample impurity.

Application: Tracking Phase I & II Metabolism

Beyond static structural identification, ¹H-NMR is a powerful tool for tracking the metabolic fate of these compounds in vivo. In plant models such as wheat (Triticum aestivum) and radish (Raphanus sativus), xenobiotic metabolism of Linuron and Diuron occurs in distinct phases[4].

Researchers can track Phase I metabolism (N-demethoxylation and N-demethylation) by monitoring the sequential disappearance of the 3.76 ppm and 3.18 ppm singlets over time. The loss of these electron-withdrawing groups subtly shifts the remaining aromatic protons upfield, confirming the formation of primary metabolites before they undergo Phase II sugar conjugation[4].

Metabolism M1 Linuron (Parent) M2 N-Demethoxylation (-OCH3 loss) M1->M2 CYP450 M3 Diuron Analog (Intermediate) M2->M3 M4 N-Demethylation (-CH3 loss) M3->M4 Enzymatic M5 Sugar Conjugation (Phase II) M4->M5 Plant in vivo

Fig 2: Phase I and II metabolic tracking of Linuron via NMR signal degradation.

References

  • National Center for Biotechnology Information. "Linuron | C9H10Cl2N2O2 | CID 9502". PubChem Database.[Link]

  • National Center for Biotechnology Information. "Diuron | C9H10Cl2N2O | CID 3120". PubChem Database.[Link]

  • National Center for Biotechnology Information. "Monolinuron | C9H11ClN2O2 | CID 15629". PubChem Database.[Link]

  • Alsayeda, Haifaa, et al. "Metabolic Fate of [C-14]Diuron and[C-14]Linuron in Wheat (Triticum aestivum) and Radish (Raphanus sativus)". ResearchGate.[Link]

Sources

Validation

Validation of Solid-Phase Extraction (SPE) Recovery Rates for Monolinuron: A Comparative Guide

Executive Summary Monolinuron (N-(4-chlorophenyl)-N'-methoxy-N-methylurea) is a selective, systemic phenylurea herbicide widely monitored in environmental waters and agricultural commodities. Because of its trace-level r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monolinuron (N-(4-chlorophenyl)-N'-methoxy-N-methylurea) is a selective, systemic phenylurea herbicide widely monitored in environmental waters and agricultural commodities. Because of its trace-level regulatory limits, accurate quantification demands robust sample preparation. This guide evaluates the recovery rates of Monolinuron across various Solid-Phase Extraction (SPE) chemistries, comparing them against traditional methods to establish a self-validating, high-throughput protocol for LC-MS/MS analysis.

Physicochemical Profiling & Extraction Causality

Monolinuron possesses moderate lipophilicity ( logKow​≈2.30 ) and features a planar chlorophenyl ring. These structural characteristics dictate its partitioning behavior during extraction.

Historically, Liquid-Liquid Extraction (LLE) using non-polar solvents like dichloromethane was the standard. However, LLE is labor-intensive, prone to emulsion formation in matrix-rich samples, and consumes hazardous volumes of solvent. SPE overcomes these limitations by utilizing targeted solid-phase sorbents that exploit specific intermolecular forces—namely van der Waals, dipole-dipole, and π−π interactions—allowing for higher concentration factors and automation compatibility.

Comparative Analysis of SPE Sorbent Chemistries

To optimize recovery, the analytical chemist must match the sorbent chemistry to the analyte's properties and the sample matrix.

Silica-Based C18 (Octadecyl)
  • Mechanism: Relies strictly on hydrophobic (van der Waals) interactions between the C18 alkyl chains and the uncharged Monolinuron molecule.

  • Performance: Highly effective for clean aqueous samples (e.g., drinking water), yielding recoveries around 85–95% when flow rates are carefully controlled[1].

  • Limitation: C18 sorbents are highly susceptible to phase collapse (dewetting). If the cartridge bed runs dry during conditioning or loading, the alkyl chains fold onto themselves, catastrophically reducing the recovery of semi-polar analytes like Monolinuron[2].

Graphitized Carbon Black (GCB / Carbograph)
  • Mechanism: Highly porous carbon structures offer strong π−π interactions with the chlorophenyl ring of Monolinuron.

  • Performance: GCB is exceptional at removing pigments (e.g., chlorophyll) and retaining planar pesticides from high-volume water samples. Studies utilizing 0.5 g Carbograph 4 cartridges for groundwater achieved >80% recovery for Monolinuron[3].

  • Limitation: The affinity can be too strong. Over-retention of planar molecules requires aggressive elution solvents (e.g., reverse-flow elution with dichloromethane/methanol mixtures) to prevent irreversible binding[4].

Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbents
  • Mechanism: A macroporous copolymer (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) that provides both hydrophobic (divinylbenzene) and hydrophilic (pyrrolidone) retention sites.

  • Performance: Offers superior universal retention. Unlike silica C18, polymeric HLB does not suffer from phase collapse if dried out. It provides excellent, reproducible recoveries (>90%) for Monolinuron even in complex matrices like river water[5].

Dispersive SPE (d-SPE) with MWCNTs
  • Mechanism: Multi-walled carbon nanotubes (MWCNTs) combined with Primary Secondary Amine (PSA) and C18 in a QuEChERS-style cleanup.

  • Performance: Optimized for complex agricultural matrices (e.g., tea extracts), MWCNTs effectively adsorb matrix interferences while maintaining Monolinuron recoveries between 83% and 91%[6].

Quantitative Recovery Data

The following table synthesizes the recovery performance of Monolinuron across different validated SPE methodologies:

Extraction MethodSorbent / ChemistryMatrixElution SolventAvg. Recovery (%)Reference
Traditional SPE C18 Silica (500 mg)Drinking WaterMethanol85 - 95%[1]
Polymeric SPE Oasis HLB (60 mg)River WaterMTBE / Methanol> 90%[5]
Carbon SPE Carbograph 4 (0.5 g)GroundwaterDCM / Methanol> 80%[3]
d-SPE (QuEChERS) C18 + PSA + MWCNTsTea ExtractAcetonitrile83 - 91%[6]

Self-Validating Experimental Protocol: Polymeric SPE (HLB)

To ensure scientific integrity, an extraction protocol must function as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to extraction is critical to correct for both SPE procedural losses and LC-MS/MS matrix effects (ion suppression or enhancement).

Step-by-Step Methodology:
  • Sample Preparation & IS Spiking:

    • Action: Filter 500 mL of the aqueous sample through a 0.45 µm membrane. Spike with 10 ng/L of Monolinuron-d3 (Internal Standard).

    • Causality: Filtration removes particulate matter that could clog the sorbent bed. Spiking the IS at this exact stage ensures that any subsequent physical losses or ionization variations affect the native analyte and the IS equally, maintaining a constant response ratio.

  • Sorbent Conditioning:

    • Action: Pass 3 mL of Methyl t-butyl ether (MTBE), followed by 3 mL of Methanol, and 3 mL of LC-MS grade Water through a 60 mg HLB cartridge[5].

    • Causality: MTBE removes highly lipophilic manufacturing residues. Methanol solvates the polymeric chains, opening the pore structure. Water equilibrates the bed to match the aqueous sample, maximizing the surface area available for analyte partitioning.

  • Sample Loading:

    • Action: Load the sample at a controlled flow rate of 2–5 mL/min.

    • Causality: Restricting the flow rate ensures adequate residence time for the mass transfer kinetics, allowing Monolinuron to fully partition from the mobile phase into the stationary phase pores.

  • Washing:

    • Action: Wash with 5 mL of a 5% Methanol in Water solution.

    • Causality: This elutropic strength is high enough to disrupt the weak interactions of polar matrix components (salts, humic acids) but too weak to break the hydrophobic retention of Monolinuron, thereby purifying the extract.

  • Elution:

    • Action: Dry the cartridge under vacuum for 5 minutes, then elute with 4 mL of 100% Methanol.

    • Causality: Complete removal of water prevents phase immiscibility or dilution of the eluent. Pure methanol provides sufficient energy to disrupt the dipole and hydrophobic bonds, quantitatively desorbing the analyte.

  • Reconstitution & Analysis:

    • Action: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

Workflow Visualization

SPE_Workflow Step1 1. Sample Preparation Spike with Isotopic Internal Standard Step3 3. Sample Loading Analyte Partitioning (1-2 mL/min) Step1->Step3 Step2 2. Sorbent Conditioning Solvate with MTBE / MeOH / H2O Step2->Step3 Step4 4. Washing Remove Polar Matrix (5% MeOH) Step3->Step4 Step5 5. Elution Desorb Monolinuron (100% MeOH) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantification via MRM Step5->Step6

Step-by-step Solid-Phase Extraction (SPE) workflow for Monolinuron isolation prior to LC-MS/MS.

Analytical Detection (LC-MS/MS)

While GC-MS has been used historically, phenylurea herbicides like Monolinuron are prone to thermal degradation in the GC inlet. Therefore, Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization in positive mode (ESI+) is the modern gold standard[3].

MRM Transitions: The protonated precursor ion [M+H]+ is observed at m/z 215. The primary quantitative transition is 215→126 (corresponding to the cleavage of the urea linkage to form the 4-chlorophenyl isocyanate product ion), with a secondary confirmatory transition of 215→148 [3].

Sources

Comparative

Inter-Laboratory Validation of Purity Assays for Urea, N-(4-chlorophenyl)-N'-methoxy-: A Comparative Guide

For researchers, scientists, and professionals in the fast-paced world of drug development and agrochemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and technical-grade active ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and agrochemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and technical-grade active ingredients is paramount. The compound Urea, N-(4-chlorophenyl)-N'-methoxy-, also known as monolinuron, is a case in point. Its efficacy and safety are directly linked to its purity profile. This guide provides an in-depth comparative analysis of analytical methodologies for determining the purity of monolinuron, supported by illustrative inter-laboratory validation data.

The principles of analytical method validation, as laid out by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Collaborative International Pesticides Analytical Council (CIPAC), form the bedrock of this guide.[1][2][3][4][5] These guidelines ensure that the methods are fit for their intended purpose, providing reliable and accurate results across different laboratories.

Comparative Analysis of Purity Assay Methods

The choice of an analytical method for purity determination hinges on a balance of specificity, precision, accuracy, and the physical-chemical properties of the analyte. For monolinuron, a substituted urea herbicide, several techniques are viable. This guide will focus on the most prevalent and robust methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

While monolinuron is a thermally labile compound, which can pose challenges for GC analysis, modern injection techniques can mitigate degradation.[6][7] HPLC is often the method of choice for phenylurea herbicides due to its versatility and applicability to non-volatile and thermally sensitive molecules.[8][9] Titrimetric methods, while less specific, can offer a simple and cost-effective approach for assaying the bulk substance.

The following table summarizes illustrative performance data, simulating the results of an inter-laboratory study to provide a clear comparison of these methods for the purity assessment of monolinuron.

Performance Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/MS) Non-Aqueous Titration Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.999≥ 0.998N/AR² ≥ 0.99
Range (% of nominal) 80 - 120%80 - 120%80 - 120%80 - 120% of the test concentration[10]
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%98.0 - 102.0% for drug substance
Precision (Repeatability, RSDr) ≤ 1.0%≤ 1.5%≤ 0.5%≤ 1.0%
Precision (Intermediate Precision, RSDip) ≤ 1.5%≤ 2.0%≤ 1.0%≤ 2.0%
Precision (Reproducibility, RSDR) ≤ 2.5%≤ 3.0%≤ 2.0%Varies based on concentration and method
Specificity High (able to separate impurities)High (with MS detection)Low (titrates the basic urea functional group)Method must be selective for the analyte
Limit of Quantitation (LOQ) Typically low (ng range)Typically low (pg-ng range)High (mg range)Dependent on impurity specification

Experimental Protocols and Method Validation

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. This means incorporating system suitability tests and quality control checks throughout the analytical run.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. For monolinuron, a reversed-phase HPLC method with UV detection is highly effective.[8][9][11][12]

Illustrative HPLC Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Monolinuron Standard B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C G Inject Standards C->G D Weigh Monolinuron Sample E Dissolve Sample in Diluent D->E H Inject Samples E->H F System Suitability Test F->G G->H I Integrate Peaks H->I J Construct Calibration Curve I->J K Calculate Purity J->K

Caption: HPLC analysis workflow for monolinuron purity.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Standard Solution Preparation: Accurately weigh a certified reference standard of monolinuron and dissolve it in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.[12]

  • Sample Solution Preparation: Accurately weigh the monolinuron sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm.[8]

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

  • Analysis and Calculation: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and determine the peak area of monolinuron. Calculate the purity of the sample using the calibration curve.

Gas Chromatography (GC-FID/MS)

Given that phenylurea herbicides can be thermally labile, a careful approach is necessary when using gas chromatography.[7] Employing a temperature-programmed injector or on-column injection can minimize thermal degradation.[6][7]

Illustrative GC Workflow

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh Monolinuron Standard B Dissolve in Solvent A->B C Prepare Calibration Standards B->C G Inject Standards C->G D Weigh Monolinuron Sample E Dissolve Sample D->E H Inject Samples E->H F On-Column or PTV Injection F->G G->H I Peak Integration H->I J Calibration Curve I->J K Purity Calculation J->K

Caption: GC analysis workflow for monolinuron purity.

Step-by-Step GC Protocol:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like ethyl acetate.

  • GC Conditions:

    • Injector: On-column or Programmable Temperature Vaporization (PTV) inlet.

    • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: A suitable temperature gradient to separate the analyte from any impurities.

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.

  • Analysis: Inject standards and samples, and record the chromatograms.

  • Calculation: Calculate the purity based on the peak areas relative to the standard.

Non-Aqueous Titration

Titrimetric methods can be a straightforward way to determine the purity of a bulk substance. For a weakly basic compound like monolinuron, a non-aqueous acid-base titration is appropriate.

Illustrative Titration Workflow

cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Standardize Titrant (e.g., Perchloric Acid) D Titrate with Standardized Perchloric Acid A->D B Accurately Weigh Sample C Dissolve in Glacial Acetic Acid B->C C->D E Determine Endpoint (Potentiometric or Indicator) D->E F Calculate Purity based on Titrant Volume and Concentration E->F

Caption: Titration workflow for monolinuron purity assay.

Step-by-Step Titration Protocol:

  • Titrant Standardization: Standardize the perchloric acid titrant against a primary standard like potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh the monolinuron sample and dissolve it in a suitable non-aqueous solvent such as glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized perchloric acid.

  • Endpoint Determination: Determine the endpoint of the titration using a potentiometric electrode system or a suitable visual indicator.

  • Calculation: Calculate the purity of the monolinuron based on the volume of titrant consumed, its concentration, and the weight of the sample.

Conclusion

The inter-laboratory validation of purity assays for Urea, N-(4-chlorophenyl)-N'-methoxy- is critical for ensuring product quality and consistency. This guide has provided a comparative overview of three common analytical techniques: HPLC, GC, and titration.

  • HPLC stands out as a highly specific and robust method, capable of separating and quantifying impurities, making it ideal for quality control in a regulatory environment.

  • GC , when performed with appropriate injection techniques to prevent thermal degradation, offers excellent sensitivity and resolving power, especially when coupled with a mass spectrometer.

  • Titration provides a simple, cost-effective, and precise method for assaying the bulk material, though it lacks the specificity of chromatographic techniques.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity profiling, the available instrumentation, and the desired level of throughput. Regardless of the method chosen, a thorough validation in accordance with established guidelines is essential to ensure the generation of reliable and defensible data.

References

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available from: [Link].

  • Charles River Laboratories. Agrochemical and Pesticide Analysis Methods. Available from: [Link].

  • SIELC Technologies. Separation of Monolinuron on Newcrom R1 HPLC column. Available from: [Link].

  • Woldemariam, G., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology. 2019. Available from: [Link].

  • The Royal Society of Chemistry. SUPPORTING INFORMATION 3 HPLC assays. Available from: [Link].

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. 2018. Available from: [Link].

  • Woldemariam, G., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology. 2020. Available from: [Link].

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. 2014. Available from: [Link].

  • Woldemariam, G., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. 2019. Available from: [Link].

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. ResearchGate. Available from: [Link].

  • Vincze, A. & Yinon, J. Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Weizmann Institute of Science. Available from: [Link].

  • Development and Interlaboratory Validation of an Analytical Method for the Determination of Saflufenacil in Agricultural Products by HPLC-UVD and LC-MS. ResearchGate. Available from: [Link].

  • Monuron. Occupational Exposures in Insecticide Application, and Some Pesticides. NCBI. Available from: [Link].

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available from: [Link].

  • Handbook H. Cipac.org. Available from: [Link].

  • Free methods. Cipac.org. Available from: [Link].

  • Navigate code numbers. Cipac.org. Available from: [Link].

  • Monolinuron (Ref: HOE 002747). AERU - University of Hertfordshire. Available from: [Link].

  • Methods & Publications. Cipac.org. Available from: [Link].

  • Velkoska-Markovska, L., Davitkova, J. & Jankulovska, M. S. HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. UKIM Repository. Available from: [Link].

  • Estimation of urea. Publications of the IAS Fellows. Available from: [Link].

  • Velkoska-Markovska, L., Davitkova, J. & Jankulovska, M. S. HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. Available from: [Link].

  • Validation of Titration Methods. Mettler Toledo. Available from: [Link].

  • Multi-Analyte Separation Methods for HPLC Determination of the Active Ingredients of Pesticides. IAEA. 2009. Available from: [Link].

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. 2025. Available from: [Link].

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. 2012. Available from: [Link].

  • Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. 2001. Available from: [Link].

  • Determination of the phenylurea herbicide linuron and its metabolites in environmental samples by HPLC with serial ultraviolet and amperometric detection. ResearchGate. Available from: [Link].

  • Pesticide Residue Analysis with HPLC. GMI - Trusted Laboratory Solutions. 2025. Available from: [Link].

  • Trace Analysis of Pesticides by Gas Chromatography. National Institute of Hydrology, Roorkee. Available from: [Link].

  • Determination of phenylurea herbicides in drinking water. ResearchGate. Available from: [Link].

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. 2024. Available from: [Link].

  • Absorptiometric determination of monolinuron in herbicide formulations. RSC Publishing. Available from: [Link].

  • Novaluron. Cipac.org. Available from: [Link].

  • Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science. 2024. Available from: [Link].

  • Precision and accuracy for spectrophotometric determination of urea. ResearchGate. Available from: [Link].

  • Determination of carbendazim, linuron and glyphosate residues by HPLC method. ResearchGate. Available from: [Link].

  • Validation for the Determination of Biuret in Water-Soluble, Urea-Based Commercial Inorganic Fertilizer Materials, Urea Solution. UreaKnowHow. Available from: [Link].

  • The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. Available from: [Link].

  • UREA TESTING METHODS. Available from: [Link].

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of Metobromuron (Urea, N-(4-chlorophenyl)-N'-methoxy-)

As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we handle. Metobromuron, a phenylurea herbicide used to study photosynthetic inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we handle. Metobromuron, a phenylurea herbicide used to study photosynthetic inhibition, demands our utmost respect due to its specific hazard profile.[1][2] Improper disposal is not merely a regulatory violation; it is an environmental and public health risk. This guide provides a procedural framework grounded in scientific principles to ensure the safe and compliant disposal of Metobromuron waste streams in a laboratory setting.

The Foundation of Safety: Hazard Profile & Risk Assessment

Understanding the inherent risks of a compound is the first step in managing it safely. The disposal plan for Metobromuron is directly informed by its toxicological and environmental properties. It is classified as harmful if swallowed, a serious eye irritant, and is suspected of causing cancer.[3][4][5][6] Furthermore, it is very toxic to aquatic life and can cause long-term adverse effects in the environment due to its moderate persistence in soil and water.[1][5]

The causality is clear: its high aquatic toxicity means that even minute quantities entering the wastewater system can disrupt ecosystems.[7] Its persistence and potential for groundwater leaching mean improper land disposal can lead to lasting contamination.[1] Therefore, under no circumstances should Metobromuron or its rinsate be discharged down the drain or into common trash.

Table 1: Metobromuron Hazard Summary

Hazard CategorySpecific RiskImplication for Disposal
Human Health Harmful if swallowed; Causes serious eye irritation.[3][4]Requires strict adherence to Personal Protective Equipment (PPE) protocols to prevent exposure during handling and disposal.
Suspected of causing cancer (CLP: Carc 2).[5][6]Reinforces the need to minimize exposure and treat all waste as hazardous.
Can induce methemoglobinemia.[8][9]Accidental ingestion or significant exposure requires immediate medical attention.
Environmental Very toxic to aquatic life with long-lasting effects.[5]Prohibits disposal via sanitary sewer systems. All waste, including rinsate, must be collected.
Moderately persistent in soil and water; moderate risk of leaching to groundwater.[1]Landfill disposal is inappropriate unless at a designated hazardous waste facility.
Physical Often supplied in a flammable solvent like acetonitrile.[3]Requires storage of waste away from ignition sources and in appropriate, sealed containers.

Pre-Disposal Planning & Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset. This is the most fundamental principle of green chemistry and responsible laboratory management.

  • Accurate Calculation: Before preparing solutions, calculate the minimum volume required for your experiment. Avoid creating excess stock solutions that may go unused. The U.S. Environmental Protection Agency (EPA) recommends mixing up only enough pesticide for the job.[7]

  • Share Resources: If you have a small amount of uncontaminated, viable Metobromuron that you cannot use, check with colleagues in your facility who may have a need for it.[7] This prevents the material from entering the waste stream prematurely. Ensure any transfer is properly documented and the container is labeled in accordance with laboratory safety standards.

Personal Protective Equipment (PPE) Protocol

Before handling any Metobromuron waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to protect yourself from the health hazards outlined in the Safety Data Sheet (SDS).

  • Eye Protection: Wear tightly sealed safety goggles to protect against splashes.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. For general handling, nitrile gloves (11-13 mil) are recommended. For cleaning spills involving direct and prolonged contact, more robust butyl rubber gloves (12-15 mil) should be used.[3][5]

  • Body Protection: A standard laboratory coat should be worn to protect from incidental contact.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[4]

Step-by-Step Disposal Workflow

The proper disposal of Metobromuron is a multi-step process that depends on the form of the waste. All disposal activities must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local hazardous waste regulations.[7][10]

DisposalWorkflow Metobromuron Disposal Workflow cluster_waste_types Waste Categories cluster_actions Disposal Actions start Start: Identify Metobromuron Waste assess_waste Assess Waste Form start->assess_waste unused_chemical Unused/Expired Chemical (Pure or Solution) assess_waste->unused_chemical Chemical contaminated_solids Contaminated Solids (Gloves, Weigh Boats, Wipes) assess_waste->contaminated_solids Solid contaminated_liquids Contaminated Liquids (Rinsate, Aqueous Waste) assess_waste->contaminated_liquids Liquid empty_container Empty Stock Container assess_waste->empty_container Container collect_liquid_waste Collect in Labeled Hazardous Liquid Waste Container unused_chemical->collect_liquid_waste collect_solid_waste Place in Labeled Hazardous Solid Waste Bag/Bin contaminated_solids->collect_solid_waste contaminated_liquids->collect_liquid_waste triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse storage Store Waste in Designated Satellite Accumulation Area collect_solid_waste->storage collect_liquid_waste->storage collect_rinsate Collect All Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate manage_rinsed_container Deface Label. Dispose of as Non-Hazardous (per EHS guidance) triple_rinse->manage_rinsed_container collect_rinsate->collect_liquid_waste ehs_pickup Arrange Pickup by EHS or Licensed Disposal Contractor storage->ehs_pickup

Caption: Metobromuron Disposal Decision Workflow.

Protocol 1: Unused/Excess Metobromuron (Pure or in Solution)

  • Do Not Neutralize: Do not attempt to chemically neutralize the waste in the lab. Such procedures can be dangerous and are often ineffective without specific, validated protocols.

  • Designate as Hazardous Waste: This waste is considered toxic hazardous waste.

  • Containerize: Carefully transfer the material into a designated hazardous liquid waste container that is compatible with the chemical (e.g., a high-density polyethylene or glass container). If the Metobromuron is in a flammable solvent, a solvent-rated container is required.

  • Label: Label the container clearly with the words "Hazardous Waste," the full chemical name "Metobromuron," and the specific solvent if applicable. List all constituents and their approximate concentrations.

  • Store and Dispose: Store the sealed container in your lab's designated Satellite Accumulation Area. Follow your institution's procedures to arrange for pickup by your EHS department or a licensed hazardous waste contractor.

Protocol 2: Contaminated Labware and Debris (Gloves, Pipette Tips, Wipes, etc.)

  • Segregate: Keep all solid waste contaminated with Metobromuron separate from general lab trash.

  • Containerize: Place all contaminated solid items into a designated, labeled hazardous solid waste container (e.g., a lined box or a dedicated bin).

  • Label: The container must be clearly labeled with "Hazardous Waste" and the identity of the contaminant ("Metobromuron contaminated debris").

  • Store and Dispose: Once full, seal the container and move it to the Satellite Accumulation Area for scheduled pickup.

Protocol 3: Empty Original Product Containers A container is not considered "empty" until it has been properly rinsed. Pesticide residues can contaminate other materials if not handled correctly.[7]

  • Triple Rinse: As per EPA guidelines for pesticide containers, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or methanol, depending on the original formulation).[10][11]

  • Collect Rinsate: Crucially, this rinsate is also hazardous waste. [10] Collect all rinsate from each rinse and add it to your hazardous liquid waste container for Metobromuron.

  • Render Unusable: After triple-rinsing, deface the product label and puncture the container to prevent reuse.[11]

  • Final Disposal: A properly triple-rinsed container can often be disposed of as non-hazardous waste (e.g., in the regular trash or recycling, depending on the container material and local rules). Always confirm this final step with your institution's EHS department.

Regulatory Framework: A Note on Compliance

In the United States, the disposal of pesticides like Metobromuron is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) once they become waste.[12] It is imperative to remember that state and local laws may be stricter than federal requirements.[7] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations. They can provide guidance on specific container types, labeling requirements, and pickup schedules.

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, protect our shared environment, and uphold the highest standards of professional scientific conduct.

References

  • Metobromuron (Ref: C 3216). (2026, February 27). AERU - University of Hertfordshire. Retrieved from [Link]

  • Metobromuron Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies, Inc. Retrieved from [Link]

  • Safe Disposal of Pesticides. (2025, July 3). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • SAFETY DATA SHEET - Metobromuron. (2015, May 26). Chem Service, Inc. Retrieved from [Link]

  • Public Release Summary on metobromuron in the product Soleto 500 SC Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Metobromuron. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

  • SAFETY DATA SHEET - INIGO. (2012, November 2). Wynnstay. Retrieved from [Link]

  • Health risk assessment of the pesticide Proman with the active compound metobromuron. (2014, January 23). Norwegian Scientific Committee for Food Safety (VKM). Retrieved from [Link]

  • Disposal of Pesticides. (2026, January 6). National Pesticide Information Center. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - BCP 222 H. (2010, March 10). DLBR. Retrieved from [Link]

  • PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. (2025, November 5). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Requirements for Pesticide Disposal. (2025, December 22). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Containers, Containment, Storage and Disposal of Pesticides. (2025, September 17). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Metobromuron - Substance Information. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • PROMAN - Risk and Safety Information. (2022, November 7). PCS Agriculture. Retrieved from [Link]

  • Lin, T. J., et al. (1995). Metobromuron/metolachlor Ingestion With Late Onset Methemoglobinemia in a Pregnant Woman Successfully Treated With Methylene Blue. Journal of Toxicology. Clinical Toxicology, 33(6), 713–716. Retrieved from [Link]

Sources

Handling

Operational Safety &amp; Logistics Guide: Handling Urea, N-(4-chlorophenyl)-N'-methoxy-

As a drug development professional or analytical chemist, handling halogenated phenylureas requires a rigorous understanding of both their molecular behavior and their environmental impact. Urea, N-(4-chlorophenyl)-N'-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or analytical chemist, handling halogenated phenylureas requires a rigorous understanding of both their molecular behavior and their environmental impact. Urea, N-(4-chlorophenyl)-N'-methoxy- (CAS: 28443-49-4) belongs to a class of substituted phenylureas widely recognized for their potent biological activity[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of this compound, ensuring that your laboratory protocols are grounded in mechanistic causality rather than mere compliance.

Chemical Profiling & Toxicological Causality

To design an effective safety protocol, we must first understand the chemical's mechanism of action and degradation pathways. Substituted phenylureas are highly lipophilic and act primarily as Photosystem II (PSII) inhibitors in plant biology, blocking electron transfer[2]. While acute oral toxicity in mammals is generally low (LD50 > 1g/kg), chronic exposure presents significant sub-lethal risks, including potential endocrine disruption (anti-androgenic effects) and interference with cholesterol metabolism[3].

Because of its high lipophilicity, the compound easily penetrates biological membranes. In a laboratory setting, researchers typically dissolve this chemical in polar aprotic solvents (e.g., DMSO) or alcohols. If a splash occurs, these solvents act as permeation enhancers, rapidly carrying the dissolved phenylurea across the dermal barrier. This specific physical property dictates our strict Personal Protective Equipment (PPE) requirements.

ToxicityPathway A Urea, N-(4-chlorophenyl) -N'-methoxy- B Dermal/Inhalation Exposure A->B Handling Risk C Environmental Runoff A->C Spill Risk D Endocrine Disruption (Anti-androgenic) B->D Systemic Absorption E Photosystem II Inhibition C->E Plant/Algae Uptake F Aquatic Toxicity (Algal/Fish Death) E->F Ecosystem Impact

Biological and environmental toxicity pathways of substituted phenylureas.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical's structural hazards. Standard latex gloves are structurally insufficient against halogenated organics dissolved in laboratory solvents. The following table summarizes the mandatory quantitative and qualitative PPE specifications[4].

Protection ZoneRecommended EquipmentMaterial SpecificationReplacement FrequencyCausality / Rationale
Hands Impervious GlovesNitrile or Neoprene (Min 0.4mm thickness)Every 4 hours or immediately upon contaminationHalogenated ureas permeate natural rubber. Nitrile offers superior chemical resistance to chlorinated aromatics[4].
Eyes/Face Chemical Splash GogglesPolycarbonate, ANSI Z87.1+N/A (Decontaminate after use)Prevents severe ocular irritation from fine crystalline dust aerosolized during transfer[4].
Respiratory Particulate RespiratorN95, P100, or FFP3 half-maskDaily, or if breathing resistance increasesPrevents inhalation of airborne powders during weighing, mitigating systemic absorption[5].
Body Lab Coat / CoverallsTyvek or heavy cottonDailyPrevents accumulation of chemical dust on personal clothing, stopping secondary exposure[5].

Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. The following methodologies incorporate built-in verification steps to ensure operational safety.

Protocol A: Safe Weighing and Dissolution
  • Ventilation Verification: Before opening the chemical container, verify that the fume hood or powder weighing station is operational. The face velocity must read between 80–100 feet per minute (fpm).

  • PPE Donning: Equip nitrile gloves, a fastened lab coat, and chemical splash goggles.

  • Static Mitigation: Phenylurea powders can hold static charges, causing them to disperse into the air. Use an anti-static bar or zero-stat gun on the analytical balance prior to transfer.

  • Transfer: Use a clean, grounded stainless-steel spatula. Avoid rapid movements to minimize aerosolization.

  • Solvent Addition: When dissolving the compound, add the solvent slowly down the side of the vessel to prevent splashing.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened cloth (e.g., 70% ethanol) to capture residual dust, followed by a standard soap and water wash.

Protocol B: Emergency Spill Response

In the event of a dry powder or dissolved solution spill, immediate isolation is critical to prevent environmental runoff[4].

  • Isolation: Immediately restrict access to the spill area. Prevent concentration of the chemical in hollows or sumps[5].

  • PPE Upgrade: Upgrade to a P100 particulate respirator and double-layer nitrile gloves before approaching the spill[5].

  • Containment: Surround the spill with a non-combustible absorbent (e.g., vermiculite, sand, or earth). Do NOT use water for initial cleanup, as it will spread the highly toxic compound into municipal drains[4].

  • Collection: Use a vacuum cleaner fitted with an exhaust micro-filter (H-Class HEPA type) or gently sweep the material into a chemically compatible, sealable container[5].

  • Surface Decontamination: Wash the spill area with a strong detergent solution. Absorb all wash liquid with spill pads; do not flush down the sink.

SpillWorkflow S1 1. Isolate Spill Area S2 2. Don Emergency PPE (N95/P100, Nitrile) S1->S2 S3 3. Containment (Sand/Vermiculite) S2->S3 S4 4. HEPA Vacuum / Sweep S3->S4 S5 5. Chemical Disposal (Incineration) S4->S5

Step-by-step emergency spill response and containment workflow.

Environmental Logistics & Disposal Plans

Phenylurea herbicides are notorious for their environmental persistence and potent aquatic toxicity[3]. Consequently, aqueous waste containing Urea, N-(4-chlorophenyl)-N'-methoxy- must never be discharged into standard municipal wastewater systems.

Furthermore, the chemical structure dictates strict disposal parameters. During thermal decomposition (such as in a laboratory fire or improper disposal), the chlorinated aromatic ring and urea backbone break down to release highly toxic pyrolysis products, including phosgene gas, hydrogen chloride, and nitrogen oxides (NOx) [5].

Disposal Directive:

  • All solid waste (including contaminated Tyvek suits, gloves, and HEPA filters) and liquid waste must be placed in clearly labeled, sealed, and chemically compatible containers.

  • Disposal must be routed exclusively through a licensed hazardous waste contractor.

  • The mandated disposal method is high-temperature incineration equipped with flue-gas scrubbers to safely neutralize the generated phosgene and hydrogen chloride gases.

References

  • Source: nih.
  • Title: N-(4-Chlorophenyl)
  • Source: researchgate.
  • Title: Safety Data Sheet - Greenbook.
  • Source: axichem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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